molecular formula C8H10O2 B135975 4-Ethylcatechol CAS No. 1124-39-6

4-Ethylcatechol

Cat. No.: B135975
CAS No.: 1124-39-6
M. Wt: 138.16 g/mol
InChI Key: HFLGBNBLMBSXEM-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-benzenediol is a member of catechols.
4-Ethylcatechol has been reported in Grosmannia crassivaginata and Coffea with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGBNBLMBSXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50150029
Record name 4-Ethylcatechol
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Molecular Weight

138.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Ethyl-1,2-benzenediol
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CAS No.

1124-39-6
Record name 4-Ethyl-1,2-benzenediol
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Record name 4-Ethylcatechol
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Record name 4-Ethylcatechol
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Record name 4-ethylpyrocatechol
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Record name 4-ETHYLCATECHOL
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Record name 4-Ethyl-1,2-benzenediol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 °C
Record name 4-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of 4-Ethylcatechol from 4-Ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for producing 4-ethylcatechol from 4-ethylphenol (B45693). The document details both chemical and biocatalytic methodologies, presenting experimental protocols and quantitative data to support researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

This compound is a valuable phenolic compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a significant flavor component in the food and beverage industry. The targeted synthesis of this compound from the readily available precursor 4-ethylphenol is a key process for its practical utilization. This guide explores two principal synthesis routes: a robust two-step chemical synthesis involving ortho-formylation and subsequent Dakin oxidation, and an elegant biocatalytic approach utilizing the enzyme tyrosinase for direct ortho-hydroxylation.

Chemical Synthesis Pathway: Ortho-Formylation and Dakin Oxidation

A reliable and well-documented chemical approach for the synthesis of this compound from 4-ethylphenol proceeds in two sequential steps:

  • Ortho-Formylation of 4-Ethylphenol: This step introduces a formyl group (-CHO) at the position ortho to the hydroxyl group of 4-ethylphenol, yielding 5-ethyl-2-hydroxybenzaldehyde.

  • Dakin Oxidation: The resulting aldehyde is then oxidized using hydrogen peroxide in a basic solution to replace the formyl group with a hydroxyl group, yielding this compound.

Signaling Pathway Diagram

Chemical Synthesis of this compound 4-Ethylphenol 4-Ethylphenol 5-Ethyl-2-hydroxybenzaldehyde 5-Ethyl-2-hydroxybenzaldehyde 4-Ethylphenol->5-Ethyl-2-hydroxybenzaldehyde Ortho-Formylation (Paraformaldehyde, MgCl2, Triethylamine) This compound This compound 5-Ethyl-2-hydroxybenzaldehyde->this compound Dakin Oxidation (H2O2, Base) Biocatalytic Synthesis of this compound cluster_enzymatic Tyrosinase Catalysis cluster_reduction Reduction 4-Ethylphenol 4-Ethylphenol 4-Ethyl-o-quinone 4-Ethyl-o-quinone 4-Ethylphenol->4-Ethyl-o-quinone Tyrosinase (Monophenolase & Diphenolase activity) This compound This compound 4-Ethyl-o-quinone->this compound Reduction Melanins Melanins 4-Ethyl-o-quinone->Melanins Polymerization Ascorbic Acid Ascorbic Acid Ascorbic Acid->4-Ethyl-o-quinone Dehydroascorbic Acid Dehydroascorbic Acid General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Chemical or Biocatalytic) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

4-Ethylcatechol as a Microbial Metabolite of Rutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dietary flavonoid rutin (B1680289) is abundant in many plant-based foods but suffers from poor bioavailability. Its therapeutic potential is largely unlocked by the metabolic action of the human gut microbiota, which transforms it into more readily absorbable and bioactive compounds. This technical guide provides an in-depth exploration of the microbial biotransformation of rutin into 4-ethylcatechol, a significant phenolic metabolite. We detail the multi-step enzymatic pathway, identify the key microbial players, present available quantitative data, and describe the biological activity of this compound, with a focus on its role in activating the Nrf2 signaling pathway. This document also includes detailed experimental protocols for in vitro fermentation and metabolite quantification, supplemented with workflow and pathway diagrams to facilitate understanding and replication.

Introduction

Rutin (quercetin-3-O-rutinoside) is a prominent dietary flavonol glycoside found in sources like buckwheat, apples, onions, and tea. Despite its potent antioxidant and anti-inflammatory properties in vitro, its large size and hydrophilic nature limit its absorption in the small intestine.[1][2] Consequently, a significant portion of ingested rutin transits to the colon, where it becomes a substrate for the resident gut microbiota.[3] These microorganisms orchestrate a series of enzymatic transformations, breaking down rutin into its aglycone, quercetin (B1663063), and subsequently into a variety of low-molecular-weight phenolic acids.[2][4]

One such metabolite, this compound, has garnered attention for its biological activities, including the potent activation of the Nrf2 cytoprotective pathway.[5] Understanding the conversion of rutin to this compound is crucial for elucidating the mechanisms behind the health benefits associated with rutin-rich foods and for developing novel therapeutic strategies targeting the gut microbiome. This guide synthesizes the current knowledge on this metabolic pathway, providing a technical resource for professionals in pharmacology and life sciences.

The Microbial Biotransformation Pathway of Rutin to this compound

The conversion of rutin to this compound is a multi-step process involving several enzymatic reactions carried out by different members of the gut microbial community. While the complete pathway from rutin to this compound in human gut bacteria has not been elucidated in a single study, a scientifically robust pathway can be constructed by combining evidence from the metabolism of rutin and its intermediates with analogous microbial transformations.

The proposed pathway is as follows:

  • Deglycosylation: The initial and rate-limiting step is the hydrolysis of the rutinoside moiety from rutin to release the aglycone, quercetin. This is accomplished by microbial enzymes such as α-rhamnosidases and β-glucosidases.[2][6]

  • C-Ring Fission: Quercetin undergoes cleavage of its heterocyclic C-ring, a reaction performed by specific anaerobic bacteria like Eubacterium ramulus.[1][7] This fission yields two primary fragments derived from the original A and B rings of the flavonoid structure. The B-ring derivative is 3,4-dihydroxyphenylacetic acid (DHPAA).[1][8]

  • Final Transformation to this compound: The conversion of DHPAA to an ethyl-substituted catechol is less directly documented. However, an analogous pathway in ruminant microbiota shows the decarboxylation of DHPAA to form 4-methylcatechol (B155104).[1][9] Furthermore, certain gut bacteria, such as Lactobacillus collinoides, can convert other dietary phenolic acids (e.g., caffeic acid) into this compound via a two-step process involving an intermediate, 4-vinylcatechol, which is then reduced.[5][10] It is plausible that a similar decarboxylation and modification of the side chain of DHPAA or related intermediates leads to the formation of this compound in the human gut.

Rutin_Metabolism_Pathway Microbial Biotransformation of Rutin to this compound cluster_rutin Step 1: Deglycosylation cluster_quercetin Step 2: C-Ring Fission cluster_dhpaa Step 3: Side-Chain Modification Rutin Rutin (Quercetin-3-O-rutinoside) Quercetin Quercetin (Aglycone) Rutin->Quercetin α-rhamnosidase β-glucosidase DHPAA 3,4-Dihydroxyphenylacetic acid (DHPAA) Quercetin->DHPAA Ring Cleavage (e.g., Eubacterium ramulus) Ethylcatechol This compound DHPAA->Ethylcatechol Decarboxylation & Side-chain modification (Proposed) Enzymes Key Enzymes & Microbes: - Deglycosylation: Lactobacillus, Bifidobacterium - Ring Fission: Eubacterium, Flavonifractor - Decarboxylation/Reduction: Lactobacillus

Caption: Proposed metabolic pathway of rutin to this compound by gut microbiota.

Key Microorganisms and Enzymes

A consortium of gut bacteria is required to carry out the complete transformation of rutin. Different species possess the specific enzymes needed for each step.

  • Deglycosylation (Rutin → Quercetin):

    • Lactobacillus species (L. acidophilus, L. plantarum): Possess α-rhamnosidases.[2][11]

    • Bifidobacterium species (B. dentium): Known to have α-rhamnosidase activity.[12]

    • Bacteroides species (B. uniformis, B. ovatus): Capable of hydrolyzing flavonoid glycosides.[2]

    • Enterococcus species (E. avium) and Eubacterium species (E. ramulus): Also implicated in quercetin production.[2]

  • Ring Fission (Quercetin → DHPAA):

    • Eubacterium ramulus: A well-characterized species capable of cleaving the C-ring of quercetin to produce DHPAA and phloroglucinol (B13840) (from the A-ring).[7]

    • Flavonifractor plautii: As its name suggests, this bacterium is specialized in flavonoid degradation.[12]

  • Final Transformation (DHPAA → this compound):

    • The specific organisms responsible for this final step in the human gut are not yet definitively identified. However, based on analogous reactions, bacteria possessing phenolic acid decarboxylases and vinylphenol reductases , such as Lactobacillus collinoides, are strong candidates.[5][10]

Quantitative Data on Rutin Metabolism

Direct quantitative data on the conversion yield of rutin to this compound by human gut microbiota is currently scarce in the literature. However, data from related transformations provide valuable context for understanding the efficiency of this metabolic process.

Table 1: Pharmacokinetic and Metabolic Parameters of Rutin and its Derivatives. Note: Data for 4-methylcatechol in ruminants is provided as the closest available proxy for this compound kinetics.

ParameterSubstrateModel SystemValue/ObservationReference(s)
Degradation Rate RutinIn vitro porcine ileal fermentation~20% disappearance after 1 hour[7]
Half-life (t½) RutinRumen fluid (in vivo)10.89 minutes[1]
Half-life (t½) QuercetinRumen fluid (in vivo)14.62 minutes[1]
Half-life (t½) DHPAARumen fluid (in vivo)60.65 minutes[1]
Peak Concentration (Cmax) 4-MethylcatecholRumen fluid (in vivo)~5 µM (from 100 mg/kg rutin)[1]
Peak Concentration (Cmax) 4-MethylcatecholPlasma (in vivo)~50 µM (from 100 mg/kg rutin)[1]
Metabolically Active Cells Rutin (500 µM)Human fecal slurry (in vitro)7.3% of microbiota active at 6h; 26.9% at 24h[13][14]

Biological Activity of this compound: The Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[15] Electrophilic molecules, such as this compound, can react with specific cysteine residues on Keap1.[16] This modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[15][17] This leads to the upregulated expression of enzymes involved in detoxification (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1) and antioxidant defense (e.g., Heme oxygenase-1, HO-1).[5][16]

Nrf2_Pathway_Activation Activation of the Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits label_inhibition INHIBITION Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulation & Translocation Cul3->Nrf2 Ubiquitination EC This compound EC->Keap1 Modifies Cysteine Residues Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Mechanism of this compound-mediated activation of the Nrf2 pathway.

Experimental Protocols

This section provides a detailed methodology for studying the biotransformation of rutin using an in vitro anaerobic batch fermentation model with human fecal microbiota, followed by metabolite analysis.

Workflow Overview

Experimental_Workflow Experimental Workflow for Rutin Metabolism Study cluster_prep 1. Preparation cluster_ferm 2. Fermentation cluster_analysis 3. Analysis Fecal Collect Fresh Fecal Sample Slurry Prepare Fecal Slurry (Anaerobic Conditions) Fecal->Slurry Inoculate Inoculate Medium with Slurry and Rutin Substrate Slurry->Inoculate Media Prepare Anaerobic Fermentation Medium Media->Inoculate Incubate Incubate Anaerobically (e.g., 37°C, 24h) Inoculate->Incubate Sample Collect Samples (e.g., 0, 6, 12, 24h) Incubate->Sample Extract Centrifuge & Extract Supernatant Sample->Extract Analyze Analyze by HPLC-MS/MS Extract->Analyze Quantify Quantify Metabolites (Rutin, Quercetin, DHPAA, This compound) Analyze->Quantify

Caption: Workflow for in vitro fermentation and analysis of rutin metabolites.

Detailed Methodology: In Vitro Anaerobic Fermentation

This protocol is adapted from methodologies described for studying gut microbiota fermentation.[18][19][20]

A. Materials and Reagents:

  • Fresh human fecal sample (collected within 2 hours, from a healthy donor with no antibiotic use for 3 months).

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

  • Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.

  • Basal fermentation medium (e.g., M2GSC medium), sterilized and pre-reduced overnight in the anaerobic chamber.

  • Sterile Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals.

  • Rutin stock solution (e.g., 20 mM in DMSO), filter-sterilized.

  • Shaking incubator set to 37°C.

B. Fecal Inoculum Preparation:

  • All steps must be performed under strict anaerobic conditions inside an anaerobic chamber.

  • Weigh 10 g of fresh fecal material into a sterile blender jar.

  • Add 90 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.

  • Homogenize for 2 minutes at high speed.

  • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter. This filtered slurry is the inoculum.

C. Fermentation Procedure:

  • Dispense 9.8 mL of pre-reduced basal medium into each Hungate tube inside the anaerobic chamber.

  • Add 100 µL of the 10% fecal inoculum to each tube.

  • Add 100 µL of the rutin stock solution to achieve a final concentration of 200 µM (test condition). For control tubes, add 100 µL of DMSO.

  • Seal the tubes securely with stoppers and crimp seals.

  • Remove the tubes from the anaerobic chamber and place them in a shaking incubator at 37°C.

  • Collect tubes at designated time points (e.g., 0, 6, 12, 24, 48 hours). Immediately stop the reaction by placing the tube on ice and then freezing at -80°C until analysis.

Detailed Methodology: Metabolite Extraction and Quantification

A. Sample Preparation and Extraction:

  • Thaw the frozen fermentation samples on ice.

  • Vortex to ensure homogeneity. Transfer 1 mL of the sample to a 2 mL microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet bacteria and debris.

  • Transfer 500 µL of the supernatant to a new tube.

  • Add 500 µL of ice-cold acidified methanol (B129727) (0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-MS/MS Quantification:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Operate in negative ESI mode. Monitor the specific precursor-to-product ion transitions for each analyte (Rutin, Quercetin, DHPAA, this compound) in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Quantification: Generate standard curves for each analyte using authentic chemical standards. Calculate concentrations in the samples based on the regression analysis of the standard curve.[21][22][23]

Conclusion and Future Directions

The microbial metabolism of rutin to this compound represents a key pathway through which a common dietary flavonoid is converted into a potent, systemically available bioactive molecule. This transformation underscores the critical role of the gut microbiota as a mediator of diet-host interactions. For researchers and drug development professionals, this pathway presents several opportunities:

  • Nutraceutical Development: Formulations that enhance the growth of specific rutin-metabolizing bacteria could increase the production of this compound, thereby boosting the health benefits of rutin supplementation.

  • Therapeutic Targeting: The Nrf2 pathway, activated by this compound, is a target for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory conditions.

  • Personalized Nutrition: The significant inter-individual variability in flavonoid metabolism suggests that personalized dietary recommendations, based on an individual's microbiome composition, could optimize health outcomes.[2][13]

Future research should focus on definitively identifying the human gut bacteria and enzymes responsible for the final conversion to this compound and on conducting human intervention studies to quantify the production of this metabolite in vivo. A deeper understanding of these processes will be instrumental in harnessing the full therapeutic potential of dietary flavonoids.

References

An In-depth Technical Guide to 4-Ethylcatechol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC), a phenolic compound with the IUPAC name 4-ethylbenzene-1,2-diol, is a molecule of significant interest in various scientific fields. It is found in natural products such as red wine and can be extracted from plants like Glechoma longituba.[1] This compound and its derivatives are recognized for their antioxidant properties and have been implicated in biological processes, including the induction of oxidative DNA damage, making them a subject of study in toxicology and pharmacology.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Formula
PropertyValueSource
CAS Number 1124-39-6[4][5][6]
IUPAC Name 4-ethylbenzene-1,2-diol[5]
Synonyms 3,4-Dihydroxyethylbenzene, 4-ethylpyrocatechol, 4-Ethyl-1,2-benzenediol[4][5][6][7]
Molecular Formula C₈H₁₀O₂[4][5][6]
Molecular Weight 138.16 g/mol [4][6]
SMILES CCC1=CC(=C(C=C1)O)O[4]
InChI Key HFLGBNBLMBSXEM-UHFFFAOYSA-N[5]
Table 2: Physical and Chemical Properties
PropertyValueConditions/NotesSource
Melting Point 34 - 40 °C[4][5][8]
Boiling Point 105 - 107 °Cat 0.5 mmHg[5][8]
Solubility Soluble in DMSO (50 mg/mL, 361.9 mM)Sonication is recommended[1]
Slightly soluble in Chloroform, Methanol (B129727)[8]
LogP (Octanol/Water Partition Coefficient) 1.85[9]
pKa 9.90 ± 0.10Predicted[8]
Table 3: Spectroscopic Data
TechniqueData Summary
¹H NMR In DMSO-d₆, characteristic peaks are observed at approximately 1.092 ppm (triplet, 3H, ethyl -CH₃), 2.408 ppm (quartet, 2H, ethyl -CH₂), and between 6.418 and 6.610 ppm (3H, aromatic protons). The two hydroxyl protons are often not distinctly detected.
¹³C NMR In DMSO-d₆, signals appear around 15.85 ppm (ethyl -CH₃), 27.45 ppm (ethyl -CH₂), and in the aromatic region at approximately 115.11, 115.39, 118.15, 134.57, 142.99, and 144.95 ppm.
Mass Spectrometry Electron ionization mass spectra are available through databases such as the NIST WebBook.[6]
Infrared (IR) Spectroscopy Gas-phase IR spectra are available through databases like the NIST WebBook.[1]

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and investigation of the biological activity of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.[2]

Protocol:

  • Reaction Setup: A mixture of 10.0 g (60.2 mmol) of 4-ethylveratrole, 38.4 g (639 mmol) of acetic acid, and 115.0 g (668 mmol) of 47% hydrobromic acid is prepared in a suitable reaction vessel.[2]

  • Reflux: The mixture is heated under reflux for 4 hours with continuous stirring.[2]

  • Cooling and Extraction: After cooling to room temperature, 100 ml of water is added. The resulting mixture is extracted three times with 110 ml of diethyl ether for each extraction.[2]

  • Washing: The combined ether extracts are successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate (B1220275) solution, and then twice more with 110 ml of water each time.[2]

  • Drying and Concentration: The washed ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by concentration.[2]

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a light yellow liquid.[2]

G Workflow for the Synthesis of this compound cluster_0 Reaction cluster_1 Work-up and Extraction cluster_2 Purification start Mix 4-ethylveratrole, acetic acid, and HBr reflux Heat under reflux for 4 hours start->reflux cool Cool to room temperature and add water reflux->cool extract Extract with diethyl ether (3x) cool->extract wash Wash with water, Na₂S₂O₃, and water again extract->wash dry Dry with Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill end end distill->end Yields pure This compound

Caption: Workflow for the Synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A robust HPLC method with a coulometric array detector is effective for the quantification of this compound, particularly in complex matrices like wine.[5][7]

Protocol:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a coulometric array detector is used. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for separation.[7]

  • Mobile Phase: The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol and an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid).[7] Separation can be achieved using either an isocratic or a gradient elution.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of a standard (purity >98%) and dissolving it in a suitable solvent such as DMSO.[7]

  • Sample Preparation: For samples like wine, the procedure may not require extensive preparation or derivatization.[5] Samples should be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The specific gradient, flow rate, and column temperature should be optimized for the best separation and peak shape.

  • Detection: The coulometric array detector measures the current generated from the electrochemical oxidation of this compound as it elutes, providing high sensitivity and selectivity.[7]

G General Workflow for HPLC Analysis of this compound prep Sample Preparation (e.g., filtration) hplc HPLC Separation (C18 column, gradient elution) prep->hplc detect Coulometric Array Detection hplc->detect data Data Acquisition and Processing detect->data quant Quantification data->quant

Caption: General Workflow for HPLC Analysis.

In Vitro Oxidative DNA Damage Assay

This compound is known to induce oxidative DNA damage, particularly in the presence of copper ions (Cu(II)).[2][10] This process can be investigated by measuring the formation of DNA damage markers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in isolated DNA.[10]

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing calf thymus DNA, this compound, and Cu(II) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Incubation: Incubate the reaction mixture under controlled temperature and time to allow for the induction of DNA damage.

  • DNA Digestion: After incubation, the DNA is enzymatically digested to its constituent nucleosides.

  • Analysis: The amount of 8-oxodG is quantified, typically using HPLC with electrochemical detection or mass spectrometry, and compared to control samples (e.g., DNA without this compound or Cu(II)).

Signaling and Reaction Pathways

Mechanism of Oxidative DNA Damage

The primary mechanism by which this compound induces DNA damage involves a redox cycle with copper ions. This compound reduces Cu(II) to Cu(I), generating a semiquinone radical in the process. This is followed by the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). The subsequent reaction between Cu(I) and H₂O₂ is believed to generate a highly reactive species, possibly a copper-peroxide complex, which then attacks the DNA, leading to oxidative lesions like 8-oxodG.[10][11]

G Proposed Mechanism of this compound-Induced Oxidative DNA Damage EC This compound SQ Semiquinone Radical EC->SQ Oxidation Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction O2 O₂ H2O2 H₂O₂ Cu1->H2O2 Reaction with O₂ ROS Reactive Oxygen Species (e.g., Cu(I)-OOH) H2O2->ROS Reaction with Cu(I) damaged_DNA Oxidized DNA (e.g., 8-oxodG) ROS->damaged_DNA DNA DNA

Caption: Mechanism of this compound-Induced DNA Damage.

Conclusion

This compound is a multifaceted molecule with well-defined chemical and physical properties. Its role as an antioxidant and its potential to induce oxidative DNA damage highlight its importance in toxicology, pharmacology, and food science. The protocols and data presented in this guide offer a valuable resource for professionals engaged in the study and application of this compound. Further research into its biological activities and mechanisms of action will continue to elucidate its role in both natural and synthetic systems.

References

4-Ethylcatechol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1124-39-6

Molecular Formula: C₈H₁₀O₂

Molecular Weight: 138.16 g/mol

Synonyms: 4-Ethyl-1,2-benzenediol, 4-Ethylpyrocatechol, 3,4-Dihydroxyethylbenzene

This technical guide provides an in-depth overview of 4-Ethylcatechol, a phenolic compound of interest to researchers in drug development and various scientific fields. The document covers its chemical properties, synthesis, and key biological activities, with a focus on its role in oxidative DNA damage and cell signaling pathways. Detailed experimental protocols are provided for key assays.

Chemical and Physical Properties

This compound is a substituted catechol that presents as a solid at room temperature. Its core structure consists of a benzene (B151609) ring with two adjacent hydroxyl groups (a catechol) and an ethyl group at the fourth position.

PropertyValueReference
CAS Number1124-39-6[1][2][3]
Molecular FormulaC₈H₁₀O₂[1][2][3]
Molecular Weight138.16 g/mol [2]
Melting Point34-45 °C[2]
Boiling Point111-112 °C at 4 mmHg
InChI KeyHFLGBNBLMBSXEM-UHFFFAOYSA-N[1][2][3]
SMILESCCc1ccc(O)c(O)c1[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.

Experimental Protocol: Demethylation of 4-Ethylveratrole

Materials:

  • 4-ethylveratrole

  • Acetic acid

  • 47% Hydrobromic acid

  • Ether

  • 5% aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • A mixture of 10.0 g (60.2 mmol) of 4-ethylveratrole, 38.4 g (639 mmol) of acetic acid, and 115.0 g (668 mmol) of 47% hydrobromic acid is heated under reflux for 4 hours with stirring.

  • After cooling to room temperature, 100 ml of water is added to the mixture.

  • The resulting mixture is extracted three times with 110 ml of ether for each extraction.

  • The combined ether extracts are successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate solution, and then twice more with 110 ml of water each time.

  • The resulting ether solution is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then distilled under vacuum to yield this compound as a light yellow liquid.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its effects on DNA integrity and cellular defense pathways being of particular interest.

Oxidative DNA Damage

This compound has been shown to induce oxidative DNA damage, particularly in the presence of copper ions (Cu(II)).[2] This activity is attributed to its role as a ring-dihydroxylated metabolite of 4-ethylphenol. The proposed mechanism involves the reduction of Cu(II) to Cu(I) by this compound, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These reactive species can then interact with DNA, causing damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[2]

Experimental Workflow: Assessing this compound-Induced DNA Damage via Comet Assay

Workflow for Comet Assay A Cell Culture and Treatment (e.g., Human peripheral blood lymphocytes) B Pre-treatment with varying concentrations of this compound A->B C Induction of Oxidative Stress (e.g., with H₂O₂ in the presence of Cu(II)) B->C D Cell Harvesting and Suspension C->D E Embedding Cells in Low-Melting-Point Agarose on a Slide D->E F Cell Lysis in Alkaline Solution E->F G DNA Unwinding and Electrophoresis F->G H Neutralization and Staining with a Fluorescent Dye G->H I Visualization and Analysis of Comets (Fluorescence Microscopy) H->I

Caption: A generalized workflow for the Comet Assay to evaluate DNA damage.

Activation of the Nrf2 Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This compound has been shown to induce the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Signaling Pathway: Nrf2 Activation by this compound

Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC This compound Keap1 Keap1 EC->Keap1 modifies Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive binds and promotes ubiquitination Keap1->Nrf2_inactive dissociation Proteasome Proteasome Nrf2_inactive->Proteasome degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates Ub Ubiquitin Maf sMaf Nrf2_active->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds Maf->ARE binds TargetGenes Target Gene Expression (HO-1, NQO1, etc.) ARE->TargetGenes activates transcription

Caption: Activation of the Nrf2 pathway by this compound.

Antiplatelet Activity

Recent studies have highlighted the potent antiplatelet activity of this compound's structural analog, 4-methylcatechol, suggesting a class effect for 4-alkylcatechols.[4][5] This activity is being investigated for its potential therapeutic applications in cardiovascular diseases. The primary mechanism of action appears to be the interference with cyclooxygenase-thromboxane synthase coupling.[5]

AssayInducer4-Methylcatechol ConcentrationObserved EffectReference
Impedance Blood AggregometryArachidonic Acid10 µMSignificant inhibition of platelet aggregation[5]
Impedance Blood AggregometryCollagen20 µM and 70 µMSignificant inhibition of platelet aggregation[6]
Experimental Protocol: Ex Vivo Platelet Aggregation Assay

Materials:

  • Whole blood from healthy volunteers

  • 0.9% Sodium chloride solution

  • This compound stock solution (in DMSO)

  • Platelet aggregation inducer (e.g., arachidonic acid, collagen)

  • Impedance aggregometer

Procedure:

  • Collect whole blood from healthy human volunteers.

  • Dilute 300 µL of whole blood with an equal volume of preheated 0.9% sodium chloride.

  • Incubate the diluted blood with a specific concentration of this compound (or vehicle control) for 3 minutes at 37 °C.

  • Induce platelet aggregation by adding a suitable inducer (e.g., arachidonic acid).

  • Monitor platelet aggregation for 6 minutes using an impedance aggregometer.

  • Quantify the aggregation response, typically as the area under the curve (AUC).

Conclusion

This compound is a multifaceted molecule with significant biological activities that warrant further investigation, particularly for its potential applications in drug development. Its ability to induce oxidative DNA damage under specific conditions, alongside its potent activation of the cytoprotective Nrf2 pathway and its antiplatelet effects, presents a complex profile for researchers. The detailed protocols and data presented in this guide are intended to facilitate further exploration of this compound's mechanisms of action and its potential therapeutic or toxicological implications.

References

An In-depth Technical Guide to the In Vitro Antioxidant Properties of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antioxidant properties of 4-Ethylcatechol, a phenolic compound recognized for its potential as a potent radical scavenger.[1][2] This guide details the methodologies for evaluating its antioxidant capacity, presents a framework for data interpretation, and visualizes key experimental and biological processes.

Introduction to this compound and its Antioxidant Potential

This compound is a catechol derivative found in some fermented and smoked foods.[1][2] Like other catechols, its chemical structure, featuring a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups, is fundamental to its antioxidant activity.[3] These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. This ability to scavenge radicals and defend cells against oxidative stress makes this compound a compound of interest for further investigation in pharmacology and drug development.[1][2]

Quantitative Analysis of Antioxidant Capacity

The antioxidant efficacy of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. While specific experimental IC50 values for this compound are not extensively documented in the provided literature, the following table illustrates how such data would be presented for comparison with a standard antioxidant like Trolox or Ascorbic Acid. The values for related catechins demonstrate strong antioxidant potential.[4]

Table 1: Comparative In Vitro Antioxidant Activity of Catechols (Illustrative)

Assay Type This compound (IC50) Standard Compound (e.g., Trolox) (IC50) Key Findings
DPPH Radical Scavenging Value to be determined (µM) ~20-50 µM Catechins generally exhibit potent DPPH radical scavenging activity.[4]
ABTS Radical Scavenging Value to be determined (µM) ~15-40 µM The ABTS assay measures the capacity to scavenge the stable ABTS radical cation.[5]

| Ferric Reducing Power (FRAP) | Value to be determined (mM Fe(II)/g) | Not applicable | This assay measures the ability to reduce ferric ions to ferrous ions.[5] |

Note: IC50 values are highly dependent on specific experimental conditions and should be determined empirically for this compound.

Detailed Experimental Protocols

Accurate assessment of in vitro antioxidant activity requires standardized and meticulously executed protocols. The following sections detail the methodologies for three widely accepted assays: DPPH, ABTS, and FRAP.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6]

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.[7][8]

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations.[7] Prepare a similar dilution series for the standard antioxidant.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).[7]

    • Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).[7]

    • A blank control containing only the solvent and the DPPH solution should be included.[8]

  • Incubation: Shake the plate gently to mix the contents and incubate at room temperature in the dark for 30 minutes.[7][8]

  • Measurement: Measure the absorbance of each well at 517 nm.[8][9]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

  • Abs_control: Absorbance of the DPPH solution without the sample.

  • Abs_sample: Absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the % inhibition against the corresponding sample concentrations and calculating the concentration that results in 50% inhibition.[7]

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form by the antioxidant is measured by the decrease in absorbance, typically at 734 nm.[5][10]

Reagents and Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate or Ammonium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • ABTS•+ Generation: To generate the radical cation, prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to achieve an absorbance of approximately 0.70 (±0.02) at 734 nm.[11][12]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard antioxidant as described for the DPPH assay.

  • Reaction Setup: Add a small volume of the sample or standard solution (e.g., 10-20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180-190 µL) in a 96-well plate.[7]

  • Incubation: Mix and incubate the plate at room temperature for a specified time (e.g., 5-6 minutes).[4][12]

  • Measurement: Read the absorbance at 734 nm.[12]

Data Analysis: The percentage of inhibition and the IC50 value are calculated using the same formulas and plotting method as in the DPPH assay.[7]

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The reduction is assessed by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form at low pH, with absorbance measured at 593 nm.[4][13]

Reagents and Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard (e.g., Ferrous sulfate, FeSO₄)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath (37°C)

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.[4]

  • Standard Curve Preparation: Prepare a series of dilutions of a known concentration of FeSO₄ to create a standard curve.

  • Sample Preparation: Prepare dilutions of this compound in a suitable solvent.

  • Reaction Setup:

    • Add a small volume of the sample, standard, or blank (solvent) to each well of a 96-well plate (e.g., 10 µL).[15][16]

    • Add a large volume of the pre-warmed FRAP working solution to each well (e.g., 220 µL).[15][16]

  • Incubation: Incubate the plate for a specified time (e.g., 4-10 minutes) at 37°C.[15][17]

  • Measurement: Measure the absorbance at 593 nm.[15][16]

Data Analysis:

  • Construct a standard curve by plotting the absorbance of the ferrous standards against their concentrations.

  • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample.

  • Results are expressed as FRAP values, typically in µM or mM Fe(II) equivalents.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms.

The following diagram illustrates the typical workflow for in vitro radical scavenging assays like DPPH and ABTS.

G General workflow for DPPH or ABTS antioxidant assays. cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagent Reagent Preparation (e.g., DPPH or ABTS•+ solution) mix Mix Sample/Standard with Radical Solution prep_reagent->mix prep_sample Sample & Standard Preparation (Serial dilutions of this compound, Trolox, etc.) prep_sample->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubate->measure calculate Calculate % Inhibition & Determine IC50 Value measure->calculate

Caption: General workflow for DPPH or ABTS antioxidant assays.

This compound, like other catechols, may exert indirect antioxidant effects by modulating intracellular signaling pathways.[1] The Nrf2-ARE pathway is a primary mechanism through which cells combat oxidative stress.[4]

G Hypothesized Nrf2 activation by this compound. cluster_nucleus Cell Nucleus EC This compound Keap1_Nrf2 Keap1-Nrf2 Complex EC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes Binds to & Activates Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense

Caption: Hypothesized Nrf2 activation by this compound.

Conclusion

This compound demonstrates significant potential as an in vitro antioxidant, attributable to its catechol structure. The standardized protocols provided herein—DPPH, ABTS, and FRAP—offer a robust framework for quantifying its radical scavenging and reductive capabilities. Further research to determine precise IC50 values and elucidate its role in modulating cellular antioxidant pathways, such as the Nrf2 system, is warranted to fully understand its therapeutic and pharmacological potential. This guide serves as a foundational resource for researchers aiming to rigorously investigate the antioxidant properties of this compound.

References

An In-depth Technical Guide on the Olfactory Perception Threshold of 4-Ethylcatechol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory perception threshold of 4-Ethylcatechol (4-EC) in wine. 4-EC is a volatile phenol (B47542) associated with the growth of Dekkera/Brettanomyces yeast, which can impart aromas described as "horsey," "barnyard," "savoury," or "sweaty/cheesy" to wine.[1][2][3] Understanding its perception threshold is critical for wine quality control and for research into aroma compounds and their sensory impacts.

Quantitative Data on Olfactory Perception Thresholds

The olfactory detection threshold (ODT) of this compound in wine is not a single value but rather a range that is significantly influenced by the wine matrix.[2] Factors such as the wine's style, tannin and ethanol (B145695) content, and the presence of other aromatic compounds can mask or enhance the perception of 4-EC.[2] The following table summarizes the reported olfactory perception thresholds from various studies.

Wine MatrixThreshold (μg/L)Reference
Neutral Australian Red Wine774(Bramley et al., 2007)[3][4]
Neutral Red Wine774(Curtin et al., 2008)[2]
"Green" Red Wine1131(Curtin et al., 2008)[2][5]
"Oaky" Red Wine1528(Curtin et al., 2008)[2][5]
Merlot823(Diako et al., 2017)[6][7]
Pinotage385 - 442(Botha, 2010)[2][7][8]
Red and White Wine100 - 400(Larcher et al., 2008)[2][5][7][8]
Red Wine60(Hesford et al., 2004)[2][7][8]

In addition to the detection threshold, a consumer rejection threshold (CRT) for 4-EC in Merlot has been determined to be 1323 μg L−1.[6][7] This indicates that while consumers may detect the compound at a lower concentration (823 μg L−1 in the same study), they do not necessarily reject the wine until a higher concentration is reached.[2]

Experimental Protocols for Determining Olfactory Threshold

The determination of the olfactory perception threshold of this compound in wine is typically carried out using sensory evaluation panels. The following protocol is a detailed methodology based on established practices in the field.[2]

1. Materials and Preparation

  • Base Wine: A neutral wine, free of Brettanomyces character and other overpowering aromas, should be selected. The base wine should be analyzed to ensure that the initial concentration of 4-EC is below its detection threshold.[2]

  • This compound Stock Solution: A stock solution of this compound is prepared, for example, at a concentration of 1 g/L in 10% ethanol.[2]

  • Spiked Wine Samples: The base wine is spiked with the 4-EC stock solution to create a series of ascending concentrations. The concentration steps should be chosen to bracket the expected threshold range. For instance, four scale steps of 493, 714, 1035, and 1500 μg/L have been used in studies.[2][6][7]

2. Sensory Evaluation Panel

  • Panelists: A panel of trained assessors or consumers is recruited. The number of panelists can vary, but a larger panel size increases the statistical power of the results.

  • Testing Environment: Sensory evaluations should be conducted in a controlled environment, with individual tasting booths to prevent communication between panelists and minimize distractions.[2] The temperature of the wine samples should be standardized (e.g., 23 °C).[2]

3. Sensory Test Method: 3-Alternative Forced Choice (3-AFC)

  • Procedure: The 3-AFC test, as described by ASTM E-679-04, is a common method for determining detection thresholds.[2]

  • Presentation: At each concentration level, panelists are presented with three samples: two are the unadulterated base wine (blanks), and one contains the added 4-EC (the "odd" sample). The order of presentation is randomized for each panelist.[2]

  • Task: Panelists are instructed to identify the sample that is different from the other two. Even if they are not certain, they must choose one sample (forced choice).[2]

  • Data Analysis: The number of correct identifications at each concentration is recorded. The data is then analyzed using binomial distribution tables for a triangle test to determine the concentration at which the number of correct identifications is statistically significant (e.g., p < 0.05).[2] The threshold is typically determined by extrapolating from the point where the proportion of correct responses reaches the significance criterion.[2]

4. Palate Cleansing

Panelists should be provided with unsalted crackers and water to cleanse their palates between samples to prevent sensory fatigue and carry-over effects.[2]

Logical Workflow for Threshold Determination

The following diagram illustrates the logical workflow for determining the olfactory perception threshold of this compound in wine.

G cluster_prep Phase 1: Preparation cluster_sensory Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis A Select Base Wine B Prepare 4-EC Stock Solution A->B C Create Ascending Concentration Series B->C E Present Samples (3-AFC) C->E D Recruit Sensory Panel D->E F Panelists Identify 'Odd' Sample E->F G Record Correct Identifications F->G H Statistical Analysis (Binomial Distribution) G->H I Determine Olfactory Threshold H->I

Caption: Workflow for determining the olfactory perception threshold of this compound.

Signaling Pathways

The specific signaling pathways involved in the olfactory perception of this compound in humans have not been detailed in the reviewed literature. Olfactory perception, in general, involves the binding of odorant molecules to specific G-protein coupled receptors on olfactory sensory neurons in the nasal epithelium. This binding event initiates a second messenger cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing. The identification of the specific olfactory receptor(s) that bind to this compound would require further dedicated research in the field of molecular biology and neuroscience.

Conclusion

The olfactory perception of this compound in wine is a complex phenomenon influenced by the wine matrix. The reported detection thresholds vary significantly across different wine styles. A standardized methodology, such as the 3-AFC test, is crucial for obtaining reliable and comparable data. Further research is needed to elucidate the specific olfactory receptors and signaling pathways involved in the perception of this important wine aroma compound.

References

An In-depth Technical Guide to the Ring-Dihydroxylated Metabolites of 4-Ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (B45693) (4-EP) is a phenolic compound of considerable interest in fields ranging from food science to toxicology. As a microbial metabolite, its presence can significantly influence the sensory characteristics of fermented beverages. In biological systems, 4-EP undergoes metabolic transformation, leading to the formation of various metabolites, including ring-dihydroxylated species. These metabolites, primarily 4-ethylcatechol and potentially 4-ethylhydroquinone, are of significant interest due to their potential biological activities, including the induction of oxidative stress and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the formation, characterization, and biological implications of the ring-dihydroxylated metabolites of 4-ethylphenol, with a focus on experimental protocols and data for researchers in drug development and related scientific disciplines.

Metabolic Formation of Ring-Dihydroxylated Metabolites

The biotransformation of 4-ethylphenol into its dihydroxylated metabolites is a critical area of study for understanding its biological effects. This process can occur through microbial metabolism or via enzymatic reactions in mammalian systems, particularly in the liver.

Microbial Metabolism

In certain microbial environments, such as during wine fermentation, 4-ethylphenol can be metabolized further. While the primary microbial pathway involves the conversion of p-coumaric acid to 4-ethylphenol by yeasts like Brettanomyces, subsequent hydroxylation of the aromatic ring can occur. The formation of this compound in red wine has been documented, suggesting microbial enzymatic activity capable of ring dihydroxylation[1][2].

Mammalian Metabolism: The Role of Cytochrome P450

In mammals, the primary enzymes responsible for the oxidation of xenobiotics, including phenols, are the cytochrome P450 (CYP450) monooxygenases located primarily in the liver. While the metabolism of phenol (B47542) to hydroquinone (B1673460) and catechol is well-established, the specific CYP450 isozymes involved in the ring dihydroxylation of 4-ethylphenol are still under investigation[3]. Studies on similar compounds, such as 4-methylphenol (p-cresol), have shown that aromatic ring oxidation leads to the formation of 4-methyl-ortho-hydroquinone (a catechol) in human liver microsomes, a process mediated by multiple CYP450 enzymes[4]. By analogy, it is proposed that 4-ethylphenol is metabolized to this compound and potentially 4-ethylhydroquinone via CYP450-mediated hydroxylation.

The proposed metabolic pathways are illustrated below:

4-Ethylphenol 4-Ethylphenol This compound This compound 4-Ethylphenol->this compound CYP450 (ortho-hydroxylation) 4-Ethylhydroquinone 4-Ethylhydroquinone 4-Ethylphenol->4-Ethylhydroquinone CYP450 (para-hydroxylation)

Caption: Proposed metabolic pathways for the ring-dihydroxylation of 4-ethylphenol.

Quantitative Data

Accurate quantification of 4-ethylphenol and its metabolites is crucial for toxicological and pharmacological studies. Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.

AnalyteMatrixConcentration RangeMean/Median ConcentrationAnalytical MethodReference(s)
4-EthylphenolRed Wine2 - 2660 µg/L795 µg/LGC-MS[5]
4-EthylphenolHuman Plasma--LC-MS/MS[6]
4-EthylphenolHuman Urine--LC-MS/MS[7]
This compoundRed Wineup to 1610 µg/L37 µg/L (median)HPLC-CEAD[8]
CatecholHuman Urine (Nonsmokers)-10 ± 7.3 mg/24 hrGC[9]
4-Methylcatechol (B155104)Human Urine (Nonsmokers)-3.4 ± 2.3 mg/24 hrGC[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of the ring-dihydroxylated metabolites of 4-ethylphenol.

Synthesis of Metabolites

1. Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 4-ethylveratrole.

  • Reaction: A mixture of 4-ethylveratrole, acetic acid, and hydrobromic acid is heated under reflux.

  • Work-up: After cooling, the mixture is diluted with water and extracted with ether. The ether extract is washed successively with water and aqueous sodium thiosulfate (B1220275) solution.

  • Purification: The resulting ether solution is dried, concentrated, and distilled under vacuum to yield this compound.

2. Synthesis of 4-Ethylhydroquinone

A potential route for the synthesis of 4-ethylhydroquinone is the reduction of p-nitroethylbenzene.

  • Reaction: 4-alkylnitrobenzenes can be reduced to the corresponding alkyl hydroquinones using powdered aluminum in an aqueous acidic medium (e.g., H₂SO₄)[3].

  • Procedure: Aluminum flakes are gradually added to a mixture of the 4-ethylnitrobenzene (B91404) and aqueous acid at an elevated temperature[3].

  • Purification: The resulting hydroquinone can be purified by crystallization.

In Vitro Metabolism using Liver Microsomes

In vitro metabolism studies using liver microsomes are essential for identifying metabolites and characterizing the enzymes involved.

  • Incubation Mixture: A typical incubation mixture includes liver microsomes (human or animal), the substrate (4-ethylphenol), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

  • Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

cluster_0 Incubation cluster_1 Sample Preparation Liver_Microsomes Liver Microsomes Incubate Incubate at 37°C Liver_Microsomes->Incubate 4-EP 4-Ethylphenol 4-EP->Incubate NADPH_System NADPH-Generating System NADPH_System->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Stop_Reaction Stop Reaction (Cold Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC-MS/MS_Analysis LC-MS/MS Analysis Supernatant->LC-MS/MS_Analysis Analysis

Caption: Workflow for in vitro metabolism of 4-ethylphenol.

Quantitative Analysis by LC-MS/MS

The following protocol is a general guideline for the quantification of 4-ethylphenol metabolites in a biological matrix, such as cell culture supernatant or plasma, and can be adapted based on the specific instrumentation and sample type.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., cell culture supernatant, plasma), add an internal standard (e.g., a deuterated analog of the analyte).

    • For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase/sulfatase may be necessary[7].

    • Precipitate proteins by adding 400 µL of ice-cold methanol or acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound137.1[To be determined empirically]
4-Ethylhydroquinone137.1[To be determined empirically]

Signaling Pathway Modulation

The dihydroxylated metabolites of 4-ethylphenol, particularly catechols and hydroquinones, are redox-active molecules that can induce oxidative stress and modulate various cellular signaling pathways.

Induction of Oxidative Stress

Catechols and hydroquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids. Studies on 4-methylcatechol have demonstrated its ability to increase ROS levels, leading to apoptosis[7].

Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Oxidative stress is a known activator of these pathways.

  • MAPK Pathway: Polyphenolic compounds have been shown to regulate the MAPK pathway, which can either promote or inhibit cell survival depending on the context[9][10][11][12]. Catechols have been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, which can lead to the degradation of oncoproteins like c-Myc[9].

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a major cell survival pathway. Hydroquinone has been shown to suppress Akt phosphorylation, thereby inhibiting downstream signaling that promotes cell survival[7]. Conversely, some hydroquinone derivatives can activate the PI3K/Akt pathway, leading to the induction of antioxidant response genes[6]. The effect of this compound and 4-ethylhydroquinone on this pathway requires further investigation.

Metabolites This compound 4-Ethylhydroquinone ROS Reactive Oxygen Species (ROS) Metabolites->ROS MAPK MAPK Pathway (e.g., ERK) ROS->MAPK Modulates Akt PI3K/Akt Pathway ROS->Akt Modulates Cellular_Effects Cellular Effects (Apoptosis, Proliferation, etc.) MAPK->Cellular_Effects Akt->Cellular_Effects

Caption: Potential signaling pathways affected by dihydroxylated metabolites.

Conclusion

The ring-dihydroxylated metabolites of 4-ethylphenol, particularly this compound, are biologically active compounds that can be formed through microbial and mammalian metabolism. Their ability to induce oxidative stress and modulate key signaling pathways such as the MAPK and PI3K/Akt pathways highlights their importance in toxicological and pharmacological research. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the formation, quantification, and cellular effects of these metabolites, ultimately contributing to a better understanding of the biological impact of 4-ethylphenol. Further research is warranted to definitively identify all dihydroxylated metabolites, elucidate the specific enzymes involved in their formation, and fully characterize their interactions with cellular signaling networks.

References

Formation of 4-Ethylcatechol in Coffee During Roasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4-ethylcatechol, a significant phenolic compound, during the roasting of coffee beans. It has been established that this compound is exclusively generated from the thermal degradation of caffeic acid moieties, which are primarily released from chlorogenic acids.[1][2][3][4] This document details the chemical formation pathway, summarizes quantitative data from precursor studies, and outlines the key experimental protocols used to investigate these reactions. The information is intended to serve as a foundational resource for researchers in food chemistry, natural product science, and related fields.

Precursors and Chemical Formation Pathway

The roasting process initiates a cascade of complex chemical reactions, transforming the constituents of green coffee beans into the compounds responsible for the characteristic aroma and flavor of roasted coffee. For this compound, the scientific consensus points to a specific and exclusive precursor.

Primary Precursor: Caffeic Acid

Studies have conclusively shown that this compound is generated solely through the thermal breakdown of the caffeic acid moiety of chlorogenic acids.[1][2][3][4] Chlorogenic acids, a major class of phenolic compounds in green coffee, undergo hydrolysis at high temperatures, releasing free caffeic acid and quinic acid. While other phenols in coffee can arise from multiple precursors, including Maillard-type reactions, this compound's origin is singularly traced back to caffeic acid.[1][2][3]

Proposed Formation Pathway

The transformation of caffeic acid to this compound is believed to occur in a two-step process involving an intermediate, 4-vinylcatechol. This pathway is supported by the identification of 4-vinylcatechol oligomers in roasted coffee, which strongly suggests its presence as a reactive intermediate.[5]

  • Decarboxylation: Caffeic acid undergoes thermal decarboxylation (loss of a carboxyl group) to form 4-vinylcatechol.

  • Reduction: The vinyl group of 4-vinylcatechol is subsequently reduced to an ethyl group, yielding this compound.

G cluster_0 Chlorogenic Acid Degradation cluster_1 This compound Formation CGA Chlorogenic Acid CA Caffeic Acid CGA->CA  Hydrolysis   QA Quinic Acid CGA->QA  Hydrolysis   CA_2 Caffeic Acid VC 4-Vinylcatechol CA_2->VC Decarboxylation EC This compound VC->EC Reduction

Caption: Proposed pathway for this compound formation from chlorogenic acid.
Quantitative Data from "In Bean" Model Experiments

To precisely identify the precursors of various phenols, "in bean" model experiments have been conducted. These studies involve loading extracted, inert coffee bean shells with specific precursor compounds and then roasting them under controlled conditions. The results provide clear quantitative evidence for the origins of this compound.

The table below summarizes the key quantitative findings from a pivotal study that investigated the formation of different phenols by spiking extracted coffee beans with potential precursors. The data clearly demonstrates that caffeic acid is the exclusive and highly efficient precursor to this compound.

Experiment Precursor Added to Bean Shells Catechol (µg/g) This compound (µg/g) Key Finding
A Control (Roasted Arabica Beans)185.21.8Baseline levels in standard roasted coffee.
B Control (Extracted Bean Shells Only)5.3< 0.1Minimal formation without water-soluble precursors.
C 5-O-Caffeoylquinic Acid (CQA)20.11.0CQA (bound caffeic acid) is a modest precursor.
D Caffeic Acid (Free)81.636.4Free caffeic acid is a highly efficient precursor.
E Quinic Acid22.4< 0.1Quinic acid does not produce this compound.
F Carbohydrates + Amino Acids15.6< 0.1Maillard precursors do not form this compound.

Data adapted from studies on precursor formation of phenols in coffee.[1][3]

Experimental Protocols

Understanding the methodologies used to obtain these results is crucial for replication and further research. The following sections detail the core experimental and analytical workflows.

3.1. "In Bean" Model Roasting Experiment

This innovative technique allows for the study of precursor-product relationships within the natural matrix of a coffee bean, providing more realistic conditions than simple pyrolysis of isolated compounds.

Methodology:

  • Extraction: Green coffee beans are exhaustively extracted with water to remove all water-soluble components (sugars, amino acids, chlorogenic acids, etc.), leaving behind the insoluble bean matrix (cellulose, etc.).

  • Impregnation: The resulting porous and inert "bean shells" are freeze-dried. They are then impregnated with an aqueous solution containing a known concentration of the specific precursor compound to be tested (e.g., caffeic acid).

  • Re-Drying: The impregnated beans are freeze-dried again to remove the water, leaving the precursor compound distributed within the bean matrix.

  • Roasting: The reconstituted beans are roasted under controlled and standardized time-temperature profiles.

  • Analysis: After roasting, the beans are ground, and a brew is prepared. The concentration of the target analytes (e.g., this compound) is then quantified.

G A Green Coffee Beans B Exhaustive Water Extraction A->B C Inert Bean Shells (Insoluble Matrix) B->C D Freeze-Drying C->D E Impregnation with Aqueous Precursor Solution D->E F Freeze-Drying E->F G Reconstituted Green Beans F->G H Controlled Roasting G->H I Sample Preparation (Grinding & Brewing) H->I J Quantitative Analysis (LC-MS/MS) I->J

Caption: Workflow for the "in bean" model roasting experiment.
3.2. Stable Isotope Dilution Analysis (SIDA) with LC-MS/MS

For accurate quantification of this compound and other phenols in a complex matrix like coffee, Stable Isotope Dilution Analysis (SIDA) is the gold-standard method. It uses a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Methodology:

  • Sample Preparation: A coffee brew is prepared from the roasted beans.

  • Internal Standard Spiking: A precise and known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-ethylcatechol) is added to the coffee sample.

  • Extraction: The analytes (both native and labeled) are extracted from the sample, often using solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis: The extract is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • The LC separates the different compounds in the mixture.

    • The MS/MS detects and quantifies both the native analyte and the labeled internal standard based on their specific mass-to-charge ratios.

  • Quantification: The concentration of the native analyte is calculated from the ratio of the MS/MS signal of the native analyte to that of the known amount of the added labeled internal standard.

G A Roasted Coffee Brew Sample B Spike with Labeled Internal Standard (e.g., ¹³C₆-4-ethylcatechol) A->B C Sample Cleanup / Extraction (e.g., Solid-Phase Extraction) B->C D LC-MS/MS System C->D E Liquid Chromatography (Separation) D->E Step 1 F Mass Spectrometry (Detection & Quantification) E->F Step 2 G Data Analysis (Ratio of Native to Labeled Analyte) F->G H Final Concentration G->H

Caption: Analytical workflow for SIDA with LC-MS/MS.

References

The Role of 4-Ethylcatechol in Oxidative DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylcatechol, a metabolite of ethylbenzene (B125841) and 4-ethylphenol, is a compound of significant interest in the fields of toxicology and pharmacology due to its role in oxidative DNA damage. This technical guide provides an in-depth examination of the mechanisms by which this compound induces DNA damage, the types of lesions formed, and the cellular responses to this damage. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.

Introduction

This compound (4-EC) is a catechol derivative that can be formed endogenously through the metabolism of common environmental compounds such as ethylbenzene. Like other catechols, 4-EC can undergo redox cycling, a process that generates reactive oxygen species (ROS) and contributes to cellular oxidative stress. This oxidative stress is a key driver of its genotoxic effects, leading to various forms of DNA damage that, if not properly repaired, can contribute to mutagenesis and carcinogenesis. Understanding the precise mechanisms of 4-EC-induced DNA damage is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions.

Mechanism of this compound-Induced Oxidative DNA Damage

The primary mechanism by which this compound induces DNA damage is through the generation of ROS via a metal-catalyzed redox cycle. This process involves the autoxidation of this compound to its corresponding o-quinone, which is a highly reactive electrophile.

The key steps in this mechanism are:

  • Oxidation of this compound: In the presence of transition metal ions, particularly copper (Cu(II)), this compound is oxidized to a semiquinone radical and subsequently to 4-ethyl-o-quinone. This reaction reduces Cu(II) to Cu(I).

  • Generation of Reactive Oxygen Species (ROS): The reduced copper ion (Cu(I)) can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂). The reaction of Cu(I) with H₂O₂ (a Fenton-like reaction) generates highly reactive hydroxyl radicals (•OH), which are potent DNA-damaging agents.

  • Redox Cycling: The 4-ethyl-o-quinone can be reduced back to this compound by cellular reducing agents such as NADH, creating a redox cycle that continuously generates ROS and depletes cellular antioxidant defenses.[1] This cycling mechanism amplifies the oxidative stress induced by this compound.

Types of DNA Damage

The ROS generated during the redox cycling of this compound can induce a variety of DNA lesions, including:

  • Oxidized Bases: The most common form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion that can lead to G:C to T:A transversions if not repaired.[1]

  • DNA Strand Breaks: Hydroxyl radicals can attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).

  • DNA Adducts: The electrophilic 4-ethyl-o-quinone can directly react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form covalent DNA adducts.[2] These adducts can be bulky and distort the DNA helix, interfering with replication and transcription. Some of these adducts are depurinating, meaning they are spontaneously lost from the DNA backbone, leaving behind apurinic/apyrimidinic (AP) sites, which are also mutagenic.[2]

Cellular Responses to this compound-Induced DNA Damage

Cells have evolved intricate signaling networks to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). The presence of this compound-induced DNA lesions triggers these pathways to arrest the cell cycle, initiate DNA repair, or, if the damage is too severe, induce apoptosis.

DNA Damage Signaling Pathways

The primary sensors of DNA strand breaks are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • ATM Pathway: DSBs are primarily recognized by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates ATM. Activated ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, to initiate cell cycle arrest and DNA repair.

  • ATR Pathway: SSBs and stalled replication forks are coated with Replication Protein A (RPA), which recruits ATR via its partner protein ATRIP. ATR then activates the checkpoint kinase Chk1 to halt cell cycle progression and promote repair.

There is significant crosstalk between the ATM and ATR pathways, ensuring a robust and coordinated response to various types of DNA damage.[3][4]

Oxidative Stress Response Pathway (Nrf2-Keap1)

In addition to the DDR, the oxidative stress generated by this compound activates the Nrf2-Keap1 signaling pathway, the master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for proteasomal degradation. Upon exposure to electrophiles (like 4-ethyl-o-quinone) or ROS, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2.[5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and detoxification genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] The upregulation of these genes helps to mitigate oxidative damage and detoxify the reactive quinones.[5][6][7][8]

Quantitative Data on this compound-Induced DNA Damage

While the qualitative effects of this compound on DNA damage are established, specific quantitative dose-response data for this compound are limited in the publicly available literature. However, studies on structurally similar catechols, such as 4-hydroxyestradiol (B23129) (4-OHE₂), provide valuable insights into the potential quantitative effects.

Table 1: Formation of 8-oxo-dG in Calf Thymus DNA by Catechol Estrogens

CompoundConcentration (µM)8-oxo-dG / 10⁵ dG (mean ± S.D.)
Control00.5 ± 0.1
4-Hydroxyequilenin (4-OHEN)12.5 ± 0.3
58.1 ± 0.9
1015.2 ± 1.5
4-Hydroxyestrone (4-OHE)11.2 ± 0.2
53.5 ± 0.4
106.8 ± 0.7

Data adapted from a study on related catechol estrogens and is intended to be illustrative of the potential dose-dependent effects of this compound.[9]

Table 2: Induction of DNA Single-Strand Breaks by a Catechol Estrogen (4-OHEN) Measured by the Comet Assay

Cell Line4-OHEN Concentration (µM)Tail Moment (Arbitrary Units, mean ± S.E.)
S300~5
1~15
5~30
10~45
MDA-MB-2310~5
1~12
5~25
10~40

Data is illustrative and adapted from a study on a related catechol estrogen. The tail moment is a measure of both the amount of DNA in the comet tail and the length of the tail.[10]

Experimental Protocols

Alkaline Comet Assay for DNA Strand Breaks

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks and alkali-labile sites.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let it solidify.

  • Cell Preparation: Treat cells with this compound at various concentrations for the desired time. Harvest the cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with 1% LMP agarose (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette 75 µL of this mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold flat surface.

  • Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently immerse the slides in neutralization buffer for 5 minutes, and repeat this step twice.

  • Staining: Stain the DNA by adding a small volume of SYBR Green I solution to each slide and incubate for 5 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, percentage of DNA in the tail, and the tail moment using appropriate image analysis software.[10][11][12][13][14][15][16][17]

HPLC-ECD for 8-oxo-dG Analysis

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and specific method for quantifying 8-oxodG in DNA samples.

Materials:

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., 50 mM sodium acetate, pH 5.1, with 5-10% methanol)

  • 8-oxodG and 2'-deoxyguanosine (B1662781) (dG) standards

Procedure:

  • DNA Extraction: Isolate genomic DNA from cells treated with this compound using a commercial DNA extraction kit, ensuring minimal artifactual oxidation during the process.

  • DNA Hydrolysis: Digest the DNA to nucleosides. First, denature the DNA by heating at 100°C for 3 minutes, then rapidly cool on ice. Add nuclease P1 and incubate at 37°C for 1 hour. Then, add alkaline phosphatase and incubate for another hour at 37°C.

  • HPLC Analysis: Inject the hydrolyzed DNA sample onto the HPLC system. Separate the nucleosides using a C18 column with an isocratic mobile phase.

  • Detection: Detect dG using a UV detector at 260 nm and 8-oxodG using an electrochemical detector set at an appropriate potential (e.g., +0.6 V).

  • Quantification: Quantify the amount of 8-oxodG and dG in the sample by comparing the peak areas to those of known standards. The level of oxidative damage is typically expressed as the ratio of 8-oxodG per 10⁵ or 10⁶ dG molecules.[6][18][19][20]

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an extremely sensitive method for detecting and quantifying bulky DNA adducts.

Materials:

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1 (for enrichment)

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion: Digest the DNA isolated from this compound-treated cells to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates with a series of different solvent systems.

  • Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the amount of adducts by measuring the radioactivity in the spots and comparing it to the total radioactivity of the DNA sample. The results are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.[11][12][13][14][21][22]

Visualizations

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Oxidative DNA Damage cluster_0 Redox Cycling cluster_1 DNA Damage 4-EC This compound 4-EC_Q 4-Ethyl-o-quinone 4-EC->4-EC_Q Oxidation Cu1 Cu(I) 4-EC_Q->4-EC Reduction NAD+ NAD⁺ DNA DNA 4-EC_Q->DNA Reacts with Cu2 Cu(II) Cu2->Cu1 Reduction O2- O₂⁻ (Superoxide) Cu1->O2- e⁻ transfer OH •OH (Hydroxyl Radical) Cu1->OH Fenton-like reaction O2 O₂ H2O2 H₂O₂ O2-->H2O2 OH->DNA Attacks NADH NADH NADH->NAD+ Oxidized_Bases 8-oxodG DNA->Oxidized_Bases Strand_Breaks Strand Breaks DNA->Strand_Breaks Adducts DNA Adducts DNA->Adducts

Caption: Mechanism of this compound-Induced Oxidative DNA Damage.

Alkaline Comet Assay Workflow Cell_Treatment Cell Treatment with 4-EC Harvesting Harvest Cells Cell_Treatment->Harvesting Embedding Embed Cells in LMP Agarose Harvesting->Embedding Lysis Lysis (High Salt, Detergent) Embedding->Lysis Unwinding Alkaline Unwinding (pH >13) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining Neutralization->Staining Analysis Fluorescence Microscopy and Analysis Staining->Analysis

Caption: Alkaline Comet Assay Workflow.

DNA Damage Response and Oxidative Stress Signaling cluster_0 DNA Damage Response cluster_1 Oxidative Stress Response DSBs Double-Strand Breaks ATM ATM DSBs->ATM activates SSBs Single-Strand Breaks ATR ATR SSBs->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest ROS_Electrophiles ROS & Electrophiles (from 4-EC) Keap1 Keap1 ROS_Electrophiles->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: DNA Damage and Oxidative Stress Response Pathways.

Conclusion

This compound poses a genotoxic threat primarily through its ability to induce oxidative DNA damage. The redox cycling of this compound, facilitated by transition metals, leads to the generation of ROS that can cause a range of DNA lesions, including oxidized bases, strand breaks, and DNA adducts. The resulting electrophilic quinone can also directly form adducts with DNA. Cells respond to this damage by activating complex signaling networks, including the ATM/ATR-mediated DNA damage response and the Nrf2-Keap1 oxidative stress response pathway. Further research, particularly in generating quantitative dose-response data for this compound, is necessary to fully elucidate its toxicological profile and to develop effective strategies for mitigating its harmful effects. The protocols and information provided in this guide serve as a comprehensive resource for researchers in this endeavor.

References

An In-depth Technical Guide to the Microbial Formation of Volatile Phenols in Fermented Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the microbial formation of volatile phenols in fermented beverages such as wine and beer. It details the key microorganisms, biochemical pathways, influencing factors, and analytical methodologies pertinent to the study and control of these impactful aroma compounds.

Introduction to Volatile Phenols

Volatile phenols are a class of aromatic compounds that significantly influence the sensory profile of fermented beverages. While sometimes desirable in specific beer styles, in wine they are predominantly considered spoilage compounds, imparting negative sensory characteristics. The most significant microbial volatile phenols include:

  • 4-Ethylphenol (B45693) (4-EP): Associated with aromas of "Band-Aid," "barnyard," "horse sweat," and "medicinal."[1]

  • 4-Ethylguaiacol (4-EG): Contributes "smoky," "spicy," or "clove-like" notes.[1]

  • 4-Vinylphenol (B1222589) (4-VP): A precursor to 4-EP, can have a "medicinal" or "phenolic" aroma.

  • 4-Vinylguaiacol (4-VG): A precursor to 4-EG, often described as "clove-like."

The sensory perception thresholds for these compounds are very low, meaning even minute concentrations can have a significant impact on the beverage's aroma. For instance, the recognition thresholds for 4-EP and 4-EG in wine are approximately 436 µg/L and 770 µg/L, respectively.[2]

While microbial activity is a primary source, volatile phenols can also originate from oak barrel maturation, where lignin (B12514952) degradation during toasting releases these compounds, or from smoke taint, where grapes exposed to smoke absorb volatile phenols that are later released during fermentation.[2]

Biochemical Pathway of Volatile Phenol (B47542) Formation

The microbial production of volatile phenols is a two-step enzymatic process starting from hydroxycinnamic acids (HCAs), which are naturally present in raw materials like grapes and malt.[3][4] The primary precursors are p-coumaric acid and ferulic acid.[3]

  • Decarboxylation: The first step involves the decarboxylation of the HCA precursor by the enzyme cinnamate (B1238496) decarboxylase (also referred to as phenolic acid decarboxylase or PAD). This reaction converts p-coumaric acid to 4-vinylphenol (4-VP) and ferulic acid to 4-vinylguaiacol (4-VG).[5][6]

  • Reduction: The second step is the reduction of the vinylphenols into their corresponding ethylphenols. The enzyme vinylphenol reductase (VPR) catalyzes the conversion of 4-VP to 4-ethylphenol (4-EP) and 4-VG to 4-ethylguaiacol (4-EG).[5]

The ability to perform both steps is largely specific to certain microbial genera, most notably Brettanomyces.[5]

Volatile_Phenol_Pathway cluster_precursors Hydroxycinnamic Acid Precursors cluster_vinylphenols Vinylphenols cluster_ethylphenols Ethylphenols (Off-Flavor) pCoumaric p-Coumaric Acid VP 4-Vinylphenol (4-VP) pCoumaric->VP Cinnamate Decarboxylase Ferulic Ferulic Acid VG 4-Vinylguaiacol (4-VG) Ferulic->VG Cinnamate Decarboxylase EP 4-Ethylphenol (4-EP) VP->EP Vinylphenol Reductase EG 4-Ethylguaiacol (4-EG) VG->EG Vinylphenol Reductase

Caption: Biochemical pathway of volatile phenol formation from hydroxycinnamic acids.

Key Microorganisms in Volatile Phenol Production

Several types of microorganisms found in fermented beverages can produce volatile phenols, though their capabilities differ significantly.

  • Brettanomyces/Dekkera: Yeasts of this genus, particularly Brettanomyces bruxellensis, are the most notorious producers of 4-EP and 4-EG in wine.[2][7] They possess both cinnamate decarboxylase and vinylphenol reductase enzymes, enabling them to complete the entire pathway.[5] Different strains of B. bruxellensis can vary greatly in their overall production of volatile phenols.[2]

  • Saccharomyces cerevisiae: The primary yeast for alcoholic fermentation typically possesses the PAD1 gene, which encodes for cinnamate decarboxylase.[8] Therefore, S. cerevisiae can convert hydroxycinnamic acids to vinylphenols.[2] However, most strains lack significant vinylphenol reductase activity and thus do not produce ethylphenols. The selection of specific S. cerevisiae strains can influence the final volatile phenol profile by competing for precursors.[2][9]

  • Lactic Acid Bacteria (LAB): Certain species of LAB, including Lactobacillus plantarum, Lactobacillus collinoides, and Pediococcus pentosaceus, have been shown to produce volatile phenols from p-coumaric acid.[3][10][11] Their activity is highly dependent on the composition of the medium; for example, the presence of other hydroxycinnamic acids like caffeic and ferulic acid can stimulate the production of 4-VP.[10][11]

  • Other Non-Saccharomyces Yeasts: Species like Pichia guilliermondii are known to produce significant levels of vinylphenols.[12] Metabolic interaction between a high vinylphenol producer like P. guilliermondii and a yeast with high vinylphenol reductase activity like D. bruxellensis can lead to a substantial increase in ethylphenol production.[12]

Quantitative Data on Volatile Phenol Production

The concentration of volatile phenols can vary widely depending on the microbial strain, precursor availability, and beverage matrix.

Table 1: Concentration of Volatile Phenols in Commercial Red Wines Data sourced from studies on Australian red wines.

CompoundMinimum Conc. (µg/L)Maximum Conc. (µg/L)Mean Conc. (µg/L)Reference
4-Ethylphenol22660795[13][14]
4-Ethylguaiacol143799[13][14]

Table 2: Volatile Phenol Production by Lactobacillus plantarum in Different Media Data shows the influence of wine on the metabolism of 10 mg/L of p-coumaric acid.

Medium4-Vinylphenol (mg/L)4-Ethylphenol (mg/L)Reference
MRS BrothNot Produced~1.0[15][16]
MRS Broth + Wine~1.0~1.0[15][16]

Table 3: Volatile Phenol Levels in Smoked vs. Unsmoked Merlot Wines Illustrates the impact of smoke taint and spontaneous fermentation.

CompoundUnsmoked Wine (µg/L)Smoked Wine (µg/L)Reference
GuaiacolNot Detected8.21[9]
4-MethylguaiacolNot Detected4.56[9]
4-EthylguaiacolNot Detected2.35[9]
4-EthylphenolNot Detected0.77[9]
o-CresolNot Detected2.38[9]
p-CresolNot Detected2.25[9]

Experimental Protocols

Accurate quantification of volatile phenols is critical for research and quality control. This typically involves sample preparation followed by chromatographic analysis.

Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

SBSE is a sensitive and solventless technique for extracting and concentrating volatile and semi-volatile compounds from liquid samples.

  • Sample Dilution: Dilute the beverage sample (e.g., wine, beer) with a phosphate (B84403) buffer (1M, pH 7) to normalize the matrix effect and ethanol (B145695) content.[17]

  • Internal Standard: Add an appropriate internal standard, such as deuterated 4-ethylphenol (d4-4-ethylphenol), to the diluted sample for accurate quantification.[13]

  • Extraction: Place a stir bar coated with a sorptive phase (e.g., ethylene (B1197577) glycol/polydimethylsiloxane - EG/PDMS) into the sample.[17]

  • Agitation: Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) at room temperature to allow analytes to partition into the coating.

  • Desorption: Remove the stir bar, rinse with deionized water, dry it, and place it in a thermal desorption unit connected to a GC-MS system. The analytes are thermally desorbed into the GC inlet.[17]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as a ZB-WAX (60 m × 0.25 mm ID, 0.5 µm film thickness), is typically used for separation.[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[18]

    • Oven Program: A temperature gradient is used for optimal separation. For example: initial temperature of 40°C (hold for 4 min), ramp at 4°C/min to 230°C (hold for 10 min).[18]

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM) mode is used for high sensitivity and specificity, monitoring characteristic ions for each target analyte and internal standard.[18] For example, for LC-MS-MS, the multiple reaction monitoring (MRM) transitions of m/z 121 → 106 for 4-EP and m/z 151 → 136 for 4-EG can be used.[19]

    • Quantification: The concentration of each volatile phenol is determined by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

Experimental_Workflow Sample Beverage Sample (Wine, Beer) Dilute Dilution & pH Adjustment (Phosphate Buffer) Sample->Dilute Spike Add Internal Standard (e.g., d4-4-ethylphenol) Dilute->Spike SBSE Stir Bar Sorptive Extraction (SBSE) (e.g., 90 min) Spike->SBSE Desorb Thermal Desorption SBSE->Desorb GCMS GC-MS Analysis (Separation & Detection) Desorb->GCMS Data Data Processing (Quantification vs. Calibration Curve) GCMS->Data Result Final Concentration Report (µg/L) Data->Result

Caption: General experimental workflow for volatile phenol analysis using SBSE-GC-MS.

Factors Influencing Volatile Phenol Formation

The production of volatile phenols is a complex process influenced by a variety of chemical, physical, and biological factors.

  • Microbial Consortium: The specific strains of yeast and bacteria present are the most critical factor. The presence of Brettanomyces is the primary risk for ethylphenol production.[2]

  • Precursor Concentration: The amount of available p-coumaric and ferulic acids in the must or wort directly impacts the potential for volatile phenol formation. These precursors are released from their esterified forms by microbial cinnamoyl esterases.[2][8]

  • Fermentation Conditions:

    • Temperature: Can influence microbial growth and enzyme activity.

    • pH: Affects microbial viability and metabolic pathways.

    • Ethanol Content: Higher ethanol concentrations can inhibit the growth of some microbes but may favor spoilage yeasts like Brettanomyces.

  • Nutrient Availability: The nutritional status of the medium can affect the competitiveness of different microbial species.

  • Oxygen Exposure: While Brettanomyces is a facultative anaerobe, oxygen can influence its growth and metabolism.

  • SO₂ Management: Sulfur dioxide is an antimicrobial agent used to control spoilage microbes. Its effectiveness is pH-dependent and crucial for inhibiting Brettanomyces.[20]

Influencing_Factors VP_Prod Volatile Phenol Production Microbes Microbial Consortium Microbes->VP_Prod Precursors Precursor Availability Precursors->VP_Prod Conditions Fermentation Conditions Conditions->VP_Prod Control Winemaking Practices Control->VP_Prod Brett Brettanomyces spp. Brett->Microbes Sacc Saccharomyces spp. Sacc->Microbes LAB Lactic Acid Bacteria LAB->Microbes HCA Hydroxycinnamic Acids HCA->Precursors Esterase Esterase Activity Esterase->Precursors Temp Temperature Temp->Conditions pH pH pH->Conditions Ethanol Ethanol Ethanol->Conditions SO2 SO₂ Levels SO2->Control Sanitation Sanitation Sanitation->Control

Caption: Key factors influencing the microbial production of volatile phenols.

References

4-Ethylcatechol: An In-Depth Technical Guide on a Potent Antiplatelet Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet activation and aggregation are critical physiological processes in hemostasis, but their uncontrolled activation can lead to thrombotic diseases such as myocardial infarction and stroke. The search for novel and more effective antiplatelet agents is therefore a significant area of pharmaceutical research. 4-Ethylcatechol, a phenolic compound and a metabolite of dietary flavonoids, has emerged as a promising antiplatelet agent. This technical guide provides a comprehensive overview of the antiplatelet properties of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antithrombotic therapies.

Introduction

Flavonoids, abundant in plant-based diets, have been associated with cardiovascular benefits, though their low bioavailability has been a point of contention.[1] Recent research has shifted focus to their more bioavailable metabolites, such as small phenolic compounds formed by gut microbiota.[2][3] Among these, 4-methylcatechol (B155104) (4-MC) has been identified as a highly potent antiplatelet compound, in some cases ten times more active than acetylsalicylic acid (aspirin).[4][5] Building on this, studies on related phenol (B47542) derivatives have identified this compound as another potent inhibitor of platelet aggregation, warranting further investigation into its therapeutic potential.[1][6] This document synthesizes the current knowledge on this compound's antiplatelet effects.

Quantitative Antiplatelet Activity

This compound has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists. Its potency has been quantified in comparative studies, highlighting it as one of the more active catechol derivatives.

Table 1: Inhibitory Potency of this compound on Platelet Aggregation

AgonistParameterValue (µM)Reference
Arachidonic Acid (AA)IC₅₀< 3[1][6]
CollagenIC₂₅1.8[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. IC₂₅ represents the concentration required for 25% inhibition.

Mechanism of Action

While the detailed signaling pathways for this compound are not as extensively elucidated as for its analogue, 4-methylcatechol (4-MC), the mechanism is presumed to be very similar due to their structural resemblance. The primary mechanism of action for these catechols is the interference with the arachidonic acid (AA) cascade.[2][3]

Key mechanistic features include:

  • Inhibition of the Cyclooxygenase (COX) Pathway : Catechol derivatives inhibit COX activity, which is crucial for the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), a precursor for thromboxane (B8750289) A₂ (TXA₂).[7] TXA₂ is a potent platelet agonist.

  • Interference with Thromboxane Synthase : Evidence from 4-MC studies suggests a major mechanism is the interference with the coupling between cyclooxygenase and thromboxane synthase.[2][3][8]

  • Broad Inhibitory Profile : Mechanistic studies on 4-MC show that it can block platelet aggregation stimulated by a variety of pathways, including those involving protein kinase C (PKC) activation and intracellular calcium elevation.[2][3][8]

The following diagram illustrates the proposed signaling pathway inhibited by this compound, based on data from related catechol compounds.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol GPVI GPVI Receptor PLC PLCγ2 GPVI->PLC AA Arachidonic Acid (AA) PLC->AA Releases from membrane lipids Collagen Collagen Collagen->GPVI Activates COX1 COX-1 AA->COX1 PGH2 PGH₂ COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A₂ (TXA₂) TXS->TXA2 Ca_Mobilization ↑ Intracellular Ca²⁺ TXA2->Ca_Mobilization PKC PKC Activation TXA2->PKC Granule_Secretion Granule Secretion (ATP, ADP) Ca_Mobilization->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Granule_Secretion->Aggregation Ethylcatechol This compound Ethylcatechol->COX1 Inhibits Ethylcatechol->TXS Interferes with coupling to COX-1

Caption: Proposed mechanism of this compound's antiplatelet action.

Experimental Protocols

The evaluation of this compound's antiplatelet activity involves several key in vitro assays.

Platelet Aggregation Assay (Whole Blood Impedance Aggregometry)

This method measures platelet aggregation in whole blood, which more closely mimics physiological conditions.

  • Blood Collection : Whole blood is collected from healthy, medication-free volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).

  • Incubation : The blood sample is incubated with different concentrations of this compound or a vehicle control (e.g., DMSO) for a short period (e.g., 3 minutes) at 37°C.

  • Induction of Aggregation : An agonist such as arachidonic acid or collagen is added to induce platelet aggregation.[1]

  • Measurement : Aggregation is measured using an impedance aggregometer. As platelets aggregate on the electrodes, the impedance increases, and this change is recorded over time. The results are often expressed as the area under the aggregation curve (AUC).

  • Data Analysis : The inhibitory effect of this compound is calculated by comparing the aggregation in its presence to the control. IC₅₀ values are determined from dose-response curves.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Citrate) Incubate Incubate with This compound (37°C, 3 min) Blood->Incubate Add_Agonist Add Agonist (e.g., AA, Collagen) Incubate->Add_Agonist Measure Measure Impedance Change Over Time Add_Agonist->Measure Calculate Calculate AUC & % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ Calculate->Determine_IC50

Caption: Workflow for whole blood impedance aggregometry.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay is crucial to ensure that the observed antiplatelet effect is not due to cell toxicity.

  • Sample Preparation : Platelet-rich plasma (PRP) or washed platelets are prepared from whole blood by centrifugation.

  • Incubation : Platelets are incubated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for lysis (e.g., Triton X-100) for a specified time at 37°C.[1]

  • Centrifugation : The samples are centrifuged to pellet the platelets.

  • LDH Measurement : The amount of LDH released into the supernatant is quantified using a commercially available LDH assay kit. The absorbance is read on a microplate reader.

  • Analysis : The percentage of LDH release is calculated relative to the positive control. A lack of significant LDH release indicates that the compound is not cytotoxic at the tested concentrations.[1]

Table 2: Cytotoxicity of this compound

Cell TypeConcentration (µM)ResultReference
Human Erythrocytes50Not toxic[1]
Human Cancer Cell Line100Not toxic (or weak proliferative effect)[1]

Structure-Activity Relationship

Studies on various phenol derivatives have provided insights into the structural requirements for antiplatelet activity.

  • Catechol Moiety : The presence of the catechol (1,2-dihydroxybenzene) structure is critical for activity.[9]

  • Substitution at Position 4 : The nature of the substituent at the 4th position of the catechol ring influences potency. Small alkyl groups like methyl and ethyl appear to confer high activity.

  • Hydrophobicity and Redox Potential : The inhibitory effects of catechol derivatives are correlated with their hydrophobicity and oxidation-reduction potentials.[10]

Conclusion and Future Directions

This compound is a potent antiplatelet compound that shows significant promise as a lead for the development of new antithrombotic drugs. Its high potency, particularly against arachidonic acid-induced aggregation, and its favorable non-toxic profile at effective concentrations make it a compelling candidate for further research.[1][6]

Future studies should focus on:

  • Elucidating the detailed molecular interactions and signaling pathways specific to this compound.

  • Conducting in vivo studies to confirm its antiplatelet and antithrombotic efficacy and to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Exploring its potential synergistic effects with existing antiplatelet therapies.

This guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration into its therapeutic applications.

References

Methodological & Application

Application Note: HPLC-Coulometric Detection of 4-Ethylcatechol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of 4-Ethylcatechol (4-EC) in wine using High-Performance Liquid Chromatography (HPLC) coupled with a coulometric electrode array detector (CEAD). This compound is a volatile phenol (B47542) that can impact the sensory profile of wine. The described method is notable for its simplicity, requiring no sample preparation beyond filtration, and its rapid analysis time.[1][2][3] This approach provides excellent linearity, precision, and low detection limits, making it highly suitable for quality control and research applications in the wine industry.[1][2]

Introduction

Volatile phenols, including this compound, are important compounds that contribute to the aromatic profile of wine.[4] While some phenols can add complexity at low concentrations, higher levels, often associated with microbial activity (e.g., Brettanomyces/Dekkera yeasts), can lead to undesirable "off-flavors".[4] Therefore, accurate quantification of these compounds is crucial for winemakers to monitor wine quality.

Traditional methods for analyzing volatile phenols can be time-consuming and may require complex sample preparation or derivatization steps.[3] The HPLC method coupled with a coulometric array detector offers a direct, sensitive, and selective alternative.[5] The coulometric detector measures the current generated by the electrochemical oxidation of the analyte as it passes over a series of electrodes set at increasing potentials, providing both quantification and electrochemical characterization.

Principle of the Method

Wine samples, after simple filtration, are directly injected into a reversed-phase HPLC system. This compound is separated from other wine matrix components on a C18 analytical column using an isocratic mobile phase. The eluent then flows through a coulometric electrode array detector. Each electrode in the array is set to a specific potential. As this compound passes through the flow cell, it is oxidized at the electrode surfaces, generating an electrical current that is proportional to its concentration. The ratio of the signals at different potentials can also be used to confirm the identity of the analyte and assess peak purity.[5]

Experimental Protocols

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, and column oven.

  • Detector: A coulometric array detector (CEAD) with porous graphite (B72142) electrodes.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data System: Chromatography data acquisition and processing software.

  • Filtration: 0.45 µm syringe filters (e.g., PTFE or PVDF).

Reagents and Standards
  • This compound: Analytical standard (purity ≥98%).

  • Acetonitrile: HPLC grade.

  • Water: Ultrapure, HPLC grade.

  • Formic Acid: HPLC grade.

  • Standard Stock Solution (1000 mg/L): Prepare by accurately weighing 10 mg of this compound and dissolving it in 10 mL of methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a model wine solution (e.g., 12% ethanol (B145695) in water, acidified to pH 3.5 with tartaric acid) to create a calibration curve (e.g., 5 - 2000 µg/L).

Sample Preparation

A key advantage of this method is the minimal sample preparation required.[1][2]

  • Obtain a representative sample of the wine to be analyzed.

  • Filter the wine sample directly through a 0.45 µm syringe filter into an HPLC vial.

  • Seal the vial and place it in the autosampler.

HPLC-Coulometric System Conditions

The following conditions are based on established methods for similar phenolic compounds in wine and are recommended as a starting point.

ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Water with 0.1% Formic Acid (e.g., 30:70 v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Coulometric Array Detector
Electrode Potentials 8-channel array set at increasing potentials, e.g., +100 mV, +200 mV, +300 mV, +400 mV, +500 mV, +600 mV, +700 mV, +800 mV. The dominant signal for 4-EC is expected at lower to mid-range potentials.

Data Presentation and Performance

The method was validated for the analysis of this compound in wine, demonstrating high performance.[1][2] The quantitative data are summarized below.

Table 1: Method Validation Parameters for this compound in Wine
ParameterResult
Linearity Range up to 1520 µg/L
Precision (R.S.D.) < 3%
Limit of Detection (LOD) 1.34 µg/L
Limit of Quantification (LOQ) 2.2 µg/L
Recovery (Spiked Wine) 95% - 104% (Median: 102%)
Matrix Effects Not Observed

Data sourced from Larcher et al., 2008.[1][2]

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

G Principle of Coulometric Detection HPLC HPLC Eluent (Mobile Phase + Analytes) CEAD Coulometric Flow Cell HPLC->CEAD E1 E1 +100 mV E2 E2 +200 mV E3 E3 +300 mV E_n E...n +800 mV Data Signal Output (Current vs. Time)

Caption: Principle of the HPLC-coulometric detection system.

Conclusion

The HPLC-coulometric detection method provides a rapid, robust, and highly sensitive tool for the routine analysis of this compound in wine. The absence of a need for sample extraction or derivatization simplifies the workflow, increases sample throughput, and reduces potential sources of error. This application note provides a comprehensive protocol and performance characteristics that can be readily adopted by analytical laboratories in the wine industry for quality control and research purposes.

References

Application Notes and Protocols for the Quantification of 4-Ethylcatechol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC) is a phenolic compound that can significantly impact the sensory profile of various food products. It is often associated with the metabolism of certain microorganisms, such as Brettanomyces yeasts, and can be found in a range of fermented and non-fermented foods and beverages. At low concentrations, it may contribute desirable smoky or spicy notes, while at higher levels, it can impart undesirable "phenolic" or "medicinal" off-flavors. Accurate quantification of 4-EC is crucial for quality control, process optimization, and sensory analysis in the food and beverage industry.

These application notes provide detailed methodologies for the quantification of this compound in various food matrices, including wine, cider, beer, fruit juices, coffee, and soy sauce. The protocols cover sample preparation, instrumental analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and method validation parameters.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the food matrix, required sensitivity, and available instrumentation. The two primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array (DAD), Fluorescence (FLD), or Coulometric Array (CEAD) detectors. HPLC methods are advantageous for their simplicity, often requiring minimal sample preparation for liquid matrices like wine and beer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique. Due to the low volatility of this compound, a derivatization step, typically silylation, is required to make the analyte amenable to gas chromatography.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound in different food matrices.

Table 1: HPLC Methods for this compound Quantification

Food MatrixAnalytical TechniqueLinearity (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
WineHPLC-CEADUp to 15201.342.295 - 104[1]
CiderHPLC-DADUp to 150,00030 - 100->95
WineHPLC-DAD10 - 50001050-
WineHPLC-FLD1 - 10,00015-

Table 2: GC-MS Methods for this compound Quantification (Adapted from Catechol Analysis)

Food MatrixAnalytical TechniqueDerivatizationLinearityLODLOQRecoveryReference
GeneralGC-MSSilylation (BSTFA-TMCS)Analyte DependentAnalyte DependentAnalyte DependentAnalyte Dependent

Experimental Protocols

Protocol 1: Analysis of this compound in Wine, Cider, and Beer by HPLC-DAD

This protocol is suitable for the direct analysis of this compound in fermented beverages with relatively clean matrices.

1. Sample Preparation: 1.1. For carbonated beverages (beer, sparkling cider), degas the sample by sonication for 15-20 minutes. 1.2. Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter. 1.3. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For samples with expected high concentrations of 4-EC, dilution with the mobile phase may be necessary.

2. HPLC-DAD Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Example Gradient: 0-5 min, 10% B; 5-15 min, 10-30% B; 15-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • DAD Wavelength: 280 nm for quantification.

3. Calibration: 3.1. Prepare a stock solution of this compound in methanol (B129727) (e.g., 1000 mg/L). 3.2. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 50, 100, 250, 500, 1000 µg/L). 3.3. Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Analysis of this compound in Fruit Juice and Soy Sauce by HPLC-DAD with SPE Cleanup

For more complex matrices like fruit juice and soy sauce, a Solid-Phase Extraction (SPE) cleanup step is recommended to remove interferences.

1. Sample Preparation and SPE: 1.1. Fruit Juice: Centrifuge the juice at 4000 rpm for 10 minutes. Dilute the supernatant 1:1 with deionized water. 1.2. Soy Sauce: Dilute the soy sauce 1:10 with deionized water. 1.3. SPE Cartridge: C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB). 1.4. Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. 1.5. Loading: Load 10 mL of the prepared sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). 1.6. Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences. 1.7. Elution: Elute the this compound with 5 mL of methanol into a clean collection tube. 1.8. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. 1.9. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Analysis: 2.1. Follow the HPLC-DAD conditions and calibration procedure as described in Protocol 1.

Protocol 3: Analysis of this compound in Coffee and Tea by GC-MS with LLE and Derivatization

This protocol is suitable for the sensitive and specific analysis of this compound in solid matrices like coffee and tea, requiring extraction and derivatization.

1. Sample Preparation and Liquid-Liquid Extraction (LLE): 1.1. Coffee/Tea Infusion: Prepare an infusion by adding 100 mL of hot water (80-90 °C) to 10 g of ground coffee or tea leaves. Let it steep for 10 minutes and then filter. 1.2. Extraction: 1.2.1. Take 20 mL of the cooled and filtered infusion in a separatory funnel. 1.2.2. Add 20 mL of a suitable organic solvent (e.g., diethyl ether or a 1:1 mixture of pentane (B18724) and diethyl ether). 1.2.3. Shake vigorously for 2 minutes, venting frequently. 1.2.4. Allow the layers to separate and collect the organic layer. 1.2.5. Repeat the extraction of the aqueous layer with another 20 mL of the organic solvent. 1.2.6. Combine the organic extracts. 1.3. Drying and Concentration: 1.3.1. Dry the combined organic extract over anhydrous sodium sulfate. 1.3.2. Decant the dried extract into a clean flask and evaporate the solvent to a small volume (approx. 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization (Silylation): 2.1. Transfer the concentrated extract to a 2 mL autosampler vial. 2.2. Evaporate the remaining solvent completely under a gentle stream of nitrogen. 2.3. To the dry residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). 2.4. Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven. 2.5. Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For initial identification (m/z 50-400).

      • Selected Ion Monitoring (SIM): For quantification. Key ions for silylated this compound would need to be determined from the full scan mass spectrum (expected prominent ions would be the molecular ion and fragments from the trimethylsilyl (B98337) groups).

4. Calibration: 4.1. Prepare a series of this compound standards in a clean solvent (e.g., hexane) at concentrations relevant to the expected sample levels. 4.2. Derivatize each standard using the same silylation procedure as the samples. 4.3. Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion in SIM mode.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Food/Beverage Sample Degas Degassing (if carbonated) Sample->Degas Centrifuge Centrifugation Degas->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC-DAD System Filter->HPLC Direct Injection Data Data Acquisition & Processing HPLC->Data Quant Quantification Data->Quant

Caption: General workflow for the analysis of this compound in liquid food matrices by HPLC-DAD.

Experimental_Workflow_SPE_HPLC cluster_sample_prep Sample Preparation & SPE cluster_analysis HPLC Analysis Sample Complex Liquid Sample (Juice, Soy Sauce) Dilute Dilution Sample->Dilute SPE_Load Sample Loading Dilute->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap Evaporation SPE_Elute->Evap Recon Reconstitution Evap->Recon Filter Filtration (0.45 µm) Recon->Filter HPLC HPLC-DAD System Filter->HPLC Data Data Acquisition & Processing HPLC->Data Quant Quantification Data->Quant

Caption: Workflow for this compound analysis in complex matrices using SPE and HPLC-DAD.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Solid Sample (Coffee, Tea) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Drying & Concentration Extraction->Concentration Derivatization Silylation (BSTFA + TMCS) Concentration->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound analysis in solid matrices using LLE, derivatization, and GC-MS.

References

Application Note: 4-Ethylcatechol as a Key Biomarker for the Detection of Brettanomyces Spoilage in Wine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and quality control professionals in the wine industry.

Introduction Wine spoilage by the yeast Brettanomyces bruxellensis is a significant concern for the global wine industry, leading to substantial economic losses.[1][2] This yeast is notorious for producing a range of volatile phenols (VPs) that impart undesirable sensory characteristics to wine, often referred to as "Brett character."[3][4] While 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG) are the most commonly monitored markers, 4-ethylcatechol (4-EC) is an emerging biomarker that contributes significantly to the off-aroma profile.[5] 4-EC is associated with aromas described as "horsey," "cheesy," or "smoky bacon."[6] Its presence, even at low concentrations, can negatively impact wine quality.[5][7] This document provides detailed protocols for the quantification of 4-EC and related volatile phenols, establishing its utility as a reliable biomarker for early detection and management of wine spoilage.

Biochemical Basis of this compound Formation

Brettanomyces bruxellensis possesses the unique enzymatic machinery required to convert hydroxycinnamic acids, naturally present in grapes and wine, into volatile ethylphenols.[4][8] The formation of 4-EC begins with caffeic acid, which is a primary hydroxycinnamic acid in grapes. The yeast utilizes a two-step enzymatic process to produce 4-EC.[2][9] First, the enzyme cinnamate (B1238496) decarboxylase converts the precursor acid into a vinyl intermediate (4-vinylcatechol). Subsequently, the enzyme vinylphenol reductase reduces the vinyl intermediate to its corresponding ethyl derivative, this compound.[9] Monitoring the precursors and the final ethylphenol products is crucial for controlling "Brett" character.

G cluster_pathway Biochemical Pathway of this compound Production by Brettanomyces Precursor Caffeic Acid (from Hydroxycinnamic Acids) Intermediate 4-Vinylcatechol Precursor->Intermediate Step 1: Decarboxylation Product This compound (4-EC) (Spoilage Biomarker) Intermediate->Product Step 2: Reduction Enzyme1 Cinnamate Decarboxylase Enzyme1->Precursor Enzyme2 Vinylphenol Reductase Enzyme2->Intermediate Brett Brettanomyces bruxellensis Brett->Enzyme1 Brett->Enzyme2

Caption: Production of this compound by Brettanomyces.

Sensory Impact of Volatile Phenols

The sensory perception of wine spoilage is dictated by the concentration and relative ratios of different volatile phenols. Each compound has a unique aroma descriptor and a specific sensory detection threshold, which can be influenced by the wine matrix.[3][10] 4-EC contributes savory, sweaty, and animal nuances, which, in combination with the "Band-Aid" aroma of 4-EP and the "spicy" notes of 4-EG, create the complex "Brett" off-flavor.[4][6]

Table 1: Sensory Descriptors and Aroma Thresholds of Key Volatile Phenols

Compound Sensory Descriptor Aroma Threshold in Red Wine (µg/L)
This compound (4-EC) Horsey, cheesy, smoky bacon, savory, sweaty[6] 100 - 400[11]
4-Ethylphenol (4-EP) Band-Aid®, medicinal, horsey, barnyard[4][6] 300 - 605[3][6][10]

| 4-Ethylguaiacol (4-EG) | Clove, spicy, smoky[4][6] | ~50 - 158[3][10] |

Analytical Methodologies and Protocols

Accurate quantification of 4-EC and other volatile phenols is essential for quality control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[12] GC-MS offers high sensitivity and is ideal for volatile compounds like 4-EP and 4-EG, while HPLC is often preferred for the thermally unstable 4-EC.[11]

G cluster_workflow General Analytical Workflow for Volatile Phenol (B47542) Analysis Sample 1. Wine Sample (10 mL) Prep 2. Sample Preparation (e.g., SPME, LLE, or Direct Injection) Sample->Prep Separation 3. Chromatographic Separation (GC or HPLC) Prep->Separation Detection 4. Detection (MS, CEAD, or FLD) Separation->Detection Analysis 5. Data Acquisition & Quantification Detection->Analysis Report 6. Report Generation Analysis->Report

Caption: Workflow for quantifying wine spoilage biomarkers.

Protocol 1: Analysis by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is highly effective for the simultaneous analysis of volatile phenols, including 4-EP and 4-EG, and can be adapted for 4-EC. SPME is a solvent-free extraction technique that is simple and easily automated.[13][14]

1. Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/Carboxen/PDMS)[13]

  • Vials: 20 mL headspace vials with PTFE-lined septa[14]

  • Standards: this compound, 4-Ethylphenol, 4-Ethylguaiacol (analytical grade)

  • Internal Standard (IS): 4-Ethylphenol-d4 or similar deuterated analog

  • Reagents: Sodium chloride (NaCl), Ethanol (B145695), Model wine solution (12% ethanol in water, pH adjusted to 3.5 with tartaric acid)[14]

2. Standard Preparation:

  • Stock Solution (1000 mg/L): Prepare individual stock solutions of each analyte and the internal standard in ethanol.[14]

  • Working Standards: Create a series of calibration standards (e.g., 0.5 to 100 µg/L) by diluting the stock solutions in the model wine solution.[15][16]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard for spiking into all samples and standards.[14]

3. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.[14]

  • Add approximately 2 g of NaCl to increase the ionic strength and promote volatilization.[14][16]

  • Spike the sample with a known amount of the internal standard working solution.[16]

  • Immediately seal the vial.[14]

  • Place the vial in a heated agitator. Equilibrate at 40-60°C for 5 minutes.[13][14]

  • Expose the SPME fiber to the headspace for 10-30 minutes while maintaining temperature and agitation.[13][14]

4. GC-MS Analysis:

  • After extraction, retract the fiber and immediately inject it into the GC inlet for thermal desorption.[14]

Table 2: Suggested GC-MS Method Parameters

Parameter Setting Reference
GC System Agilent 8890 GC or equivalent [13]
MS System Agilent 7000D Triple Quadrupole or equivalent [13]
Column ZB-WAX (60 m x 0.25 mm, 0.5 µm) or DB-heavy-wax [15][17]
Inlet Temperature 250 °C [13]
Oven Program 40°C (4 min), ramp 4°C/min to 230°C, hold 10 min [15]
Carrier Gas Helium, 1.5 mL/min [15]
MS Transfer Line 280 °C [13][15]
Ion Source Temp 230 °C [15]

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |[13][17] |

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is particularly suitable for 4-EC, which can be thermally unstable for GC analysis.[11] It often requires no sample preparation, making it a rapid screening tool.[18]

1. Materials and Reagents:

  • HPLC System: Agilent 1200 series or equivalent with a Fluorescence (FLD) or Coulometric Electrode Array Detector (CEAD).[18][19]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[20][21]

  • Standards: this compound (analytical grade)

  • Mobile Phase A: 0.1% Formic acid in water[22]

  • Mobile Phase B: Methanol or Acetonitrile[20][22]

2. Standard Preparation:

  • Prepare a stock solution of 4-EC in methanol.

  • Generate a calibration curve (e.g., 1 to 1500 µg/L) by diluting the stock solution in a suitable solvent mixture (e.g., methanol/water).[18]

3. Sample Preparation:

  • For many applications, wine samples can be injected directly after filtration through a 0.45 µm syringe filter.[11][18] No other preparation is required.

4. HPLC Analysis:

  • Inject the filtered sample into the HPLC system.

Table 3: Suggested HPLC-FLD Method Parameters

Parameter Setting Reference
Column C18 Core-Shell or similar [22]
Mobile Phase Isocratic or gradient elution with water and methanol/acetonitrile [22][23]
Flow Rate 0.4 - 1.0 mL/min [22]
Injection Volume 5 - 20 µL [22]
Column Temperature 25 - 35 °C [23]
FLD Detector Excitation: 280 nm; Emission: 347 nm (for general phenols) [22]

| CEAD Detector | Optimized for phenol detection (if available) |[11][18] |

Data Presentation and Interpretation

The concentration of 4-EC, often in conjunction with 4-EP and 4-EG, provides a clear indication of Brettanomyces activity. The ratios between these compounds can also offer insights into the specific spoilage characteristics.[10]

Table 4: Typical Concentrations and Ratios of Volatile Phenols in Wine

Compound Concentration Range in Red Wine (µg/L) Typical Ratios in Spoiled Wine
This compound (4-EC) Median: 37; Max: >1600[11][18] -
4-Ethylphenol (4-EP) Up to 2660+[24] 4-EP : 4-EG ratio can range from 3:1 to 22:1[10][25]
4-Ethylguaiacol (4-EG) Up to 430+[24] 4-EP : 4-EC ratio is approx. 3.7:1[11][18]

| | | 4-EG : 4-EC ratio is approx. 0.7:1[11][18] |

A wine is generally considered to have a "Brett" character when 4-EP concentrations exceed 300-600 µg/L.[10] However, because 4-EC and 4-EG have lower sensory thresholds, their presence can cause noticeable off-aromas even when 4-EP levels are below this range.[3][10] Therefore, a comprehensive analysis of all three ethylphenols is recommended for a complete assessment of wine quality.

This compound is a critical, yet often overlooked, biomarker for wine spoilage caused by Brettanomyces bruxellensis. Its distinct "smoky" and "savory" aromatic profile is a key contributor to the overall "Brett" character. By implementing robust analytical protocols, such as the GC-MS and HPLC methods detailed here, researchers and quality control professionals can accurately quantify 4-EC. Monitoring its concentration alongside 4-EP and 4-EG allows for earlier and more reliable detection of spoilage, enabling timely intervention to preserve wine quality.

References

Application Notes and Protocols: Assessment of 4-Ethylcatechol Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol, a metabolite of various environmental and dietary compounds, has been implicated in cellular damage through its potential to induce genotoxicity. Understanding the mechanisms and extent of DNA damage caused by this compound is crucial for toxicological assessment and in the development of therapeutic agents. This document provides detailed protocols for three key assays used to quantify DNA damage: the Comet Assay, γ-H2AX Immunofluorescence Assay, and the Cytokinesis-Block Micronucleus (CBMN) Assay. Additionally, it outlines the underlying signaling pathway of catechol-induced DNA damage.

Mechanism of this compound Induced DNA Damage

Catechols, including this compound, can undergo oxidation to form semiquinones and quinones. This process can be facilitated by metal ions like Cu(II). The subsequent redox cycling of these intermediates leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide (H₂O₂). In the presence of transition metals, H₂O₂ can be converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These hydroxyl radicals are capable of inducing a variety of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and base modifications, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1][2] This oxidative stress is a primary mechanism by which this compound is thought to exert its genotoxic effects.

cluster_0 Cellular Environment cluster_1 DNA Damage This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling Oxidation ROS ROS Generation (O₂⁻, H₂O₂) Redox Cycling->ROS OH Hydroxyl Radical (•OH) ROS->OH Fenton Reaction DNA DNA OH->DNA Attacks Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Cu(I)->OH SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB BaseMod Base Modifications (e.g., 8-oxodG) DNA->BaseMod

Figure 1: Signaling pathway of this compound induced DNA damage.

Data Presentation

The following tables provide examples of how quantitative data from the described assays can be presented.

Table 1: Comet Assay Data Summary

Treatment GroupConcentration (µM)Mean Tail DNA (%) ± SDMean Tail Moment ± SD
Vehicle Control05.2 ± 1.81.5 ± 0.5
This compound1015.8 ± 3.24.7 ± 1.1
This compound5035.1 ± 5.610.3 ± 2.4
This compound10058.9 ± 7.118.2 ± 3.9
Positive Control (e.g., H₂O₂)10065.4 ± 6.320.1 ± 4.2

Table 2: γ-H2AX Foci Formation Data

Treatment GroupConcentration (µM)Mean γ-H2AX Foci per Cell ± SDPercentage of Foci-Positive Cells (%)
Vehicle Control01.2 ± 0.55
This compound105.6 ± 1.930
This compound5015.3 ± 3.875
This compound10028.7 ± 5.295
Positive Control (e.g., Etoposide)1035.1 ± 6.098

Table 3: Cytokinesis-Block Micronucleus Assay Data

Treatment GroupConcentration (µM)Number of Micronuclei per 1000 Binucleated Cells ± SD
Vehicle Control015 ± 4
This compound1032 ± 7
This compound5068 ± 11
This compound100125 ± 18
Positive Control (e.g., Mitomycin C)0.5150 ± 21

Experimental Protocols

The following section provides detailed protocols for the three assays. An illustrative workflow for the Comet Assay is also provided.

start Start cell_culture 1. Cell Culture and Treatment with this compound start->cell_culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest embedding 3. Embedding Cells in Low Melting Point Agarose (B213101) cell_harvest->embedding lysis 4. Cell Lysis embedding->lysis unwinding 5. DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis 6. Electrophoresis unwinding->electrophoresis neutralization 7. Neutralization electrophoresis->neutralization staining 8. DNA Staining neutralization->staining analysis 9. Image Analysis (Comet Scoring) staining->analysis end End analysis->end

Figure 2: Experimental workflow for the Comet Assay.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[3][4][5]

Materials:

  • Fully frosted microscope slides

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)[6]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)[6]

  • Neutralization buffer (0.4 M Tris, pH 7.5)[7]

  • DNA staining solution (e.g., SYBR Green I or ethidium (B1194527) bromide)

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free

  • Selected cell line (e.g., human peripheral blood mononuclear cells (PBMCs), TK6, or HepG2 cells)

  • This compound stock solution

  • Positive control (e.g., H₂O₂ or etoposide)

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Slide Preparation: Prepare a 1% NMP agarose solution in PBS and coat clean microscope slides with a thin layer. Let them dry completely.

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight (for adherent cells). Treat cells with various concentrations of this compound and controls (vehicle and positive) for a predetermined time (e.g., 2-4 hours).

  • Cell Harvesting and Embedding:

    • For adherent cells, trypsinize and resuspend in media. For suspension cells, directly collect.

    • Centrifuge cells at 200 x g for 5 minutes at 4°C.[6]

    • Wash the cell pellet with ice-cold PBS and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.[6]

    • Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C) and immediately pipette onto the pre-coated slide.[8] Spread evenly and allow to solidify at 4°C for 10 minutes.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour (or overnight) at 4°C, protected from light.[6]

  • DNA Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with cold alkaline electrophoresis buffer, ensuring the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C in the dark.[6][7]

  • Electrophoresis: Perform electrophoresis at ~1 V/cm and 300 mA for 20-30 minutes at 4°C.[9]

  • Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

  • Staining: Add a drop of DNA staining solution to each slide, cover with a coverslip, and incubate for 15 minutes in the dark.[8]

  • Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using specialized software to quantify parameters like percent DNA in the tail and tail moment.

γ-H2AX Immunofluorescence Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.[10]

Materials:

  • Cells grown on coverslips in multi-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.3% Triton X-100 in PBS)[11]

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)[11]

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) monoclonal antibody[12]

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)[13]

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 12- or 24-well plate. After attachment, treat with various concentrations of this compound and controls for the desired duration.

  • Fixation: Remove the media and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 15-30 minutes at room temperature.[11]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer (e.g., 1:200 to 1:800 dilution).[11][12] Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer, e.g., 1:200 to 1:400) for 1-2 hours at room temperature in the dark.[11][12]

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 10 minutes.[12] Wash once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

  • Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus. Analyze at least 100 cells per treatment condition.

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by scoring micronuclei in cells that have completed one nuclear division.[15]

Materials:

  • Cell line (e.g., TK6, L5178Y, or primary lymphocytes)[16][17]

  • Cytochalasin B (CytoB) stock solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Staining solution (e.g., Giemsa or Acridine Orange)

  • Microscope slides

Protocol:

  • Cell Treatment: Expose exponentially growing cells to various concentrations of this compound and controls for a period equivalent to 1.5-2 normal cell cycles.

  • Addition of Cytochalasin B: Add CytoB at a final concentration that effectively blocks cytokinesis without being overly cytotoxic (e.g., 3-6 µg/mL, to be optimized for the cell line) at a time point that allows cells exposed to the test article to undergo one mitosis. For a 24-hour exposure, CytoB can be added at the same time as the test article.

  • Cell Harvesting: After a total incubation time of approximately 1.5-2 cell cycles, harvest the cells.

  • Hypotonic Treatment: Centrifuge the cells and resuspend the pellet in a pre-warmed hypotonic solution. Incubate for 5-10 minutes at 37°C.

  • Fixation: Centrifuge the cells and carefully remove the hypotonic solution. Resuspend the cells in fresh, cold fixative. Repeat the fixation step two more times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., 10% Giemsa for 10 minutes).

  • Scoring: Under a light microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group according to established criteria.[15] Micronuclei should be small, non-refractile, circular or oval bodies with a clear border, and their diameter is typically between 1/16th and 1/3rd of the main nucleus.

Conclusion

The protocols detailed in this document provide a robust framework for investigating the genotoxic potential of this compound. The Comet assay offers a sensitive measure of primary DNA damage, the γ-H2AX assay specifically quantifies DNA double-strand breaks, and the CBMN assay assesses fixed chromosomal damage. The combined use of these assays, along with an understanding of the underlying oxidative stress mechanism, allows for a comprehensive evaluation of the DNA-damaging effects of this compound, which is essential for risk assessment and in the broader context of drug development and safety evaluation.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 4-Ethylcatechol using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound (4-EC) is a phenolic compound of interest in various fields, including the food and beverage industry, particularly in wine analysis where it can be an indicator of microbial spoilage, and in environmental and biomedical research.[1][2] Its analysis is often challenging due to its semi-volatile nature and the complexity of sample matrices.

SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting and concentrating volatile and semi-volatile organic compounds from diverse matrices.[3][4][5] Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[6]

Due to the relatively low volatility of this compound, a derivatization step is often necessary to improve its thermal stability and chromatographic performance, leading to enhanced sensitivity and peak shape.[2][7] This protocol will detail a widely applicable HS-SPME method involving in-situ acetylation.

Principle of the Method

The HS-SPME method for this compound analysis involves several key steps. First, the sample is placed in a sealed vial, often with the addition of salt to increase the ionic strength and promote the partitioning of volatile compounds into the headspace. An internal standard is added to ensure accurate quantification. For this compound, which is poorly volatile, an in-situ derivatization is performed by adding a reagent like acetic anhydride (B1165640). This converts the polar hydroxyl groups of this compound into less polar, more volatile acetate (B1210297) esters.

The vial is then incubated at a controlled temperature with agitation to allow the derivatized analyte to partition into the headspace. A polymer-coated fused silica (B1680970) fiber is exposed to this headspace, where the derivatized this compound is adsorbed onto the fiber coating. After an optimized extraction time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph. The adsorbed analyte is thermally desorbed from the fiber and carried by the carrier gas into the GC column for separation, followed by detection and quantification using a mass spectrometer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of ethylphenols, including compounds structurally related to this compound, using HS-SPME-GC-MS. The performance characteristics for this compound analysis are expected to be within a similar range when using the described protocol.

ParameterTypical PerformanceReference
Linearity (R²) ≥ 0.995[8]
Limit of Detection (LOD) 1 - 10 µg/L[7][9]
Limit of Quantification (LOQ) 5 - 50 µg/L[7][9]
Repeatability (RSD) < 15%[8]
Recovery 85 - 115%[7]

Note: These values are illustrative and can vary depending on the specific instrumentation, matrix, and validation parameters.

Experimental Protocols

This section provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound in a liquid matrix (e.g., wine).

Materials and Reagents
  • This compound analytical standard (CAS: 1124-39-6)[1][10][11][12]

  • Internal Standard (IS): e.g., 4-Ethylphenol-d5 or a suitable structural analog not present in the sample.

  • Acetic Anhydride (Derivatization reagent)

  • Potassium Carbonate (K₂CO₃)

  • Sodium Chloride (NaCl) , analytical grade, baked at 400°C for 4h to remove volatile contaminants.

  • Methanol and Water, HPLC grade.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad analyte range.[2][7]

  • Headspace Vials (20 mL) with PTFE/Silicone septa screw caps.

  • Autosampler or manual SPME holder.

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) .

  • GC Column: A mid-polar to polar capillary column is recommended, such as a DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13][14]

  • SPME-compatible GC inlet liner: A narrow-bore (e.g., 0.75 mm ID) straight liner is recommended.[13]

Detailed Protocol
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine solution of 12% ethanol (B145695) in water) with the this compound stock solution.

    • For each sample and standard, place 4 mL into a 20 mL headspace vial.[2]

    • Add a consistent, known amount of the internal standard solution to each vial.

    • Add 0.9 g of NaCl to the vial to increase the ionic strength.[2]

  • In-situ Derivatization:

    • To each vial, add 1 mL of 5.5% potassium carbonate solution.[2]

    • Add 35 µL of acetic anhydride per mL of sample (i.e., 140 µL for a 4 mL sample).[2]

    • Immediately seal the vial tightly with the screw cap.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

  • HS-SPME Extraction:

    • Place the vial in the autosampler or a heating block with agitation.

    • Incubation/Extraction Temperature: 70°C.[2]

    • Incubation/Extraction Time: 70 minutes.[2]

    • Agitation Speed: 500-1000 rpm.[13][15]

    • During incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for the specified extraction time.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately transfer it to the GC injector.

    • Injector Temperature: 250-270°C.[14][16]

    • Desorption Time: 3-8 minutes.[13][14]

    • Injection Mode: Splitless.[13][16]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[14][16]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1-2 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

      • (This program should be optimized based on the specific column and instrument used.)

    • MS Parameters:

      • Transfer Line Temperature: 280°C.[13]

      • Ion Source Temperature: 230-280°C.[13]

      • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for highest sensitivity and selectivity.

      • Ions to Monitor: Determine the characteristic ions for derivatized this compound and the internal standard by injecting a high-concentration standard in full scan mode. For the acetate derivative, the molecular ion and a prominent fragment ion should be monitored.

  • Data Analysis:

    • Integrate the peak areas for the target ions of derivatized this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_deriv In-Situ Derivatization cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis p1 Pipette 4 mL Sample/Standard into 20 mL Vial p2 Add Internal Standard p1->p2 p3 Add 0.9 g NaCl p2->p3 d1 Add K₂CO₃ Solution p3->d1 d2 Add Acetic Anhydride d1->d2 d3 Seal Vial & Vortex d2->d3 s1 Incubate at 70°C with Agitation d3->s1 s2 Expose DVB/CAR/PDMS Fiber to Headspace (70 min) s1->s2 a1 Thermal Desorption in GC Inlet (250-270°C) s2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM/MRM Mode) a2->a3 a4 Data Processing & Quantification a3->a4

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Logical_Relationships cluster_solution Analytical Solution Analyte This compound (in complex matrix) Challenge Low Volatility Matrix Interference Analyte->Challenge SPME HS-SPME (Solvent-free extraction, reduces matrix effects) Challenge->SPME addresses Deriv Derivatization (Increases volatility) Challenge->Deriv addresses GCMS GC-MS (SIM/MRM) (High selectivity and sensitivity) SPME->GCMS Deriv->GCMS Result Accurate & Sensitive Quantification GCMS->Result

Caption: Logical relationship between analytical challenges and solutions.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Ethylcatechol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a phenolic compound of interest in various fields, including food and beverage analysis, environmental monitoring, and as a potential biomarker in biomedical research. Due to its polar nature, derivatization is typically required to enhance its volatility for GC-MS analysis.

Introduction

This compound (4-(2-hydroxyethyl)benzene-1,2-diol) is a catechol derivative that can be found in various natural and man-made products. Its presence in wine, for instance, can significantly impact the aroma and is often associated with microbial spoilage. Accurate and sensitive analytical methods are crucial for its detection and quantification in complex matrices. GC-MS, with its high chromatographic resolution and sensitive mass-selective detection, is a powerful technique for this purpose. However, the two hydroxyl groups in this compound make it a polar and non-volatile compound, necessitating a derivatization step, most commonly silylation, prior to analysis. This protocol focuses on the analysis of this compound as its trimethylsilyl (B98337) (TMS) derivative.

Principle of the Method

The analytical method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. The most common silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS).[1] The resulting volatile derivative is then introduced into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, provides structural information for qualitative identification. Quantification is typically achieved by comparing the peak area of a characteristic ion of the analyte to that of an internal standard.

Apparatus and Materials

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

    • Capillary GC column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Reagents and Standards:

    • This compound standard (≥98% purity)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (anhydrous)

    • Solvents (GC grade): Ethyl acetate (B1210297), Dichloromethane, Methanol (B129727)

    • Internal Standard (optional but recommended for accurate quantification): e.g., 4-Methylcatechol or a deuterated analog of this compound.

    • Anhydrous sodium sulfate (B86663)

    • Nitrogen gas (high purity) for solvent evaporation.

  • Glassware and Other Equipment:

    • Autosampler vials with inserts (2 mL)

    • Microsyringes

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Evaporation system (e.g., nitrogen blow-down evaporator)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., 4-Methylcatechol) at a concentration of 1 mg/mL in methanol. A working internal standard solution of 10 µg/mL can be prepared by dilution.

Sample Preparation (Example: Wine Sample)
  • Internal Standard Spiking: To 10 mL of the wine sample in a centrifuge tube, add a known amount of the internal standard solution (e.g., 100 µL of 10 µg/mL 4-Methylcatechol).

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the wine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization Protocol (Silylation)
  • To the dry residue from the sample preparation step (or a known amount of standard solution evaporated to dryness), add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 80°C, hold for 2 minutesRamp: 10°C/min to 280°CHold at 280°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 400 amu (for full scan acquisition)
Solvent Delay3 - 5 minutes

Data Presentation and Quantitative Analysis

For quantitative analysis, the mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity and is recommended for trace analysis.

Table 1: Quantitative Data for TMS-Derivatized this compound

CompoundDerivatization ReagentMolecular Weight (derivatized)Approximate Retention Time (min)Quantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (as di-TMS derivative)BSTFA + 1% TMCS282.5 g/mol 12.0 - 14.0267282193
4-Methylcatechol (Internal Std, as di-TMS derivative)BSTFA + 1% TMCS268.5 g/mol 10.5 - 12.5253268179

Note: Retention times are approximate and will vary depending on the specific GC system, column, and temperature program. The provided m/z values for the di-TMS derivative of this compound are predicted based on the fragmentation of similar silylated catechols. The molecular ion (m/z 282) may be of low abundance. The base peak is often the [M-15]+ ion (m/z 267), resulting from the loss of a methyl group from a TMS moiety.

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the quantification ion of this compound to the peak area of the quantification ion of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Wine) Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying of Extract Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of di-TMS-4-Ethylcatechol

Fragmentation_Pathway M This compound-di-TMS (m/z = 282) M_minus_15 [M-15]+ (m/z = 267) M->M_minus_15 - CH3• M_minus_29 [M-29]+ (m/z = 253) M->M_minus_29 - C2H5• TMS_ion TMS+ (m/z = 73) M->TMS_ion Fragment_193 Fragment (m/z = 193) M_minus_15->Fragment_193 - Si(CH3)4

References

Application Notes and Protocols for In Vivo Dissolution and Absorption Studies of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Ethylcatechol (4-EC) is a phenolic compound found in various fermented foods and beverages, as well as in wood smoke used for food preservation.[1] It has garnered research interest due to its potential biological activities, including the activation of the Nrf2 signaling pathway, which may offer protection against chronic diseases like cancer.[1] Understanding the in vivo dissolution, absorption, and bioavailability of this compound is crucial for evaluating its therapeutic potential and establishing dietary recommendations. This document provides detailed application notes and protocols for conducting in vivo studies to characterize the dissolution and absorption of this compound, drawing from established methodologies for phenolic compounds and general principles of drug absorption.

While specific in vivo dissolution data for this compound is not extensively published, the following protocols for in situ perfusion and pharmacokinetic studies are widely accepted for determining the bioavailability and absorption characteristics of similar small molecules.

Part 1: Experimental Protocols

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rodents

The in situ intestinal perfusion technique is a robust model for studying drug absorption in a specific segment of the intestine under controlled conditions while maintaining an intact blood supply.[2][3][4] This method allows for the determination of the effective permeability coefficient (Peff).[5]

Objective: To determine the rate and extent of this compound absorption in a specific intestinal segment (e.g., jejunum, ileum).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, cannulas)

  • Peristaltic pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 6.5-7.4), pre-warmed to 37°C

  • This compound solution in perfusion buffer at a known concentration

  • Non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux

  • Sample collection vials

  • Analytical instrumentation for quantifying this compound and the non-absorbable marker (e.g., HPLC-UV or LC-MS/MS)

Protocol:

  • Animal Preparation:

    • Fast the rats overnight (12-18 hours) with free access to water to ensure the gastrointestinal tract is empty.

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation:

    • Carefully select the desired intestinal segment (e.g., a 10-15 cm segment of the jejunum).

    • Gently flush the segment with warm saline to remove any remaining contents.

    • Insert and secure cannulas at both the proximal and distal ends of the isolated segment.

  • Perfusion:

    • Connect the proximal cannula to the peristaltic pump.

    • Begin perfusing the intestinal segment with the pre-warmed perfusion buffer containing this compound and the non-absorbable marker at a constant flow rate (e.g., 0.2 mL/min).[5]

    • Allow for an initial equilibration period of 30-45 minutes to achieve steady-state conditions.

  • Sample Collection:

    • After equilibration, collect the perfusate from the distal cannula at predetermined time intervals (e.g., every 10-15 minutes) for a total of 90-120 minutes.

    • At the end of the experiment, measure the exact length of the perfused intestinal segment.

  • Sample Analysis:

    • Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method.

  • Data Calculation:

    • Calculate the net water flux (NWF) based on the change in the concentration of the non-absorbable marker.

    • Calculate the effective permeability coefficient (Peff) of this compound using the following equation:

      Peff = (Q * (C_in - C_out_corrected)) / (2 * π * r * L)

      Where:

      • Q = flow rate

      • C_in = inlet concentration of this compound

      • C_out_corrected = outlet concentration of this compound corrected for water flux

      • r = radius of the intestine

      • L = length of the intestinal segment

In Vivo Pharmacokinetic Study in Rodents

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[6]

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.

  • This compound formulation for oral gavage.

  • Oral gavage needles.

  • Blood collection tubes (e.g., heparinized tubes).

  • Centrifuge.

  • Analytical instrumentation for quantifying this compound and its potential metabolites in plasma (e.g., LC-MS/MS).

Protocol:

  • Animal Preparation:

    • Fast the rats overnight (12-18 hours) with free access to water.

  • Dosing:

    • Administer a single oral dose of the this compound formulation to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its major metabolites in plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time profile.

Part 2: Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the proposed studies.

Table 1: Effective Permeability of this compound from In Situ Perfusion Study

ParameterValue
Intestinal Segmente.g., Jejunum
Perfusion Flow Rate (mL/min)
Initial Concentration of 4-EC (µg/mL)
Effective Permeability (Peff) (x 10⁻⁴ cm/s)
Absorption Rate Constant (ka) (h⁻¹)

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterUnitValue (Mean ± SD)
Dosemg/kg
Cmax (Maximum Plasma Concentration)ng/mL
Tmax (Time to Reach Cmax)h
AUC₀-t (Area Under the Curve from 0 to t)ng·h/mL
AUC₀-∞ (Area Under the Curve from 0 to infinity)ng·h/mL
t₁/₂ (Half-life)h
CL/F (Apparent Total Clearance)L/h/kg
Vd/F (Apparent Volume of Distribution)L/kg
F (Bioavailability)%

Part 3: Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of this compound, from initial formulation to final data analysis.

G cluster_preclinical Preclinical In Vivo Study formulation Formulation of this compound animal_model Animal Model Selection (e.g., Rat with Jugular Vein Cannulation) formulation->animal_model Solubilization for dosing dosing Oral Administration (Gavage) animal_model->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_interp Data Interpretation & Reporting pk_analysis->data_interp

Caption: Workflow for an in vivo pharmacokinetic study.

Logical Relationship for In Situ Perfusion

This diagram outlines the logical steps and considerations in an in situ intestinal perfusion experiment.

G start Start: Animal Preparation isolate Isolate Intestinal Segment start->isolate perfuse Perfuse with 4-EC Solution isolate->perfuse collect Collect Perfusate Samples perfuse->collect analyze Analyze Samples (HPLC or LC-MS/MS) collect->analyze calculate Calculate Peff analyze->calculate end_node End: Determine Absorption Rate calculate->end_node

Caption: Logical flow of an in situ perfusion experiment.

Metabolic Pathway of Catechols

While detailed metabolic pathways for this compound are not fully elucidated, catechols, in general, undergo phase II metabolism. This diagram shows a generalized pathway. This compound is known to be a substrate for catechol-O-methyltransferase (COMT).

G cluster_pathway Generalized Catechol Metabolism cluster_phaseII Phase II Metabolism EC This compound methylation Methylation (COMT) EC->methylation glucuronidation Glucuronidation (UGTs) EC->glucuronidation sulfation Sulfation (SULTs) EC->sulfation metabolites {Methylated, Glucuronidated, and Sulfated Metabolites} methylation->metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion (Urine and Feces) metabolites->excretion

Caption: Generalized metabolic fate of catechols in vivo.

References

Application Notes and Protocols for the Sample Preparation of 4-Ethylcatechol in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC) is a phenolic compound of interest in various research fields, including pharmacology, toxicology, and food science. It is a known metabolite of 4-ethylphenol (B45693) and can be found in various biological fluids following exposure from dietary sources or environmental factors.[1] Accurate quantification of this compound in matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.

This document provides detailed application notes and protocols for the extraction and preparation of this compound from biological fluids for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Considerations for Sample Handling

Due to the potential for oxidation of catechol compounds, it is recommended to handle biological samples with care. Prompt processing, storage at low temperatures (e.g., -80°C), and the addition of antioxidants such as ascorbic acid or EDTA to the collection tubes may be considered to minimize degradation of this compound.

Sample Preparation Methodologies

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation. The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and analytical requirements.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly suitable for high-throughput screening.

Protocol for Plasma/Serum:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

Workflow for Protein Precipitation:

A Plasma/Serum Sample B Add Internal Standard A->B C Add Cold Acetonitrile (3:1 v/v) B->C D Vortex (1-2 min) C->D E Centrifuge (≥10,000 x g, 10 min, 4°C) D->E F Collect Supernatant E->F G Analysis by LC-MS/MS F->G

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It generally provides a cleaner extract than protein precipitation.

Protocol for Plasma/Serum and Urine:

For urine samples, a hydrolysis step is often required to measure total this compound (free and conjugated).

  • (For Urine - Hydrolysis Step) : To 1 mL of urine, add an internal standard. Add 1 mL of a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0) and 20 µL of β-glucuronidase/sulfatase from Helix pomatia. Vortex and incubate at 37°C for at least 4 hours or overnight to deconjugate glucuronidated and sulfated metabolites.

  • Adjust the pH of the plasma, hydrolyzed urine, or untreated urine to approximately 5-6 with a suitable acid (e.g., formic acid).

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2-5 minutes.

  • Centrifuge at ≥3,000 x g for 10 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) for a more exhaustive recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction:

cluster_0 Optional for Urine A Urine Sample + IS B Enzymatic Hydrolysis (β-glucuronidase/sulfatase) A->B D pH Adjustment (pH 5-6) B->D C Plasma or Hydrolyzed Urine C->D E Add Extraction Solvent (e.g., Ethyl Acetate) D->E F Vortex & Centrifuge E->F G Collect Organic Layer F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Analysis by LC-MS/MS I->J

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can be automated. A mixed-mode or reversed-phase sorbent is typically suitable for catechols.

Protocol for Plasma/Serum and Urine:

As with LLE, a hydrolysis step is recommended for the analysis of total this compound in urine.

  • Sample Pre-treatment:

    • Plasma/Serum: Dilute 1:1 with an acidic solution (e.g., 0.1% formic acid in water).

    • Urine: Perform enzymatic hydrolysis as described in the LLE protocol. After hydrolysis, adjust the pH to approximately 6-7.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18, 30 mg) sequentially with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol (or acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction:

A Pre-treated Sample C Load Sample A->C B Condition SPE Cartridge (Methanol then Water) B->C D Wash Cartridge (5% Methanol in Water) C->D E Elute Analyte (Methanol) D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Analysis by LC-MS/MS G->H

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and similar phenolic compounds. It is important to note that these values should be established and validated within the specific laboratory performing the analysis.

Table 1: Method Validation Parameters for this compound in Wine (for reference)

ParameterResult
Linearity RangeUp to 1520 µg/L
Precision (RSD)<3%[2]
Limit of Detection (LOD)1.34 µg/L[2]
Limit of Quantification (LOQ)2.2 µg/L[2]
Recovery95% - 104%[2]
Matrix EffectNot observed[2]

Data obtained from a study on wine samples using HPLC with coulometric electrochemical array detection. While not a biological fluid, this provides an indication of achievable analytical performance.

Table 2: Expected Performance of Sample Preparation Methods for this compound in Biological Fluids

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85 - 110%70 - 95%80 - 105%
Matrix Effect HighModerateLow
Precision (%RSD) < 15%< 10%< 10%
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

These are typical expected values for catechols and small phenolic compounds in biological matrices. Actual performance will depend on the specific matrix, method optimization, and analytical instrumentation.

Metabolic Pathway of this compound

This compound is a metabolite of 4-ethylphenol. Its primary metabolic pathways in mammals involve O-methylation, glucuronidation, and sulfation. The enzyme Catechol-O-methyltransferase (COMT) plays a key role in the methylation of the catechol structure, producing two possible methylated isomers.[3] Glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, are major phase II conjugation reactions that increase the water solubility of this compound, facilitating its excretion.[4][5]

Metabolic Pathway of this compound:

cluster_precursor Precursor cluster_analyte Analyte of Interest cluster_metabolites Phase II Metabolites A 4-Ethylphenol B This compound A->B Hydroxylation (CYP450) C 4-Ethyl-1-hydroxy-2-methoxybenzene (meta-O-methylated) B->C Methylation (COMT) D 4-Ethyl-2-hydroxy-1-methoxybenzene (para-O-methylated) B->D Methylation (COMT) E This compound Glucuronide B->E Glucuronidation (UGTs) F This compound Sulfate B->F Sulfation (SULTs) G Urinary Excretion C->G Excretion D->G Excretion E->G Excretion F->G Excretion

Metabolism of this compound

References

Application Notes and Protocols: Utilizing 4-Ethylcatechol in the Study of Microbial Flavonoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-ethylcatechol as a microbial metabolite of dietary flavonoids and phenolic acids. The included protocols offer detailed methodologies for studying these metabolic pathways in vitro, providing a framework for investigating the biotransformation of flavonoids by gut microbiota and specific bacterial strains.

Introduction to this compound and Flavonoid Metabolism

Dietary flavonoids, a diverse group of plant secondary metabolites, undergo extensive metabolism by the gut microbiota. While a small fraction of flavonoids may be absorbed in the small intestine, the majority reach the colon where they are transformed by resident bacteria into a variety of smaller, often more bioavailable, phenolic compounds. This compound is a key microbial metabolite derived from the breakdown of certain flavonoids and hydroxycinnamic acids, such as caffeic acid. The study of this compound formation provides valuable insights into the metabolic capacity of the gut microbiome and the potential health effects of dietary polyphenols.

The biotransformation of flavonoids to this compound is a multi-step process. Initially, flavonoid glycosides are hydrolyzed to their aglycones. The core flavonoid structure is then subjected to C-ring fission, leading to the formation of various phenolic acids. Caffeic acid, a common intermediate, can be further metabolized through a pathway involving decarboxylation to 4-vinylcatechol, followed by reduction to this compound. This metabolic pathway is carried out by various gut bacteria, including strains of Lactobacillus. Understanding this process is crucial for elucidating the mechanisms behind the physiological effects attributed to flavonoid consumption.

Quantitative Data on this compound Production

The direct quantitative conversion of a wide range of flavonoid precursors to this compound by gut microbiota is an area of ongoing research. While comprehensive data is limited, the following table summarizes available quantitative information regarding this compound and related microbial metabolites.

Precursor CompoundMicrobial SystemThis compound Concentration / YieldOther Key MetabolitesReference
Caffeic AcidHuman Fecal MicrobiotaFormation confirmed, but specific yield not consistently reported.3-(3'-hydroxyphenyl)propionic acid, Benzoic acid[1]
Caffeic AcidLactobacillus plantarumFormation confirmed; quantitative data varies between strains.4-VinylcatecholN/A
N/A (in Cider)Dekkera bruxellensisUp to 164 mg/L in phenolic off-flavour ciders.4-Ethylphenol, 4-Ethylguaiacol[2]
N/A (in Wine)N/AMedian: 37 µg/L, Max: 1610 µg/L in red wines.4-Ethylphenol, 4-Ethylguaiacol[3]

Note: The quantification of microbial metabolites is highly dependent on the specific bacterial strains present, the substrate availability, and the culture conditions. The data presented here is illustrative and highlights the need for further standardized quantitative studies.

Experimental Protocols

Protocol 1: In Vitro Fermentation of Flavonoids with Human Fecal Microbiota

This protocol describes a method for assessing the metabolism of a target flavonoid to this compound by a mixed population of human gut bacteria.

Materials:

  • Anaerobic chamber (e.g., with an atmosphere of N₂, H₂, CO₂)

  • Sterile anaerobic culture tubes with butyl rubber stoppers and screw caps

  • Basal fermentation medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K)

  • Fecal slurry from healthy human donors

  • Target flavonoid (e.g., quercetin, rutin, caffeic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile and anaerobic

  • Centrifuge

  • UPLC-MS/MS system for metabolite analysis

Procedure:

  • Preparation of Fecal Inoculum:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

    • Inside an anaerobic chamber, homogenize the fecal sample in anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • Prepare the anaerobic basal fermentation medium and dispense into sterile anaerobic culture tubes.

    • Add the target flavonoid solution to the tubes to achieve the desired final concentration (e.g., 50-100 µM). Include a vehicle control (solvent only).

    • Inoculate the tubes with the fecal slurry (e.g., 1-5% v/v).

    • Seal the tubes and incubate at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot of the culture from the anaerobic chamber.

    • Centrifuge the aliquot to pellet the bacterial cells and debris.

    • Collect the supernatant for metabolite analysis.

    • Acidify the supernatant (e.g., with formic acid) and store at -80°C until analysis.

  • UPLC-MS/MS Analysis:

    • Thaw the samples and centrifuge again to remove any precipitate.

    • Analyze the supernatant using a validated UPLC-MS/MS method for the quantification of this compound and other phenolic metabolites.

    • Use an appropriate internal standard for accurate quantification.

Protocol 2: Culturing Lactobacillus plantarum for Flavonoid Metabolism Studies

This protocol details the cultivation of Lactobacillus plantarum to investigate its specific role in the conversion of caffeic acid to this compound.

Materials:

  • Lactobacillus plantarum strain (known to possess phenolic acid decarboxylase and vinylphenol reductase activity)

  • MRS (de Man, Rogosa and Sharpe) broth and agar

  • Anaerobic jars or chamber

  • Sterile culture tubes

  • Caffeic acid stock solution

  • Spectrophotometer

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Procedure:

  • Activation of L. plantarum:

    • Inoculate L. plantarum from a frozen stock into MRS broth.

    • Incubate anaerobically at 37°C for 18-24 hours.

    • Subculture the strain at least twice before the experiment to ensure active growth.

  • Metabolism Experiment:

    • Inoculate fresh MRS broth with the activated L. plantarum culture to a starting OD₆₀₀ of approximately 0.1.

    • Add caffeic acid to the culture to a final concentration of, for example, 1 mM. Include a control culture without caffeic acid.

    • Incubate anaerobically at 37°C.

    • Monitor bacterial growth by measuring OD₆₀₀ at regular intervals.

    • Collect aliquots of the culture at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation and Analysis:

    • Centrifuge the collected aliquots to separate the bacterial cells from the supernatant.

    • Filter-sterilize the supernatant.

    • Analyze the supernatant for the presence and concentration of caffeic acid, 4-vinylcatechol, and this compound using HPLC or UPLC-MS/MS.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in these application notes.

flavonoid_metabolism cluster_flavonoids Parent Flavonoids cluster_metabolites Microbial Metabolites Flavonoid Glycosides (e.g., Rutin) Flavonoid Glycosides (e.g., Rutin) Flavonoid Aglycones (e.g., Quercetin) Flavonoid Aglycones (e.g., Quercetin) Flavonoid Glycosides (e.g., Rutin)->Flavonoid Aglycones (e.g., Quercetin) Microbial Glycosidases Phenolic Acids (e.g., Caffeic Acid) Phenolic Acids (e.g., Caffeic Acid) Flavonoid Aglycones (e.g., Quercetin)->Phenolic Acids (e.g., Caffeic Acid) C-Ring Fission Caffeic Acid Caffeic Acid 4-Vinylcatechol 4-Vinylcatechol Caffeic Acid->4-Vinylcatechol Phenolic Acid Decarboxylase This compound This compound 4-Vinylcatechol->this compound Vinylphenol Reductase

Microbial metabolism of flavonoids to this compound.

experimental_workflow cluster_invitro In Vitro Fermentation cluster_analysis Sample Analysis Fecal Slurry Preparation Fecal Slurry Preparation Anaerobic Incubation with Flavonoid Anaerobic Incubation with Flavonoid Fecal Slurry Preparation->Anaerobic Incubation with Flavonoid Time-Course Sampling Time-Course Sampling Anaerobic Incubation with Flavonoid->Time-Course Sampling Supernatant Extraction Supernatant Extraction Time-Course Sampling->Supernatant Extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Supernatant Extraction->UPLC-MS/MS Analysis Data Interpretation Data Interpretation UPLC-MS/MS Analysis->Data Interpretation Identification of Metabolites Identification of Metabolites Data Interpretation->Identification of Metabolites Quantification of this compound Quantification of this compound Data Interpretation->Quantification of this compound

Workflow for studying flavonoid metabolism in vitro.

References

Application Notes and Protocols for the Remediation of 4-Ethylcatechol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcatechol (4-EC) is a volatile phenolic compound that can impart undesirable sensory characteristics to wine, often described as "smoky," "spicy," or "medicinal."[1] It is primarily produced by the spoilage yeast Brettanomyces bruxellensis through the enzymatic modification of precursor compounds naturally present in grapes and wine.[1] While often discussed in the context of "Brett" character alongside the more commonly studied 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG), specific quantitative data on the remediation of 4-EC is limited in the current scientific literature. However, the structural similarities and shared origin of these compounds suggest that treatments effective in reducing 4-EP and 4-EG will likely have a similar impact on 4-EC.

These application notes provide an overview of common remediation treatments and detailed protocols for their laboratory-scale evaluation. The primary methods for reducing volatile phenols in wine involve the use of fining agents, which act through adsorption. The most promising of these for the removal of this compound and related compounds are activated carbon, polyvinylpolypyrrolidone (PVPP), and chitosan (B1678972).

Data Presentation: Efficacy of Fining Agents on Volatile Phenol Reduction

The following table summarizes the quantitative data found in the literature for the reduction of 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG). While specific data for this compound (4-EC) is not explicitly available in the cited sources, the reduction percentages for 4-EP and 4-EG can serve as a valuable proxy for estimating the potential efficacy of these treatments on 4-EC.

TreatmentFining AgentDosageContact TimeInitial 4-EP (µg/L)4-EP Reduction (%)Initial 4-EG (µg/L)4-EG Reduction (%)4-EC Reduction (%)Reference(s)
Red WineActivated Carbon100 g/hLNot SpecifiedNot Specifiedup to 74%Not Specifiedup to 79%Not Available[2]
Red WineActivated CarbonNot SpecifiedNot Specified150072.5%30073.3%Not Available[3][4]
Red WineActivated CarbonNot SpecifiedNot SpecifiedNot Specified57%Not Specified57%Not Available[5][6]
Red WinePVPPNot SpecifiedNot SpecifiedNot SpecifiedSignificant DecreaseNot SpecifiedSignificant DecreaseNot Available[3]
Red WineChitosan10 g/hLNot SpecifiedNot SpecifiedNo Significant EffectNot SpecifiedNo Significant EffectNot Available[5]
Red WineChitosanNot SpecifiedNot SpecifiedNot Specifiedup to 26%Not Specifiedup to 26%Not Available
Red WinePolyaniline (PANI-EB)10 mg/mLNot Specified500067.8%500050%Not Available[7]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Volatile Phenol Formation by Brettanomyces

The following diagram illustrates the two-step enzymatic process by which Brettanomyces bruxellensis produces this compound and other ethylphenols from hydroxycinnamic acid precursors present in wine.

G Biochemical pathway of 4-EC formation. cluster_precursors Hydroxycinnamic Acid Precursors cluster_vinylphenols Vinylphenols cluster_ethylphenols Ethylphenols Caffeic Acid Caffeic Acid 4-Vinylcatechol 4-Vinylcatechol Caffeic Acid->4-Vinylcatechol Cinnamate Decarboxylase p-Coumaric Acid p-Coumaric Acid 4-Vinylphenol 4-Vinylphenol p-Coumaric Acid->4-Vinylphenol Cinnamate Decarboxylase Ferulic Acid Ferulic Acid 4-Vinylguaiacol 4-Vinylguaiacol Ferulic Acid->4-Vinylguaiacol Cinnamate Decarboxylase This compound (4-EC) This compound (4-EC) 4-Vinylcatechol->this compound (4-EC) Vinylphenol Reductase 4-Ethylphenol (4-EP) 4-Ethylphenol (4-EP) 4-Vinylphenol->4-Ethylphenol (4-EP) Vinylphenol Reductase 4-Ethylguaiacol (4-EG) 4-Ethylguaiacol (4-EG) 4-Vinylguaiacol->4-Ethylguaiacol (4-EG) Vinylphenol Reductase

Caption: Biochemical pathway of 4-EC formation.

Experimental Workflow for Fining Agent Bench Trials

This diagram outlines the general workflow for conducting laboratory-scale bench trials to evaluate the effectiveness of different fining agents.

G Workflow for fining agent bench trials. Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Dose Wine Samples Dose Wine Samples Prepare Stock Solutions->Dose Wine Samples Incubate Incubate Dose Wine Samples->Incubate Separate Fining Agent Separate Fining Agent Incubate->Separate Fining Agent Analyze Supernatant Analyze Supernatant Separate Fining Agent->Analyze Supernatant Evaluate Results Evaluate Results Analyze Supernatant->Evaluate Results End End Evaluate Results->End

Caption: Workflow for fining agent bench trials.

Experimental Protocols

The following are detailed protocols for conducting laboratory-scale fining trials to assess the efficacy of activated carbon, PVPP, and chitosan in reducing this compound and other volatile phenols in wine.

Protocol 1: Activated Carbon Fining Trial

Objective: To determine the optimal dosage of activated carbon for the reduction of this compound in a wine sample.

Materials:

  • Wine sample contaminated with this compound

  • Deodorizing activated carbon (food grade)

  • Deionized water

  • 100 mL volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for this compound quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare a 10% (w/v) Activated Carbon Slurry:

    • Weigh 10 g of activated carbon.

    • In a 100 mL volumetric flask, add the activated carbon.

    • Add approximately 80 mL of deionized water.

    • Stir vigorously to create a uniform slurry.

    • Bring the volume to 100 mL with deionized water and mix thoroughly. This slurry now contains 100 mg of activated carbon per mL.

  • Dose the Wine Samples:

    • Set up a series of 50 mL centrifuge tubes, each containing 40 mL of the wine sample. Include a control sample with no activated carbon.

    • Using a pipette, add the calculated volume of the 10% activated carbon slurry to each tube to achieve a range of dosages (e.g., 20, 40, 60, 80, 100 g/hL). For example, to achieve a 40 g/hL dose in 40 mL of wine, add 0.16 mL of the 10% slurry.

    • Cap the tubes and invert several times to ensure thorough mixing.

  • Incubation:

    • Place the tubes on a magnetic stirrer and stir for the desired contact time, typically between 30 and 60 minutes. Maintain a consistent temperature.

  • Separation:

    • After incubation, centrifuge the samples at 4000 rpm for 10 minutes to pellet the activated carbon.

  • Analysis:

    • Carefully decant the supernatant (clarified wine).

    • Filter an aliquot of the supernatant through a 0.45 µm syringe filter.

    • Analyze the filtered wine for this compound concentration using appropriate analytical methods.

  • Evaluation:

    • Compare the this compound concentration in the treated samples to the control to determine the percentage reduction for each dosage.

Protocol 2: Polyvinylpolypyrrolidone (PVPP) Fining Trial

Objective: To evaluate the effectiveness of PVPP in reducing this compound concentration in wine.

Materials:

  • Wine sample contaminated with this compound

  • PVPP (food grade)

  • Deionized water

  • 100 mL volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for this compound quantification

Procedure:

  • Prepare a 10% (w/v) PVPP Slurry:

    • Weigh 10 g of PVPP.

    • In a 100 mL volumetric flask, add the PVPP.

    • Add approximately 80 mL of deionized water.

    • Stir to create a homogenous slurry.

    • Bring the volume to 100 mL with deionized water and mix well. This slurry contains 100 mg of PVPP per mL.

  • Dose the Wine Samples:

    • Aliquot 40 mL of the wine sample into a series of 50 mL centrifuge tubes, including a control.

    • Add the PVPP slurry to achieve a range of dosages (e.g., 20, 40, 60, 80 g/hL). For a 40 g/hL dose in 40 mL of wine, add 0.16 mL of the 10% slurry.

    • Cap and mix the samples thoroughly.

  • Incubation:

    • Allow the samples to stand for a contact time of 1 to 2 hours with occasional mixing.

  • Separation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes to sediment the PVPP.

  • Analysis:

    • Decant the supernatant.

    • Filter an aliquot of the supernatant through a 0.45 µm syringe filter.

    • Quantify the this compound concentration in the treated and control samples.

  • Evaluation:

    • Calculate the percentage reduction of this compound for each PVPP dosage.

Protocol 3: Chitosan Fining Trial

Objective: To assess the impact of chitosan treatment on the concentration of this compound in wine.

Materials:

  • Wine sample contaminated with this compound

  • Chitosan (fungal origin, food grade)

  • 1% acetic acid solution

  • 100 mL volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Centrifuge and centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for this compound quantification

Procedure:

  • Prepare a 1% (w/v) Chitosan Solution:

    • Weigh 1 g of chitosan.

    • In a 100 mL volumetric flask, dissolve the chitosan in a 1% acetic acid solution.

    • Stir until fully dissolved. This solution contains 10 mg of chitosan per mL.

  • Dose the Wine Samples:

    • Dispense 40 mL of the wine sample into a series of 50 mL centrifuge tubes, including a control.

    • Add the chitosan solution to achieve the desired dosages (e.g., 4, 8, 10 g/hL). For a 4 g/hL dose in 40 mL of wine, add 0.16 mL of the 1% solution.

    • Cap the tubes and mix thoroughly.

  • Incubation:

    • Allow a contact time of 5 to 10 days at a controlled temperature.

  • Separation:

    • After incubation, centrifuge the samples at 4000 rpm for 10 minutes.

  • Analysis:

    • Decant the supernatant.

    • Filter an aliquot through a 0.45 µm syringe filter.

    • Analyze the samples for this compound concentration.

  • Evaluation:

    • Determine the percentage reduction of this compound at each chitosan dosage.

References

Application Notes and Protocols for the Prevention of 4-Ethylcatechol Formation in Winemaking

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Date: December 16, 2025

Abstract

4-Ethylcatechol (4-EC) is a volatile phenol (B47542) that, along with 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG), can impart undesirable sensory characteristics to wine, often described as "medicinal," "smoky," or "barnyard".[1][2] These compounds are primarily produced by the spoilage yeast Brettanomyces bruxellensis through the metabolism of hydroxycinnamic acid precursors naturally present in grapes.[3][4] Effective management of Brettanomyces populations throughout the winemaking process is paramount to preventing the formation of these off-flavors. This document provides detailed application notes and protocols for researchers, scientists, and winemakers on preventive measures to control the formation of this compound in wine. It covers viticultural and winery-based interventions, detailed monitoring protocols, and a Hazard Analysis and Critical Control Points (HACCP) framework.

Introduction: The Formation of this compound

The formation of this compound in wine is a two-step enzymatic process carried out by Brettanomyces bruxellensis.[3] The primary precursor to 4-EC is caffeic acid, a hydroxycinnamic acid found in grapes.[3]

  • Decarboxylation: Brettanomyces possesses a cinnamate (B1238496) decarboxylase enzyme that converts caffeic acid to 4-vinylcatechol.[2][3]

  • Reduction: A vinylphenol reductase enzyme then reduces 4-vinylcatechol to this compound.[2][3]

The presence and concentration of 4-EC are therefore dependent on the availability of its precursor and the metabolic activity of a viable Brettanomyces population.[5] Control strategies must focus on minimizing the precursor levels and, more importantly, inhibiting the growth and activity of Brettanomyces.

Preventive Measures Throughout the Winemaking Process

A multi-faceted approach is necessary to control Brettanomyces and subsequent 4-EC formation, starting from the vineyard and continuing through to bottling.

Viticultural Practices

While the winery environment is the primary reservoir for Brettanomyces, vineyard health plays a role in the initial microbial load.[6]

  • Grape Health: Grapes with damaged skins are more susceptible to microbial contamination. Practices that promote healthy, intact berries can reduce the initial population of spoilage microorganisms.

  • Minimizing Contamination: Ensuring clean harvesting equipment and transport bins is a crucial first step in preventing the introduction of spoilage yeasts into the winery.

Pre-Fermentation and Fermentation Management

The period between crushing and the completion of alcoholic and malolactic fermentations is a critical window for Brettanomyces to establish itself.

  • Sulfur Dioxide (SO2) Management: SO2 is a key antimicrobial agent against Brettanomyces.[7] Maintaining an adequate concentration of molecular SO2 (the most effective form) is crucial. The efficacy of SO2 is pH-dependent; a lower pH increases the proportion of molecular SO2. A target of 0.5 to 0.8 mg/L of molecular SO2 is often recommended to inhibit Brettanomyces growth.[8] However, some strains show resistance, and SO2 should be considered a preventive, not a curative, tool.

  • Temperature Control: Pre-fermentative cold maceration (around 10°C) can prevent the proliferation of Brettanomyces, while high-temperature maceration (above 65°C) can inactivate it.[8]

  • Yeast and Bacteria Inoculation: Prompt and complete alcoholic and malolactic fermentations (MLF) are vital.[9] Inoculating with selected Saccharomyces cerevisiae strains and malolactic bacteria can outcompete Brettanomyces for nutrients and create a less favorable environment for its growth.[9] The period between the end of alcoholic fermentation and the start of MLF is particularly high-risk.[9]

  • Enzyme Selection: Use commercial enzyme preparations that are free of cinnamyl esterase activity to avoid the release of free hydroxycinnamic acids from their tartaric esters, which would increase the pool of precursors for volatile phenol production.[10]

Post-Fermentation, Aging, and Cellar Hygiene

The aging period, especially in barrels, is a prime opportunity for Brettanomyces growth due to the availability of nutrients and oxygen.

  • Cellar Sanitation: Rigorous hygiene is non-negotiable. All winery equipment, including tanks, hoses, pumps, and barrels, can harbor Brettanomyces.[11] Regular and thorough cleaning and sanitation are essential. Steam vapor is an effective method for sanitizing barrels and other equipment.[11]

  • Barrel Management: Barrels are a significant vector for Brettanomyces contamination.[7] Proper cleaning and disinfection of barrels are critical. Gaseous sulfur dioxide can be effective for surface disinfection of barrels.

  • Lees Management: Aging on lees can be a risk factor as lees can provide nutrients for Brettanomyces.[8] Regular racking to remove lees can help reduce the microbial load.[8]

  • Oxygen Management: Minimizing oxygen exposure during racking, topping up, and other cellar operations can help limit the growth of Brettanomyces, which can utilize oxygen.[8][12]

  • Chitosan (B1678972) Treatment: Chitosan, a biopolymer derived from chitin, is an effective agent for reducing Brettanomyces populations.[10] It can be used as both a preventive and curative measure. Dosages typically range from 4 to 10 g/hL.[10]

  • Filtration: Filtration, particularly sterile filtration before bottling, is a critical final step to remove yeast cells, including Brettanomyces. It's important to note that Brettanomyces can enter a viable but non-culturable (VBNC) state, which may lead to a reduction in cell size, necessitating careful consideration of filter pore size.[8]

Data Presentation: Efficacy of Control Measures

The following tables summarize quantitative data on the effectiveness of various preventive and control measures against Brettanomyces and its metabolites.

Table 1: Effect of Sulfur Dioxide (SO2) on Brettanomyces and Volatile Phenol Production

SO2 Concentration (molecular)ObservationReference
0.5 mg/LSufficient to inhibit multiplication but not completely prevent it.
0.7 - 0.8 mg/LBecomes lethal at sufficiently high temperatures.
≥0.4 mg/L (at ≤15°C)Helps limit spoilage but may not lead to complete eradication.[13]
Addition of SO2Ceased 4-ethylphenol production.[13][14]
100 mg/L total SO2 (in 13% v/v ethanol (B145695) at 15°C)Resulted in lag phases of >40 days for B. bruxellensis.[15]
100 mg/L total SO2 (in 14.5% v/v ethanol)Culturability did not recover, regardless of storage temperature (15°C or 18°C).[15]

Table 2: Efficacy of Chitosan Treatment against Brettanomyces bruxellensis

Chitosan TypeDosageEfficacyReference
Fungal Chitosan4, 8, 12 g/hL3-log reduction in culturability in red wine.[1]
Fungal ChitosanNot specifiedReduced viability from 10^5 cfu/mL to ~10^2 cfu/mL in oak barrels.[1]
Shrimp Shell Derived12.5 - 100 mg/LStrong antimicrobial effect across all concentrations.[9]
Fungal Origin (oenological)25 mg/LNo effect on cell growth for some strains.[9]
Insect Derived12.5 - 100 mg/LEffective in reducing yeast population, higher efficacy than oenological chitosan.[9]
General4 g/hLSignificant decrease in population in less than 10 days.[10]

Table 3: Comparison of Brettanomyces Detection Methods

MethodLimit of DetectionViability DetectionTime to ResultReference
Selective Plating1 cell/volume filteredDetects viable, culturable cells only.10 days[10][16]
qPCR (conventional)10-1000 cells/mLDetects DNA from living and dead cells.< 1 day[16][17]
Viability-qPCRVariableDetects viable and VBNC cells.< 1 day[16]
Flow Cytometry (Sysmex CyFlow™ BrettCount)100 cells/mLDetects viable cells (including some non-culturable).< 1 day[10][16]

Experimental Protocols

Protocol for Quantification of this compound by HPLC-CEAD

This protocol is based on the method described by Larcher et al. (2008).[18]

  • Objective: To quantify the concentration of this compound in wine.

  • Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds in the wine sample, and a coulometric electrode array detector (CEAD) provides sensitive and selective detection of this compound. This method requires no sample preparation other than filtration.[7][18]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Coulometric electrode array detector.

    • Reversed-phase C18 column.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade methanol

    • Perchloric acid

    • This compound standard

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water, methanol, and perchloric acid.

    • Standard Preparation: Prepare a series of calibration standards of this compound in a model wine solution or a wine previously determined to be free of 4-EC.

    • Sample Preparation: Filter the wine sample through a 0.45 µm filter.

    • Chromatographic Conditions:

      • Set the column temperature.

      • Set the mobile phase flow rate.

      • Set the injection volume.

    • Detector Settings: Set the potentials of the electrodes in the coulometric array detector to optimize the detection of this compound.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the samples.

Protocol for Enumeration of Brettanomyces by Selective Plating

This is considered a gold standard method for detecting viable and culturable Brettanomyces.[10][16]

  • Objective: To enumerate viable Brettanomyces bruxellensis cells in a wine sample.

  • Principle: A known volume of wine is filtered, and the filter membrane is placed on a selective agar (B569324) medium that encourages the growth of Brettanomyces while inhibiting other yeasts and bacteria.

  • Materials:

    • Filtration apparatus (funnel, base, flask)

    • 0.45 µm sterile membrane filters

    • Sterile petri dishes

    • Wallerstein Laboratory Nutrient (WLN) agar or other selective medium

    • Cycloheximide (B1669411) solution (e.g., 100 mg/L)

    • Chloramphenicol solution (e.g., 50 mg/L)

    • Incubator set to 25-28°C

  • Procedure:

    • Media Preparation: Prepare the selective agar according to the manufacturer's instructions, supplementing it with cycloheximide to inhibit Saccharomyces and other sensitive yeasts, and an antibacterial agent like chloramphenicol.

    • Sample Filtration: Aseptically filter a known volume of wine (e.g., 50-100 mL) through a 0.45 µm membrane filter.

    • Plating: Aseptically transfer the filter membrane onto the surface of the selective agar plate.

    • Incubation: Incubate the plates at 25-28°C for up to 10-14 days.[10]

    • Enumeration: Count the number of characteristic Brettanomyces colonies. Colonies can be confirmed by microscopic examination.

    • Calculation: Calculate the number of colony-forming units (CFU) per milliliter of the original wine sample.

Protocol for Detection of Viable Brettanomyces by qPCR

This protocol provides a rapid method for detecting viable Brettanomyces cells.[16]

  • Objective: To detect and quantify viable Brettanomyces bruxellensis in wine using quantitative Polymerase Chain Reaction (qPCR).

  • Principle: A viability dye, such as propidium (B1200493) monoazide (PMA), is used to penetrate only dead cells and bind to their DNA, preventing its amplification during qPCR. DNA is then extracted from the total yeast population, and qPCR is performed using primers specific to B. bruxellensis.

  • Materials:

    • Centrifuge

    • qPCR thermocycler

    • DNA extraction kit

    • Propidium monoazide (PMA) or similar viability dye

    • B. bruxellensis-specific primers and probe

    • qPCR master mix

    • DNA standards for quantification

  • Procedure:

    • Sample Collection and Cell Pelleting: Centrifuge a known volume of wine to pellet the yeast cells.

    • Viability Staining: Resuspend the cell pellet in a buffer and add the viability dye (PMA). Incubate in the dark, followed by photoactivation with a strong light source to crosslink the dye to the DNA in dead cells.

    • DNA Extraction: Extract DNA from the treated cell pellet using a suitable commercial kit or established protocol.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the extracted DNA, specific primers and probe, and master mix.

    • qPCR Amplification: Run the qPCR reaction in a thermocycler using an appropriate temperature program for denaturation, annealing, and extension.

    • Quantification: Generate a standard curve using known concentrations of B. bruxellensis DNA. Quantify the viable cells in the wine sample by comparing the amplification data to the standard curve.

Visualizations: Workflows and Pathways

Biochemical Pathway of this compound Formation

G cluster_precursors In Grapes cluster_brettanomyces Brettanomyces bruxellensis Metabolism CaffeicAcid Caffeic Acid Enzyme1 Cinnamate Decarboxylase CaffeicAcid->Enzyme1 Vinylcatechol 4-Vinylcatechol Enzyme1->Vinylcatechol Decarboxylation Enzyme2 Vinylphenol Reductase Vinylcatechol->Enzyme2 Ethylcatechol This compound (Off-flavor) Enzyme2->Ethylcatechol Reduction

Caption: Enzymatic conversion of caffeic acid to this compound by Brettanomyces.

HACCP-Based Workflow for Brettanomyces Control

HACCP_Workflow cluster_plan HACCP Plan for Brettanomyces Control cluster_ccp Critical Control Points (CCPs) & Monitoring Start Grapes Receiving Fermentation Fermentation (Alcoholic & Malolactic) Start->Fermentation Aging Aging (Barrel/Tank) Fermentation->Aging CCP1 CCP 1: SO2 Management Monitor: pH, Free & Molecular SO2 Fermentation->CCP1 Control CCP2 CCP 2: Fermentation Kinetics Monitor: Sugars, Malic Acid Fermentation->CCP2 Control Bottling Pre-Bottling/ Bottling Aging->Bottling CCP3 CCP 3: Cellar Hygiene Monitor: ATP Swabs, Visual Inspection Aging->CCP3 Control CCP4 CCP 4: Microbial Population Monitor: Plating, qPCR Aging->CCP4 Control End Finished Product Bottling->End CCP5 CCP 5: Final Filtration Monitor: Integrity Testing, Post-Filt. Culture Bottling->CCP5 Control

Caption: A simplified HACCP workflow identifying critical control points for Brettanomyces.

Experimental Workflow for Monitoring and Control

Experimental_Workflow cluster_workflow Monitoring & Control Workflow Sample Collect Wine Sample (Barrel/Tank) Microbial Microbial Analysis (Plating/qPCR) Sample->Microbial Chemical Chemical Analysis (GC-MS/HPLC for 4-EC) Sample->Chemical Decision Risk Assessment Microbial->Decision Chemical->Decision Action Implement Control Measure (e.g., SO2, Chitosan, Racking) Decision->Action Brett > Threshold OR 4-EC Detected Monitor Continue Monitoring Decision->Monitor Below Threshold Action->Monitor

Caption: Decision-making workflow for Brettanomyces and 4-EC monitoring and control.

Conclusion

The prevention of this compound formation in wine is fundamentally a matter of controlling Brettanomyces bruxellensis. There is no single solution; rather, a comprehensive and proactive approach that integrates vineyard management, cellar hygiene, and careful control of winemaking parameters is required. A robust monitoring program, utilizing both microbiological and chemical analyses, is essential for early detection and timely intervention. By implementing a HACCP-based framework and adhering to the protocols outlined in these application notes, winemakers and researchers can significantly mitigate the risk of spoilage by Brettanomyces and preserve the sensory quality of their wines.

References

Troubleshooting & Optimization

Overcoming matrix effects in 4-Ethylcatechol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Ethylcatechol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to matrix effects in their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, with a focus on problems originating from matrix effects.

Issue 1: Peak Tailing and Asymmetry

Q: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing for a polar compound like this compound is a common issue, often exacerbated by matrix components.

Potential Causes:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar catechol structure, causing tailing.[1][2] Matrix components can coat the stationary phase, exposing more of these active sites.

  • Column Contamination: Strongly retained matrix components can accumulate at the head of the column, leading to peak distortion for all analytes.[1] This is often accompanied by an increase in backpressure.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of this compound and its interaction with the stationary phase and matrix components.

  • Column Overload: Injecting a sample with a high concentration of matrix components can overload the column, leading to poor peak shape.[2]

Solutions:

  • Optimize Mobile Phase:

    • Adjust pH: Ensure the mobile phase pH is appropriately buffered to maintain a consistent ionization state for this compound.

    • Add Modifiers: Consider adding a small amount of a competing agent, like a volatile basic modifier, to the mobile phase to mask residual silanol interactions.

  • Improve Sample Cleanup: The most effective way to address matrix-induced peak tailing is to remove the interfering components before analysis. Refer to the sample preparation protocols below.

  • Column Maintenance:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[1] If peak shape improves after replacing the guard column, it indicates matrix contamination was the issue.

    • Flush the Column: Implement a robust column flushing procedure after each analytical batch to remove contaminants.

  • Reduce Injection Volume: Try injecting a smaller volume to see if the peak shape improves, which would indicate column overload.[2]

Issue 2: Retention Time Shifts

Q: I am observing inconsistent retention times for this compound between injections. Why is this happening?

A: Retention time instability is a frequent problem when analyzing complex samples and can often be traced back to matrix effects or system variability.

Potential Causes:

  • Matrix-Induced Changes to Stationary Phase: The sample matrix can alter the chemistry of the stationary phase over time, leading to shifts in retention.

  • Column Contamination: Buildup of matrix components can change the column's retention characteristics.

  • Mobile Phase Inconsistency: If the mobile phase is not prepared consistently or is degrading, it can cause retention time drift. This is particularly true for buffered mobile phases.

  • Pump Performance: Fluctuations in flow rate due to air bubbles in the pump or faulty check valves can lead to abrupt changes in retention time.

Solutions:

  • Thorough Sample Preparation: A cleaner sample extract will lead to more reproducible chromatography. See the experimental protocols for effective matrix removal.

  • System Suitability Checks: Before running a sample sequence, perform system suitability tests with a clean standard to ensure the HPLC system is performing correctly.

  • Mobile Phase Management: Prepare fresh mobile phase for each analytical run. If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.

  • Stable Isotope Dilution (SID): The most robust method to correct for retention time shifts and other matrix-related variability is to use a stable isotope-labeled internal standard (e.g., this compound-d4). The internal standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.

Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique depends on the sample matrix, required sensitivity, and available resources.

Technique Principle Typical Recovery (%) Matrix Effect Reduction Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.70-90%LowFast, simple, and inexpensive.Non-selective; significant matrix components (e.g., phospholipids) remain in the supernatant, leading to high matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate).75-95%ModerateCan provide cleaner extracts than PPT; versatile.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.85-100%High to Very HighHighly selective, provides very clean extracts, can concentrate the analyte, and is easily automated.Can be more expensive and requires method development to optimize the sorbent and solvents.

Recovery percentages are typical and can vary based on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is designed for the cleanup of plasma samples using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., polymeric weak cation exchange)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) solution (10 mM)

  • Formic acid

  • Isopropanol

  • SPE vacuum or positive pressure manifold

  • Sample collection tubes

Methodology:

  • Sample Pre-treatment: Dilute 250 µL of plasma 1:1 with an aqueous buffer (e.g., 0.05% v/v formic acid in water) and vortex thoroughly.[3]

  • Conditioning: Condition the SPE cartridge by passing 500 µL of Methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 500 µL of 10 mM Ammonium Acetate solution. Do not allow the sorbent to dry.

  • Sample Loading: Load the 500 µL of pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 500 µL of 10 mM Ammonium Acetate to remove polar interferences.

    • Wash 2: Pass 500 µL of Isopropanol to remove non-polar interferences.

  • Elution: Elute the this compound with 200 µL of a suitable elution solvent (e.g., 85:15 0.1% formic acid in water/Isopropanol).[3]

  • Analysis: The eluate can often be directly injected into the HPLC system without an evaporation step.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Phenolic Compounds

This general protocol can be adapted for the extraction of this compound from aqueous samples like urine or plasma.

Materials:

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Methodology:

  • Sample Acidification: In a centrifuge tube, acidify 1 mL of the aqueous sample (e.g., plasma, urine) by adding 20 µL of concentrated HCl. This ensures phenolic compounds are in their less polar, protonated form.

  • Solvent Addition: Add 3 mL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3500 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase. Vortex to ensure complete dissolution before injection.

Gold Standard: Stable Isotope Dilution (SID) Analysis

For the highest accuracy and precision, especially in complex matrices, Stable Isotope Dilution (SID) coupled with LC-MS/MS is the recommended approach. This method uses a stable isotope-labeled version of the analyte (e.g., this compound-d4) as an internal standard.

SID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (Plasma, Urine, etc.) Spike 2. Spike with Known Amount of Stable Isotope IS Sample->Spike Add IS Extract 3. Perform Extraction (SPE or LLE) Spike->Extract Remove Matrix Inject 4. Inject Extract Extract->Inject To Instrument Detect 5. Detect Analyte and IS (Using specific MRM transitions) Inject->Detect Ratio 6. Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Generate Data Quant 7. Quantify using Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using Stable Isotope Dilution (SID).

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"? A: A matrix effect is the alteration of an analyte's response in the analytical instrument due to the presence of other components in the sample matrix.[2] These co-eluting components can either suppress or enhance the ionization of the target analyte (like this compound) in the mass spectrometer source, leading to inaccurate quantification.

Q2: Can I just dilute my sample to reduce matrix effects? A: Simple dilution can reduce the concentration of interfering matrix components and is sometimes a sufficient strategy. However, this also dilutes your analyte, which may compromise the sensitivity of the assay, potentially making it fall below the lower limit of quantification (LLOQ).

Q3: My lab only has HPLC-UV, not LC-MS. How can I be sure I'm dealing with matrix effects? A: With HPLC-UV, matrix effects typically manifest as co-eluting peaks that interfere with the analyte peak, leading to inaccurate integration and quantification. You can assess this by:

  • Analyzing a blank matrix sample: Inject an extract of a blank matrix (known to not contain this compound) to see if any endogenous components elute at the same retention time as your analyte.

  • Spiking experiments: Spike a known amount of this compound standard into both a clean solvent and an extracted blank matrix. A significant difference in the peak area or shape between the two suggests a matrix effect.

Q4: How do I choose the right SPE sorbent for this compound? A: this compound is a polar, weakly acidic compound. Good choices for SPE sorbents include:

  • Reversed-Phase (e.g., C18, polymeric): These retain compounds based on hydrophobicity. This is a common starting point.

  • Mixed-Mode Cation Exchange: These sorbents have both reversed-phase and ion-exchange properties. Since catecholamines can be protonated, a weak cation exchange (WCX) sorbent can provide excellent selectivity and cleanup from plasma.[3][4]

Q5: When is it necessary to use a stable isotope-labeled internal standard? A: A stable isotope-labeled internal standard is considered the gold standard and is highly recommended when:

  • High accuracy and precision are required (e.g., for regulated bioanalysis in drug development).

  • Significant and variable matrix effects are observed between different sample lots.

  • The sample preparation procedure has multiple steps where analyte loss could occur. The stable isotope internal standard co-elutes and behaves almost identically to the analyte throughout the entire process, effectively compensating for matrix effects and variations in recovery.

References

Technical Support Center: Improving the Stability of 4-Ethylcatechol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with 4-Ethylcatechol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is causing this discoloration?

A1: The brown discoloration of your this compound solution is a common indicator of degradation.[1] this compound, like other catechols, is highly susceptible to oxidation, particularly in neutral to alkaline pH conditions and in the presence of oxygen.[1] The initial oxidation converts the colorless this compound to a highly reactive, colored species called o-quinone. These quinones can then undergo further reactions, including polymerization, to form complex, dark-colored pigments.[1] This process can be accelerated by several factors, including exposure to light, elevated temperatures, and the presence of metal ions.[1]

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: The stability of this compound is influenced by several key factors:

  • pH: The rate of auto-oxidation significantly increases with higher pH.[1] Alkaline conditions facilitate the deprotonation of the catechol hydroxyl groups, making the molecule more susceptible to oxidation. Formulations are generally more stable at an acidic pH.[1]

  • Oxygen: Molecular oxygen is a primary driver of catechol auto-oxidation.[1] The presence of dissolved oxygen in the solvent will accelerate degradation.

  • Metal Ions: Trace metal ions, particularly copper (Cu(II)) and iron, can act as catalysts for the oxidation of catechols.[1][2]

  • Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of free radicals and subsequent degradation of this compound.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[1]

Q3: What are the recommended storage conditions for this compound solutions to ensure maximum stability?

A3: To ensure maximum stability, this compound solutions should be prepared in an acidic buffer (ideally pH < 4) and stored at low temperatures.[3] For short-term storage, 2-8°C is recommended. For long-term storage of stock solutions, -20°C or -80°C is advisable, and solutions should be stored under an inert atmosphere, such as nitrogen.[2] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in foil. Solutions prepared in neutral or alkaline buffers are not recommended for storage and should be used immediately.[3]

Q4: What types of additives can be used to stabilize my this compound solution?

A4: To enhance the stability of this compound solutions, consider incorporating the following types of excipients:

  • Antioxidants: These agents can prevent or slow down oxidation. Common examples include sulfites (e.g., sodium metabisulfite) and ascorbic acid.[1]

  • Chelating Agents: These molecules bind to metal ions, preventing them from catalyzing oxidation reactions. Specific iron chelators like deferoxamine (B1203445) or deferiprone (B1670187) can be effective.[1] General-purpose chelating agents such as ethylenediaminetetraacetic acid (EDTA) can also be used.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Solution turns brown/pink immediately upon preparation. High pH of Solvent/Buffer: Neutral or alkaline pH (>7) causes very rapid oxidation.[1]1. Measure the pH of your solvent. 2. Prepare a new solution using a slightly acidic buffer (e.g., pH 4-5) or deionized water acidified with a non-oxidizing acid like phosphoric acid.[1]
Dissolved Oxygen in Solvent: Oxygen is a key reactant in the oxidation process.[1]1. Degas your solvent before use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Alternatively, sonicate the solvent under vacuum to remove dissolved oxygen.[1]
Contamination with Metal Ions: Trace metals can catalyze rapid degradation.[1]1. Use high-purity solvents and reagents. 2. If metal contamination is suspected, add a chelating agent like EDTA to the buffer.
Solution color changes gradually over a few hours. Slow Auto-oxidation: Insufficient protective measures against oxidation.1. If not already in use, add an antioxidant such as sodium metabisulfite (B1197395) or ascorbic acid to the formulation.[1] 2. Ensure the solution is protected from light.
Inadequate Storage Temperature: Room temperature storage accelerates degradation.1. Store the solution at a reduced temperature (e.g., 2-8°C) to slow the rate of degradation.[1] 2. Avoid repeated freeze-thaw cycles.
Unexpected peaks appear in chromatograms during analysis. Degradation of this compound: Formation of various byproducts.1. Use a stability-indicating analytical method (e.g., HPLC-UV) to separate the parent compound from its degradation products. 2. If degradation is suspected, perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products.[3] 3. Adjust experimental conditions (e.g., lower pH, protect from light) to minimize degradation during analysis.[3]

Quantitative Stability Data

The following table provides illustrative data on the stability of a catechol analogue, 4-Methylcatechol, at different pH values when stored at 25°C. This data is representative of the behavior of catechols like this compound and is intended for guidance. Actual degradation rates for this compound may vary.

pH Buffer System (0.1 M) Approximate Half-life (t½) Observations
3.0Citrate Buffer> 7 daysHigh stability, minimal degradation observed.[3]
5.0Acetate Buffer~ 48 hoursSlow degradation may become apparent over time.[3]
7.0Phosphate Buffer~ 6-8 hoursNoticeable degradation and slight color change.[3]
9.0Borate Buffer< 15 minutesVery rapid degradation and intense color formation.[3]

Experimental Protocols

Protocol: pH Stability Study of this compound using HPLC-UV
  • Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound

    • HPLC grade water, acetonitrile, and methanol

    • Buffer salts (e.g., potassium phosphate, sodium citrate, sodium borate)

    • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9). A common starting point is 50 mM buffer strength.

  • Preparation of this compound Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute the stock solution with each of the prepared buffer solutions to a final working concentration (e.g., 100 µg/mL). Prepare these solutions immediately before the start of the experiment.

  • Stability Study Procedure:

    • For each pH condition, dispense the working solution into several HPLC vials.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition for analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).[3]

    • Column Temperature: 30°C.[3]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the remaining concentration versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[3]

Visualizations

cluster_0 Degradation Pathway of this compound A This compound (Colorless) B o-Semiquinone Radical A->B Oxidation (O₂, Metal Ions, Light, High pH) C o-Quinone (Colored) B->C Further Oxidation D Polymerization C->D E Dark-Colored Pigments D->E

Degradation pathway of this compound under oxidative conditions.

cluster_1 Troubleshooting Workflow for this compound Solution Instability Start Solution Discoloration Observed Check_pH Check pH of Solvent Start->Check_pH High_pH Is pH > 6? Check_pH->High_pH Acidify Use Acidic Buffer (pH 4-5) High_pH->Acidify Yes Check_O2 Check for Dissolved Oxygen High_pH->Check_O2 No Acidify->Check_O2 Degas Degas Solvent (N₂ or Ar sparging) Check_O2->Degas Yes Check_Additives Consider Stabilizing Additives Check_O2->Check_Additives No Degas->Check_Additives Add_Antioxidant Add Antioxidant (e.g., Sodium Metabisulfite) Check_Additives->Add_Antioxidant Oxidation still occurs Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Additives->Add_Chelator Metal contamination suspected Stable Stable Solution Check_Additives->Stable Problem Resolved Add_Antioxidant->Stable Add_Chelator->Stable

Workflow for troubleshooting the instability of this compound solutions.

cluster_2 Mechanisms of this compound Stabilization cluster_stabilizers Stabilizing Agents Catechol This compound Oxidation Oxidation Catechol->Oxidation Degradation Degradation Products Oxidation->Degradation Antioxidant Antioxidant (e.g., Ascorbic Acid) Antioxidant->Oxidation Inhibits Chelator Chelating Agent (e.g., EDTA) Metal_Ion Metal Ion Catalyst (e.g., Fe³⁺, Cu²⁺) Chelator->Metal_Ion Sequesters Acidic_pH Acidic Buffer (pH < 6) Acidic_pH->Oxidation Slows Down Metal_Ion->Oxidation Catalyzes

Mechanisms by which stabilizing agents improve this compound stability.

References

Technical Support Center: Optimizing GC-MS Parameters for 4-Ethylcatechol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-Ethylcatechol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar compound containing two hydroxyl groups, which makes it non-volatile and prone to strong interactions with the active sites in the GC system. This can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the injector.[1][2] Derivatization, typically through silylation or acetylation, replaces the active hydrogens on the hydroxyl groups with less polar functional groups.[3] This process increases the volatility and thermal stability of the analyte, resulting in improved peak symmetry and detection limits.[4]

Q2: What are the most common derivatization reagents for this compound?

A2: The most widely used derivatization technique for phenolic compounds, including catechols, is silylation.[3] A common and effective reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][3] This combination is highly reactive with hydroxyl groups and produces volatile trimethylsilyl (B98337) (TMS) derivatives.[3] Acetylation using acetic anhydride (B1165640) is another viable option, particularly for samples in aqueous matrices like wine.[5][6][7]

Q3: What type of GC column is best suited for analyzing derivatized this compound?

A3: A non-polar or medium-polarity capillary column is generally recommended for the analysis of derivatized this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).[1][8][9] These columns provide good separation for a wide range of derivatized semi-volatile compounds.

Q4: What are the key mass spectral ions for identifying the TMS derivative of this compound?

A4: For the TMS derivative of a similar compound, 4-methylcatechol, the molecular ion (M+) is a significant identifier.[1] For this compound (molecular weight 138.16 g/mol ), after derivatization with two TMS groups (each with a mass of 72.1 g/mol after replacing a hydrogen), the derivatized molecular weight would be approximately 282.2 g/mol . Therefore, the molecular ion at m/z 282 would be a key indicator. Other significant fragment ions would likely include those resulting from the loss of a methyl group (M-15) from a TMS group. The NIST WebBook provides the mass spectrum for underivatized this compound which can be used as a reference.[10][11]

Q5: What are suitable internal standards for the quantitative analysis of this compound?

A5: An ideal internal standard should be structurally similar to the analyte but not present in the sample. A stable isotope-labeled version of the analyte, such as this compound-d8, is the gold standard as it co-elutes and has similar ionization efficiency, correcting for variations in sample preparation and instrument response.[1] If a deuterated standard is unavailable, other structurally similar compounds that are not expected in the sample, such as 4-tert-butylphenol-d13, can be used.[8]

Experimental Protocols and Data Presentation

Optimized GC-MS Parameters for Derivatized this compound

The following table summarizes recommended starting parameters for the GC-MS analysis of silylated this compound. These may require further optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280°C[1]
LinerDeactivated, with glass wool
Carrier GasHelium at a constant flow of 1.0 - 1.9 mL/min[12][13]
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1][8]
Oven Temperature ProgramInitial: 80°C, hold for 2 min
Ramp 1: 10°C/min to 200°C[1]
Ramp 2: 15°C/min to 300°C, hold for 3 min[8]
Transfer Line Temperature280°C - 300°C[8][14]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[9][13]
Source Temperature230°C - 280°C[9][14]
Quadrupole Temperature150°C[8][9]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
SIM Ions (for TMS-derivatized)Quantification Ion: m/z 282 (M+), Qualifier Ions: m/z 267 (M-15), m/z 73
Detailed Protocol: Sample Preparation and Derivatization

This protocol describes a liquid-liquid extraction (LLE) followed by silylation, a common procedure for biological samples.

  • Sample Preparation (LLE):

    • To 1 mL of the sample (e.g., plasma, urine), add a known amount of internal standard solution.

    • Acidify the sample to a pH of 1-2 using an appropriate acid (e.g., 6 M HCl).[1]

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).[1]

    • Vortex the mixture for 10 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[1]

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 5 mL of ethyl acetate (B1210297) and combine the organic layers.[1]

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before injecting 1 µL into the GC-MS.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Incomplete Derivatization. The polar hydroxyl groups of this compound may not be fully derivatized, leading to interaction with active sites in the GC system.

      • Solution: Ensure the derivatization reagent is fresh and not expired. Optimize the reaction conditions by increasing the temperature or time. Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agent.

    • Potential Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or connections can interact with the analyte.

      • Solution: Use a deactivated inlet liner, preferably with glass wool to aid in volatilization.[15] Trim the first few centimeters of the GC column from the inlet side to remove accumulated non-volatile residues and active sites.[15][16] Check for and tighten any loose connections.

    • Potential Cause 3: Column Overload. Injecting too much sample can lead to peak fronting or tailing.[16]

      • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider using a split injection with an appropriate split ratio.

Problem 2: Low or No Signal (Poor Sensitivity)

  • Question: I am not detecting this compound or the signal is very weak. What should I check?

  • Answer:

    • Potential Cause 1: Analyte Loss During Sample Preparation. this compound may be lost during the extraction or solvent evaporation steps.

      • Solution: Ensure the pH of the sample is optimized for extraction. Be gentle during the solvent evaporation step to avoid loss of the analyte. The use of a stable isotope-labeled internal standard can help to correct for such losses.[1]

    • Potential Cause 2: Incorrect MS Parameters. The mass spectrometer may not be set to monitor the correct ions for the derivatized analyte.

      • Solution: Verify the expected mass of the derivatized this compound and ensure the correct quantification and qualifier ions are included in the SIM method. Perform a full scan analysis of a standard to confirm the fragmentation pattern.

    • Potential Cause 3: Leaks in the GC-MS System. A leak in the system can lead to a significant loss of sensitivity.

      • Solution: Perform a leak check of the injector, column fittings, and MS interface. An electronic leak detector is recommended.[16]

    • Potential Cause 4: Contaminated Ion Source. A dirty ion source will result in poor ionization efficiency and reduced signal.

      • Solution: If other troubleshooting steps fail, vent the mass spectrometer and clean the ion source according to the manufacturer's instructions.

Problem 3: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is the source of this contamination?

  • Answer:

    • Potential Cause 1: Contaminated Syringe or Injector. Residue from previous injections can carry over into subsequent runs.

      • Solution: Thoroughly clean the syringe with appropriate solvents. Clean the injector port and replace the inlet liner and septum.[16][17]

    • Potential Cause 2: Septum Bleed. Components from the injector septum can bleed into the system at high temperatures.

      • Solution: Use a high-quality, low-bleed septum and replace it regularly.

    • Potential Cause 3: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas or contamination in the gas lines can introduce ghost peaks.

      • Solution: Ensure high-purity carrier gas is used and that gas purifiers/traps are installed and functioning correctly.[18]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry & Evaporate Extract->Dry Derivatize Derivatization (Silylation) Dry->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation Inject->Separate Ionize MS Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Flowchart Start Chromatographic Problem Identified PeakShape Poor Peak Shape (Tailing/Fronting)? Start->PeakShape Sensitivity Low Sensitivity / No Peak? PeakShape->Sensitivity No Derivatization Check Derivatization (Reagents, Conditions) PeakShape->Derivatization Yes GhostPeaks Ghost Peaks Present? Sensitivity->GhostPeaks No SamplePrep Review Sample Prep (Extraction, Evaporation) Sensitivity->SamplePrep Yes End Problem Resolved GhostPeaks->End No Contamination Check for Contamination (Syringe, Liner, Septum) GhostPeaks->Contamination Yes ActiveSites Check for Active Sites (Trim Column, Replace Liner) Derivatization->ActiveSites Overload Check for Column Overload (Dilute Sample) ActiveSites->Overload Overload->End MS_Params Verify MS Parameters (SIM Ions, Source Temp) SamplePrep->MS_Params Leaks Check for System Leaks MS_Params->Leaks CleanSource Clean Ion Source Leaks->CleanSource CleanSource->End GasPurity Verify Carrier Gas Purity Contamination->GasPurity GasPurity->End

Caption: Troubleshooting flowchart for common GC-MS issues.

References

Troubleshooting low recovery of 4-Ethylcatechol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 4-Ethylcatechol during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound is typically attributed to several factors, including its high susceptibility to oxidative degradation, suboptimal pH during extraction, improper solvent selection for liquid-liquid extraction (LLE), or an unoptimized solid-phase extraction (SPE) protocol. The catechol structure, with its two adjacent hydroxyl groups on a benzene (B151609) ring, is prone to oxidation, which can be accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions.[1]

Q2: How does pH influence the extraction efficiency of this compound?

The pH of the sample solution is a critical parameter. To ensure that this compound is in its neutral, protonated form for efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH should be acidic.[2] It is recommended to adjust the sample pH to a range of 3-5.[1] Under neutral or alkaline conditions, catechols are more susceptible to oxidation and will be in their ionized form, reducing their affinity for non-polar solvents.[2][3]

Q3: I'm performing a Liquid-Liquid Extraction (LLE) and observing low recovery. What should I check?

For LLE, several factors could be the cause of poor recovery:

  • Solvent Choice: The organic solvent should be immiscible with water and have a high affinity for this compound. Solvents like diethyl ether and ethyl acetate (B1210297) are often effective for phenolic compounds.[2]

  • pH of Aqueous Phase: As mentioned, ensure the aqueous sample is acidified to pH 3-5 to keep the this compound in its neutral form, which favors partitioning into the organic phase.[1][4]

  • Extraction Repetitions: Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) is more efficient than a single extraction with a large volume (1 x 150 mL).[2]

  • Emulsion Formation: If an emulsion forms at the interface of the two liquids, it can trap the analyte. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), gently swirl the mixture, or centrifuge the sample.[2]

  • Salting Out: For hydrophilic analytes, adding a salt like sodium sulfate (B86663) to the aqueous phase can decrease the solubility of this compound in it and drive it into the organic phase, thereby improving recovery.[4][5]

Q4: My Solid-Phase Extraction (SPE) is yielding low recovery. What aspects of the protocol should I optimize?

Low recovery in SPE can result from several steps in the process:

  • Sorbent Selection: For polar compounds like catechols, a polystyrene-divinylbenzene (PS-DVB) based sorbent is often a good choice due to its strong retention of phenolic compounds.[2] C18 cartridges are also commonly used.[1]

  • Sample Pre-treatment: The sample pH should be adjusted to around 3-4 to ensure this compound is protonated and can be effectively retained by the sorbent.[1][2]

  • Sample Loading: A slow and steady flow rate is crucial during sample loading to allow for adequate interaction between the analyte and the sorbent. A high flow rate can lead to analyte breakthrough.[2]

  • Washing Step: The wash solvent should be weak enough to remove interferences without eluting the this compound. A common choice is 5% methanol (B129727) in deionized water with 0.1% formic acid.[1]

  • Elution Step: Incomplete elution is a common issue. Ensure the elution solvent is strong enough to desorb the analyte. Methanol is a typical choice.[2] It may be necessary to test different elution solvents and volumes. Adding an antioxidant like ascorbic acid to the elution solvent can help prevent degradation.[1]

Q5: How can I prevent the degradation of this compound during sample preparation?

The primary cause of this compound degradation is oxidation.[1] To minimize this, the following precautions are recommended:

  • Use Antioxidants: Adding an antioxidant such as ascorbic acid to your sample and elution solvents can protect this compound from oxidation.[1][2]

  • Work at Low Temperatures: Perform extractions at reduced temperatures, for example, by using chilled solvents. Evaporation steps should not exceed 25°C.[1]

  • Exclude Oxygen: Deoxygenate your solvents and consider evaporating eluates under a gentle stream of nitrogen.[1]

  • Protect from Light: Work in a low-light environment or use amber glassware to prevent light-induced degradation.[6]

Data and Properties

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₀O₂[7][8]
Molecular Weight 138.16 g/mol [7][8]
CAS Number 1124-39-6[7][8]
Melting Point 34-45 °C[8][9]
Boiling Point 105-107 °C at 0.5 mmHg[8]
pKa 9.90 ± 0.10 (Predicted)[9]
Solubility Soluble in DMSO, slightly soluble in Chloroform and Methanol.[9][10]
Recommended Parameters for Solid-Phase Extraction (SPE)
StepRecommended Solvent/ParameterPurpose
Sorbent C18 or Polystyrene-divinylbenzene (PS-DVB)Retains non-polar and moderately polar compounds.
Conditioning 1-2 column volumes of MethanolWets the sorbent and activates the functional groups.
Equilibration 1-2 column volumes of deionized water with 0.1% formic acidPrepares the sorbent for the aqueous sample.
Sample Loading Sample acidified to pH 3-4Ensures this compound is in its neutral form for retention.
Washing 1-2 column volumes of 5% Methanol in deionized water with 0.1% formic acidRemoves polar interferences without eluting the analyte.
Elution Methanol with 0.5% (w/v) ascorbic acidDesorbs this compound from the sorbent and prevents oxidation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general guideline for extracting this compound from an aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Ethyl acetate or diethyl ether

  • Hydrochloric acid (1 M) or formic acid

  • Sodium chloride (brine solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.

  • Acidification: Adjust the pH of the sample to 3-4 by adding the acid dropwise. Confirm the pH.[1][2]

  • First Extraction: Add 30-50 mL of ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the extracted this compound.

  • Collection: Drain the lower aqueous layer. Carefully collect the upper organic layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate. Combine all organic extracts. This repeated process maximizes recovery.[2]

  • Washing: Wash the combined organic extract with a small volume of brine to remove residual water and break any emulsions.

  • Drying: Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 25°C.[1] Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol provides a general guideline for SPE, which can yield cleaner extracts.[1]

Materials:

  • Sample containing this compound

  • SPE Cartridge (e.g., C18)[1]

  • Methanol (HPLC grade), chilled

  • Deionized water, deoxygenated

  • Formic acid

  • Ascorbic acid

  • Nitrogen gas supply

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Acidify the sample to pH 3-4 with formic or acetic acid.[1] Centrifuge or filter the sample to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition the cartridge with 1-2 column volumes of methanol.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of deionized water containing 0.1% formic acid. Do not let the cartridge run dry.[1]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.[2]

  • Washing: Wash the cartridge with 1-2 column volumes of 5% Methanol in deionized water with 0.1% formic acid to remove interfering substances.[1]

  • Elution: Elute the this compound from the cartridge with methanol containing 0.5% (w/v) ascorbic acid.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 25°C.[1] Reconstitute the dried extract in the initial mobile phase for analysis.

Visualizations

TroubleshootingWorkflow Start Low Recovery of This compound CheckDegradation Is degradation suspected? (e.g., sample discoloration) Start->CheckDegradation CheckLLE Using Liquid-Liquid Extraction (LLE)? Start->CheckLLE CheckSPE Using Solid-Phase Extraction (SPE)? Start->CheckSPE DegradationSolutions Implement preventative measures: - Add antioxidants (ascorbic acid) - Use chilled solvents - Protect from light/oxygen - Evaporate under N2 at <25°C CheckDegradation->DegradationSolutions Yes LLE_pH Is aqueous phase pH 3-5? CheckLLE->LLE_pH Yes SPE_pH Is sample pH 3-4 before loading? CheckSPE->SPE_pH Yes Resolved Recovery Improved DegradationSolutions->Resolved LLE_Solvent Is extraction solvent appropriate? (e.g., Ethyl Acetate) LLE_pH->LLE_Solvent Yes LLE_pH->Resolved No, adjust pH LLE_Repeats Are you performing multiple extractions (e.g., 3x)? LLE_Solvent->LLE_Repeats Yes LLE_Solvent->Resolved No, change solvent LLE_Repeats->Resolved LLE_Repeats->Resolved No, increase repeats SPE_Sorbent Is sorbent type correct? (e.g., C18, PS-DVB) SPE_pH->SPE_Sorbent Yes SPE_pH->Resolved No, adjust pH SPE_Elution Is elution solvent strong enough? (e.g., Methanol) SPE_Sorbent->SPE_Elution Yes SPE_Sorbent->Resolved No, change sorbent SPE_FlowRate Is loading flow rate slow? SPE_Elution->SPE_FlowRate Yes SPE_Elution->Resolved No, optimize elution SPE_FlowRate->Resolved SPE_FlowRate->Resolved No, reduce flow rate

Caption: Troubleshooting workflow for low this compound recovery.

pH_Effect cluster_acidic Acidic Conditions (pH 3-5) cluster_alkaline Alkaline Conditions (pH > 7) Acidic_EC This compound (Neutral Form) Organic_Phase Organic Phase (e.g., Ethyl Acetate) Acidic_EC->Organic_Phase Partitions efficiently Alkaline_EC 4-Ethylcatecholate (Ionized Form) Aqueous_Phase Aqueous Phase Alkaline_EC->Aqueous_Phase Remains in aqueous phase DegradationPathway Ethylcatechol This compound Semiquinone Semiquinone Radical Ethylcatechol->Semiquinone Quinone o-Quinone Derivative Semiquinone->Quinone Polymer Polymerization (Insoluble Products) Quinone->Polymer Oxidants [ O ] (Oxygen, Metal Ions, Light) Oxidants->Semiquinone

References

Minimizing degradation of 4-Ethylcatechol during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Ethylcatechol to minimize degradation and ensure sample integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample discoloration (e.g., turning brown) Oxidation of this compound to form quinone-like structures. This can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions.1. Work under an inert atmosphere: Prepare and handle solutions in a glove box or using Schlenk line techniques with nitrogen or argon gas.[1] 2. Use deoxygenated solvents: Sparge solvents with nitrogen or argon for at least 30 minutes before use.[1] 3. Protect from light: Store samples in amber vials or wrap containers with aluminum foil. 4. Control pH: Maintain a slightly acidic pH (ideally around 4-6) to slow the rate of oxidation.[1] 5. Add antioxidants or chelating agents: Consider adding antioxidants like ascorbic acid or a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.[1]
Loss of compound activity or inconsistent results over time Gradual degradation of this compound due to oxidation, even if not visually apparent.1. Prepare fresh solutions: Whenever possible, use solutions immediately after preparation.[1] 2. Optimize storage conditions: For short-term storage, keep solutions on ice and protected from light. For long-term storage, aliquot and store at -80°C under a nitrogen atmosphere.[1] 3. Perform stability studies: Assess the stability of your specific sample matrix under your storage conditions.
Precipitate forms in the solution Formation of insoluble polymerization products from the oxidized quinone species.1. Implement preventative measures: Strictly follow all recommendations for preventing initial oxidation.[1] 2. Filter the solution: If a small amount of precipitate has formed and the experiment must proceed, filter the solution through a 0.22 µm syringe filter immediately before use. Be aware that this may reduce the concentration of the active compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. The catechol ring is susceptible to oxidation, leading to the formation of a semiquinone radical and subsequently an ortho-quinone.[2] This process can be initiated by exposure to oxygen, light, and the presence of metal ions like Cu(II).[3][4] These quinone species are highly reactive and can polymerize, leading to sample discoloration and loss of the parent compound. In biological systems or contaminated samples, enzymatic degradation by enzymes like polyphenol oxidase can also occur.[5][6]

Q2: What are the optimal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: For long-term storage of solutions, -80°C is recommended.[1][3][4] For short-term storage, -20°C can be used, but for a shorter duration.[3] Solid, pure this compound can be stored at -20°C for up to 3 years.[4] Some suppliers recommend storage of the solid at 4°C under nitrogen.[3]

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[1][3]

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Solvent: If in solution, use deoxygenated solvents. Some sources suggest DMSO for stock solutions.[3][4]

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in slightly acidic conditions (pH 4-6).[1] Alkaline (high pH) conditions promote the deprotonation of the hydroxyl groups, making the catechol more susceptible to oxidation.[2][7] Therefore, it is important to control the pH of your sample matrix if possible.

Q4: Can I add stabilizers to my this compound samples?

A4: Yes, adding stabilizers can significantly improve the stability of this compound solutions.

  • Antioxidants: Ascorbic acid can be added to competitively inhibit oxidation.[1]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidation reactions.[1] A typical concentration for EDTA is in the range of 0.1-1 mM.[1]

Q5: How can I monitor the degradation of this compound in my samples?

A5: The concentration of this compound can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) with UV (DAD) or fluorescence detection.[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) .[11]

Regularly analyzing your stored samples against a freshly prepared standard will allow you to quantify any degradation that has occurred.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDurationAtmosphereAdditional Notes
In Solvent-80°CUp to 6 months[3] - 1 year[4]NitrogenUse deoxygenated solvent.
In Solvent-20°CUp to 1 monthNitrogenUse deoxygenated solvent.
Pure Solid-20°CUp to 3 years[4]------
Pure Solid4°C---Nitrogen---

Table 2: Influence of pH on Catechol Stability (General Trends)

pH RangeStabilityRationale
Acidic (e.g., pH < 4)Generally stable.[12]The hydroxyl groups are protonated, reducing susceptibility to oxidation.
Slightly Acidic (pH 4-6)Optimal for stability.[1][13]Balances stability against potential acid-catalyzed hydrolysis.
Neutral to Alkaline (pH > 6)Unstable, prone to rapid oxidation.[2][7][12]Deprotonation of hydroxyl groups facilitates oxidation to quinones.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a deoxygenated solvent (e.g., DMSO, methanol, or a buffer relevant to your experiment) to a known concentration. Prepare this under an inert atmosphere if possible.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

    • Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • For each temperature, have a set of samples protected from light and a set exposed to ambient light.

    • If testing pH, prepare solutions in buffers of varying pH values (e.g., 4, 6, 7.4, 8).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Analyze the concentration of this compound immediately using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Protocol 2: Quantification of this compound by HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).

  • Column: A suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common choice.

  • Detection Wavelength: Monitor at approximately 280 nm.[8]

  • Sample Preparation: Dilute samples to fall within the linear range of the calibration curve.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Degradation_Pathway This compound This compound Semiquinone_Radical Semiquinone Radical This compound->Semiquinone_Radical Oxidation (O2, Metal Ions, Light, High pH) Ortho_quinone o-Quinone Semiquinone_Radical->Ortho_quinone Oxidation Polymerization_Products Polymerization Products Ortho_quinone->Polymerization_Products

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (Inert Atmosphere) aliquot Aliquot Samples prep_stock->aliquot temp Temperature (-80°C, -20°C, 4°C, RT) aliquot->temp light Light (Protected vs. Exposed) ph pH (4, 6, 7.4, 8) time_points Analyze at Time Points (0, 24h, 1 wk, 1 mo, etc.) temp->time_points light->time_points ph->time_points hplc Quantify by HPLC-UV time_points->hplc calc_deg Calculate % Degradation hplc->calc_deg plot_data Plot Degradation Curves calc_deg->plot_data

Caption: Workflow for a this compound stability study.

Troubleshooting_Tree start Sample Issue Encountered discoloration Discoloration? start->discoloration loss_of_activity Loss of Activity? start->loss_of_activity precipitate Precipitate? start->precipitate discoloration->loss_of_activity No check_oxidation Suspect Oxidation discoloration->check_oxidation Yes loss_of_activity->precipitate No check_storage Review Storage Protocol loss_of_activity->check_storage Yes check_polymerization Suspect Polymerization precipitate->check_polymerization Yes no_issue Consult Further Resources precipitate->no_issue No action_inert Use Inert Atmosphere check_oxidation->action_inert action_light Protect from Light check_oxidation->action_light action_ph Control pH (4-6) check_oxidation->action_ph action_antioxidant Add Stabilizers (EDTA) check_oxidation->action_antioxidant action_fresh Prepare Fresh Solutions check_storage->action_fresh action_temp Store at -80°C check_storage->action_temp action_stability Conduct Stability Study check_storage->action_stability action_prevent Implement Preventative Measures check_polymerization->action_prevent action_filter Filter Solution (with caution) check_polymerization->action_filter

Caption: Troubleshooting decision tree for this compound sample issues.

References

Technical Support Center: Enhancing the Resolution of 4-Ethylcatechol from Isomeric Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 4-Ethylcatechol from its isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities of this compound?

A1: Isomeric impurities of this compound can include positional isomers (e.g., 3-Ethylcatechol, 2-Ethylcatechol) and, if the synthesis route involves chiral centers, enantiomers or diastereomers. The specific isomers present will depend on the synthetic pathway and starting materials used.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. For enantiomeric separation, chiral HPLC or chiral GC are required. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption.[][2][3][4]

Q3: What are the critical parameters to optimize for improving the resolution of this compound isomers in HPLC?

A3: The most critical parameters to optimize are the choice of stationary phase (column), the mobile phase composition (including organic modifier, pH, and additives), and the column temperature. For chiral separations, the selection of the chiral stationary phase is paramount.

Q4: Why is peak tailing a common issue when analyzing catechols, and how can it be minimized?

A4: Peak tailing with catechols is often due to interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica-based stationary phase of the column.[5][6][7] To minimize tailing, you can:

  • Use a modern, end-capped HPLC column with high-purity silica.[5]

  • Acidify the mobile phase (e.g., with formic acid or acetic acid) to a pH below 3 to suppress the ionization of silanol groups.[5]

  • Increase the buffer concentration in the mobile phase to mask residual silanol interactions.[5]

  • Avoid column overload by injecting a lower concentration of the sample.[5]

Q5: When should I consider derivatization for the analysis of this compound?

A5: Derivatization is primarily considered for GC analysis to increase the volatility and thermal stability of the catechol isomers, leading to improved peak shape and sensitivity. Silylation is a common derivatization technique for this purpose. For HPLC, derivatization is less common but can be used to introduce a chromophore or fluorophore for enhanced detection, or to create diastereomers from enantiomers to allow separation on a non-chiral column.

Troubleshooting Guides

Problem: Co-elution or Poor Resolution of this compound Isomers in HPLC

This is a common challenge due to the similar physicochemical properties of the isomers. Follow this systematic troubleshooting guide to improve separation.

Step 1: Initial System Check

  • Verify System Performance: Ensure your HPLC system is functioning correctly. Check for stable pressure, absence of leaks, and a clean baseline.

  • Column Equilibration: Confirm that the column is fully equilibrated with the mobile phase before each injection. Inadequate equilibration can lead to retention time shifts and poor resolution.

Step 2: Method Optimization

  • Mobile Phase Modification:

    • Organic Modifier: If using acetonitrile (B52724), try switching to methanol, or vice versa. The change in solvent selectivity can often improve resolution.

    • Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. A weaker mobile phase (less organic) will increase retention times and may improve separation.

    • pH Adjustment: For ionizable compounds like catechols, small changes in the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is controlled with a suitable buffer.

  • Column Temperature:

    • Varying the column temperature can alter the selectivity of the separation. Try analyzing at different temperatures (e.g., 25°C, 30°C, 40°C).

  • Flow Rate:

    • Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, although it will also increase the analysis time.

Step 3: Stationary Phase Selection

  • If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For Positional Isomers: Consider a column with a different stationary phase chemistry. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic compounds.

    • For Enantiomers: A chiral stationary phase is necessary. Polysaccharide-based chiral columns are a common starting point.

Problem: Peak Tailing for this compound Peaks

Step 1: Identify the Cause

  • Secondary Interactions: This is the most likely cause for phenolic compounds.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.

  • Column Contamination: A blocked frit or contamination at the head of the column can distort peak shape.

  • Column Overload: Injecting too much sample.

Step 2: Implement Solutions

  • Address Secondary Interactions:

    • Use an end-capped column.

    • Lower the mobile phase pH to < 3 with an acidic modifier (e.g., 0.1% formic acid).

  • Minimize Extra-column Volume:

    • Use tubing with the smallest possible internal diameter and length.

  • Clean the Column:

    • Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column.

  • Reduce Sample Concentration:

    • Dilute your sample and re-inject.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the separation of this compound and a positional isomer. Note: These are example values and will vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: HPLC Separation of this compound Isomers on a C18 Column

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase 60:40 Methanol:Water (0.1% Formic Acid)50:50 Acetonitrile:Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Analyte Retention Time (min) Retention Time (min)
3-Ethylcatechol4.23.8
This compound4.54.0
Resolution (Rs) 1.31.1

Table 2: Chiral HPLC Separation of this compound Enantiomers

ParameterCondition 1
Column Chiral Polysaccharide-based, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Analyte Retention Time (min)
(R)-4-Ethylcatechol8.5
(S)-4-Ethylcatechol9.2
Resolution (Rs) 1.6

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound Positional Isomers

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Materials:

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and/or methanol.

  • HPLC-grade water.

  • Formic acid (or other suitable acidifier).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (or Methanol)

  • Gradient:

    • Start with a shallow gradient to screen for optimal separation (e.g., 10-40% B over 20 minutes).

    • Based on the screening results, an isocratic method may be developed for routine analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for the Analysis of this compound Isomers

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Materials:

  • Capillary GC column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Helium (carrier gas).

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Ethyl acetate (B1210297) (or other suitable solvent).

3. Sample Preparation and Derivatization:

  • If in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the silylating agent (BSTFA + 1% TMCS).

  • Heat the sample at 60°C for 30 minutes to ensure complete derivatization.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample (with isomers) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Assess Assess Resolution and Peak Shape Chromatogram->Assess Quantify Quantify Isomers Assess->Quantify

Caption: Experimental workflow for HPLC analysis of this compound isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Stationary Phase Start Poor Resolution or Co-elution Observed ChangeSolvent Change Organic Modifier (ACN/MeOH) Start->ChangeSolvent AdjustStrength Adjust Solvent Strength Start->AdjustStrength AdjustpH Adjust pH Start->AdjustpH ChangeTemp Optimize Temperature ChangeSolvent->ChangeTemp AdjustStrength->ChangeTemp AdjustpH->ChangeTemp ChangeFlow Decrease Flow Rate ChangeTemp->ChangeFlow ChangeColumn Change Column (e.g., Phenyl, Chiral) ChangeFlow->ChangeColumn End Baseline Separation ChangeColumn->End Resolution Achieved

Caption: Troubleshooting logic for resolving co-eluting this compound isomers.

References

Addressing peak tailing in the chromatographic analysis of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chromatographic analysis of 4-Ethylcatechol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[3] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal symmetrical peak having a value of 1.0.[2] Regulatory bodies like the United States Pharmacopeia (USP) generally consider a tailing factor between 0.8 and 1.8 to be acceptable for most applications.[1][3]

Q2: Why is peak tailing a common issue in the analysis of this compound?

A2: this compound, as a phenolic compound, is prone to secondary interactions with the stationary phase in reversed-phase HPLC.[1] The primary cause of peak tailing for such compounds is the interaction between the catechol's hydroxyl groups and acidic silanol (B1196071) groups on the surface of silica-based column packing materials.[1][4] These interactions lead to multiple retention mechanisms, causing some analyte molecules to be retained longer than others, resulting in a "tail."[2] Additionally, trace metal contamination in the silica (B1680970) matrix can act as ion-exchange sites, further exacerbating peak tailing.[5][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[7] At a mobile phase pH above 3, residual silanol groups on the silica surface can become ionized and interact with the polar functional groups of the catechol, leading to peak tailing.[1][8] By operating at a lower pH (typically below 3), the silanol groups are protonated, minimizing these undesirable secondary interactions and improving peak symmetry.[1][9]

Q4: Can column choice impact peak tailing for this compound?

A4: Absolutely. Modern HPLC columns that are "end-capped" or "base-deactivated" are designed to have fewer accessible silanol groups, which significantly reduces secondary interactions and, consequently, peak tailing.[1][2] Columns with high-purity silica also exhibit lower silanol activity.[10] For particularly challenging separations of basic or polar compounds, alternative stationary phases like those with polar-embedded groups or hybrid silica-organic materials can offer improved peak shapes.[5]

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of this compound.

Problem: The this compound peak is exhibiting significant tailing.

Below is a workflow to diagnose and address the potential causes of peak tailing.

G start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_column Step 2: Assess Column Condition and Chemistry start->check_column check_system Step 3: Inspect HPLC System start->check_system check_sample Step 4: Verify Sample and Injection Parameters start->check_sample ph_low Is Mobile Phase pH < 3? check_mobile_phase->ph_low endcapped Is the Column End-Capped and in Good Condition? check_column->endcapped dead_volume Are there signs of Extra-Column Volume? check_system->dead_volume overload Is Column Overload a Possibility? check_sample->overload buffer_strength Is Buffer Concentration Adequate (10-50 mM)? ph_low->buffer_strength Yes adjust_ph Action: Lower pH with 0.1% Formic or Acetic Acid ph_low->adjust_ph No chelator Is Metal Chelation Suspected? buffer_strength->chelator Yes increase_buffer Action: Increase Buffer Concentration buffer_strength->increase_buffer No chelator->check_column No add_edta Action: Add a Chelating Agent (e.g., EDTA) to Mobile Phase chelator->add_edta Yes contamination Is Column Contamination Possible? endcapped->contamination Yes replace_column Action: Use a Modern, End-Capped Column or Replace if Old endcapped->replace_column No contamination->check_system No flush_column Action: Flush Column with a Strong Solvent or Reverse Flush contamination->flush_column Yes dead_volume->check_sample No optimize_tubing Action: Minimize Tubing Length/ID and Check Fittings dead_volume->optimize_tubing Yes solvent_mismatch Is the Sample Solvent Stronger than the Mobile Phase? overload->solvent_mismatch No reduce_injection Action: Reduce Sample Concentration or Injection Volume overload->reduce_injection Yes match_solvent Action: Dissolve Sample in Initial Mobile Phase solvent_mismatch->match_solvent Yes

Caption: A workflow diagram for troubleshooting peak tailing of this compound.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

  • Issue: Incorrect mobile phase pH is a primary cause of peak tailing for phenolic compounds.[1]

  • Solution: Lower the pH of the aqueous portion of the mobile phase to below 3.0 using an acidic modifier.[9] This protonates the silanol groups on the silica surface, reducing their interaction with the catechol hydroxyl groups.[1]

    • Protocol: Add 0.1% formic acid or trifluoroacetic acid to the aqueous mobile phase component.[9] Formic acid is generally preferred for mass spectrometry (MS) compatibility.

  • Issue: Low buffer concentration may not effectively mask residual silanol interactions.[1]

  • Solution: Increase the buffer concentration in your mobile phase.

    • Protocol: If operating at a higher pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and improve peak shape.[1]

  • Issue: Metal contamination in the HPLC system or on the column can lead to chelation with this compound, causing peak tailing.

  • Solution: Add a chelating agent to the mobile phase.

    • Protocol: The addition of a small amount of EDTA to the mobile phase can sequester metal ions and improve peak symmetry.

2. Column and Stationary Phase Issues

  • Issue: Secondary interactions with active silanol groups on the column's stationary phase.

  • Solution: Utilize a modern, high-purity, end-capped column. These columns are designed with fewer accessible silanol groups, minimizing the potential for peak tailing.[1][2]

  • Issue: Column contamination or degradation. A blocked column frit or a void at the head of the column can distort the peak shape.[1][2]

  • Solution: Flush the column or, if necessary, replace it.

    • Protocol: Disconnect the column and reverse its direction. Flush with a strong solvent like methanol (B129727) or isopropanol (B130326) at a low flow rate to dislodge particulates from the inlet frit.[1] If this does not resolve the issue, the column may be permanently damaged and require replacement.[2]

3. System and Hardware Considerations

  • Issue: Extra-column volume from excessive tubing length or a large detector cell can cause band broadening and peak tailing.[1]

  • Solution: Minimize the system's dead volume.

    • Protocol: Use tubing with the shortest possible length and the smallest appropriate internal diameter (e.g., 0.005").[1] Ensure all fittings are properly connected to avoid dead volume.[1]

4. Sample and Injection Parameters

  • Issue: Column overload due to injecting too much sample.[1][2]

  • Solution: Reduce the sample concentration or injection volume.

    • Protocol: Dilute your sample and re-inject. If the peak shape improves, this indicates the column was overloaded.[1] Alternatively, reduce the injection volume.

  • Issue: Mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

  • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Data Presentation

The following tables summarize the expected effects of key parameters on the peak tailing of this compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
> 5.0High (> 1.5)Ionized silanol groups strongly interact with catechol hydroxyls, causing significant tailing.[1]
3.0 - 5.0Moderate (1.2 - 1.5)Partial ionization of silanol groups still allows for secondary interactions.
< 3.0Low (1.0 - 1.2)Silanol groups are protonated, minimizing secondary interactions and leading to more symmetrical peaks.[1][9]

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseRecommended ActionExpected Outcome
Mobile Phase
High pH (> 3)Add 0.1% formic or acetic acid.[9]Improved peak symmetry (Tf closer to 1.0).
Low Buffer StrengthIncrease buffer concentration (e.g., to 25 mM).[1]Better masking of silanol interactions.
Metal ContaminationAdd a chelating agent (e.g., EDTA).Reduced tailing from metal chelation.
Column
Active Silanol SitesUse an end-capped or base-deactivated column.[1]Sharper, more symmetrical peaks.
Contamination/VoidFlush with a strong solvent; replace if necessary.[1][2]Restoration of peak shape and column efficiency.
System
Extra-Column VolumeMinimize tubing length and diameter.[1]Reduced band broadening and tailing.
Sample
Column OverloadReduce sample concentration or injection volume.[1]Symmetrical peaks.
Solvent MismatchDissolve sample in the initial mobile phase.Elimination of peak distortion.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the reversed-phase HPLC analysis of this compound, incorporating best practices to minimize peak tailing.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, and column oven.

  • Coulometric Array Detector or UV detector.[9]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.[9]

  • This compound standard (purity >98%).[9]

  • Acetonitrile (HPLC grade).[9]

  • Water (HPLC grade or ultrapure).[9]

  • Formic acid (HPLC grade).[9]

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO.[9]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection:

    • UV Detector: Monitor at an appropriate wavelength for this compound.

    • Coulometric Array Detector: Provides high sensitivity and selectivity.[9]

4. System Suitability

  • Before sample analysis, perform several injections of a working standard to ensure system suitability.

  • Acceptance Criteria:

    • Tailing Factor (Tf) for the this compound peak should be ≤ 1.5.

    • Relative Standard Deviation (RSD) for peak area and retention time should be < 2%.

5. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Process the data using appropriate chromatography software.

Visualizations

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Solution: Mobile Phase Modification Catechol This compound (Analyte) Silanol Ionized Silanol Group (-Si-O⁻) Catechol->Silanol Secondary Interaction (Leads to Tailing) Protonated_Silanol Protonated Silanol Group (-Si-OH) Catechol->Protonated_Silanol Interaction Minimized Silica Silica Surface (Stationary Phase) Silanol->Silica Part of Catechol_Elutes This compound (Symmetrical Peak) Protonated_Silanol->Catechol_Elutes Allows Normal Elution H_ion H⁺ from Acidic Mobile Phase (pH < 3) H_ion->Silanol Protonates

Caption: Chemical interactions leading to peak tailing and its resolution.

References

Selection of internal standards for accurate 4-Ethylcatechol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 4-Ethylcatechol using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for this compound quantification?

The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d5 or ¹³C₆-4-Ethylcatechol . These standards are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization response, and chromatographic retention time.[1] This ensures the most accurate correction for variations during sample preparation and analysis.

Q2: A deuterated internal standard for this compound is not commercially available. What are my options?

When a deuterated analog of this compound is unavailable, the following alternatives can be considered, in order of preference:

  • A structurally similar compound: Choose a compound that is chemically very similar to this compound but is not present in the samples to be analyzed. A good candidate would be 4-Methylcatechol or 4-Propylcatechol . These compounds have similar functional groups and are likely to behave similarly during extraction and chromatography.[2]

  • A deuterated analog of a structurally similar compound: If available, a deuterated version of a similar compound, like 4-Methylcatechol-d8 , can be an excellent choice. It combines the benefits of being structurally similar and having a mass difference for mass spectrometry-based detection.

Q3: At what stage of the experimental workflow should I add the internal standard?

The internal standard should be added as early as possible in the sample preparation process.[2] For instance, when analyzing samples from biological matrices, the IS should be added before any extraction, protein precipitation, or derivatization steps. This practice ensures that the IS compensates for any analyte loss or variability throughout the entire workflow.[2]

Q4: What concentration of internal standard should I use?

The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls.[2] It is recommended to use a concentration that is in the mid-range of the calibration curve for your expected this compound concentrations. This ensures a robust and consistent signal for the IS across all measurements.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure that the pipette used for adding the internal standard is properly calibrated and that the pipetting technique is consistent. Use a fresh pipette tip for each sample.
Sample Preparation Inconsistencies Review the sample preparation workflow for any steps that could introduce variability, such as incomplete mixing or phase separation during liquid-liquid extraction.
Instrument Instability Check for issues with the autosampler, such as inconsistent injection volumes. A dirty ion source in a mass spectrometer can also lead to signal drift.
Matrix Effects The sample matrix can sometimes suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in a clean solvent versus the sample matrix. If matrix effects are significant, further sample cleanup or optimization of chromatographic conditions may be necessary.

Issue 2: Poor Internal Standard Peak Shape

Potential Cause Troubleshooting Step
Column Overload The concentration of the internal standard may be too high. Try reducing the concentration of the IS.
Column Degradation The analytical column may be deteriorating. Replace the column with a new one of the same type.
Inappropriate Solvent for Reconstitution If the sample is dried down and reconstituted, ensure the reconstitution solvent is compatible with the mobile phase. A solvent mismatch can lead to peak distortion.
Co-elution with an Interfering Compound An interfering compound from the sample matrix may be co-eluting with the internal standard. Optimize the chromatographic method to improve separation.

Issue 3: Deuterated Internal Standard Signal Instability (Isotopic Exchange)

Potential Cause Troubleshooting Step
Exchangeable Deuterium (B1214612) Atoms If the deuterium atoms are on hydroxyl (-OH) or amine (-NH) groups, they can be exchanged for protons from the solvent. Ensure the deuterated standard has deuterium on stable positions (e.g., the aromatic ring).
Harsh pH or High Temperature Extreme pH conditions or high temperatures during sample preparation can promote isotopic exchange. Modify the experimental conditions to be milder if possible.

Experimental Protocols

Example Protocol: GC-MS Analysis of 4-Methylcatechol (Adaptable for this compound)

  • Internal Standard Spiking: To a 2 mL sample (e.g., urine), add a known amount of 4-Methylcatechol-d8 solution (e.g., 50 µL of a 10 µg/mL solution in methanol).

  • Enzymatic Hydrolysis (if necessary): For conjugated metabolites, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.8) and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 16-18 hours.

  • Acidification and Extraction: Acidify the sample to pH 1-2 with 6 M HCl. Perform a liquid-liquid extraction with ethyl acetate.

  • Derivatization: Evaporate the organic solvent and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Data Presentation

The following tables provide hypothetical yet representative quantitative data for the GC-MS analysis of this compound and potential internal standards, adapted from methods for similar compounds.

Table 1: GC-MS Parameters for Silylated this compound and Potential Internal Standards

ParameterThis compound (as TMS derivative)This compound-d5 (as TMS derivative)4-Methylcatechol (as TMS derivative)
Derivatization Reagent BSTFA + 1% TMCSBSTFA + 1% TMCSBSTFA + 1% TMCS
Molecular Weight (derivatized) 282.5 g/mol 287.5 g/mol 268.5 g/mol
Retention Time (approx.) 11.0 - 13.0 min11.0 - 13.0 min10.5 - 12.5 min
Quantification Ion (m/z) 282287268
Qualifier Ion 1 (m/z) 267272253
Qualifier Ion 2 (m/z) 180185166

Mandatory Visualization

Caption: Decision workflow for selecting a suitable internal standard for this compound analysis.

References

Reducing background noise in electrochemical detection of 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of electrochemical detection of 4-Ethylcatechol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the electrochemical detection of this compound?

A1: Background noise in electrochemical measurements can originate from several sources, which can be broadly categorized as environmental, instrumental, and chemical.[1][2]

  • Environmental Noise: This includes electromagnetic interference (EMI) from nearby electronic equipment, power lines, and radio frequencies.[1] Mechanical vibrations from lab equipment or building movements can also introduce noise.[1]

  • Instrumental Noise: Issues with the potentiostat, such as failing amplifiers or poor grounding, can be a source.[3] Poor electrical connections, including loose or corroded cables between the electrodes and the potentiostat, are a very common cause of noisy signals.[3]

  • Chemical & Electrochemical Noise:

    • Solvent and Electrolyte: Impurities within the supporting electrolyte or solvent can be electroactive, leading to high background currents.[1] The purity of reagents and the water used (ultrapure, >18 MΩ·cm is recommended) is critical.[2]

    • Dissolved Oxygen: Oxygen is easily reduced electrochemically and can create a significant background current, especially at negative potentials.[1][2]

    • Working Electrode: Contamination, surface irregularities, or fouling of the working electrode surface can lead to unstable and noisy measurements.[1][3][4]

    • Reference Electrode: An improperly prepared, malfunctioning, or blocked reference electrode can cause fluctuating potentials and noisy signals.[3][4][5]

Q2: How can I minimize environmental noise in my experimental setup?

A2: The most effective way to reduce environmental electromagnetic interference is to use a Faraday cage. A Faraday cage is a grounded metal enclosure that surrounds your electrochemical cell, shielding it from external electrical fields.[1][6] Additionally, ensure your potentiostat is properly connected to a single, common ground point and place the experimental setup on an anti-vibration table to minimize mechanical disturbances.[1]

Q3: What is the importance of the supporting electrolyte and how do I choose the right one?

A3: The supporting electrolyte is crucial for several reasons: it increases the conductivity of the solution, minimizes the migration of the electroactive species (this compound) in the electric field, and can help control the pH.[7][8] For the detection of this compound, a phosphate (B84403) buffer solution (PBS) is commonly used.[9] The electrolyte must be composed of high-purity reagents and ultrapure water, be chemically inert, and not electroactive within the potential window of your experiment.[2][8]

Q4: Dissolved oxygen seems to be a major issue. How do I effectively remove it?

A4: To remove dissolved oxygen, you should purge your electrolyte solution with a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), for at least 15-20 minutes before starting your experiment.[1][2] It is also best practice to maintain an inert gas blanket over the solution's surface during the measurement to prevent oxygen from re-dissolving.[1][2]

Q5: Which electrochemical technique is best for minimizing background noise and improving sensitivity for this compound?

A5: While Cyclic Voltammetry (CV) is excellent for characterizing the redox behavior of this compound, pulse techniques are generally superior for quantitative analysis due to their ability to discriminate against non-faradaic (capacitive) background currents.[2]

  • Differential Pulse Voltammetry (DPV): This is a highly sensitive technique that is very effective for quantifying catechols and their derivatives.[2][9][10]

  • Square Wave Voltammetry (SWV): SWV is another excellent choice, known for its high speed and sensitivity, which also effectively minimizes background charging currents.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPotential CausesRecommended Solutions
High, Unstable Baseline Current 1. Contaminated or old supporting electrolyte.[4][11] 2. Dirty, fouled, or damaged working electrode.[1][3][4] 3. Dissolved oxygen in the electrolyte.[1][2][11] 4. Malfunctioning or improperly prepared reference electrode.[3][4][5] 5. Applied potential is too high, causing solvent/electrolyte breakdown.[1]1. Prepare fresh electrolyte solution using high-purity water (>18 MΩ·cm) and analytical grade reagents. Filter the solution before use.[2] 2. Thoroughly clean and polish the working electrode according to its material-specific protocol. (See Protocol 1). 3. De-gas the electrolyte by bubbling with high-purity N₂ or Ar for 15-20 minutes and maintain an inert atmosphere.[2] 4. Check the reference electrode's filling solution and ensure there are no air bubbles or clogged frits.[5] If necessary, replace it with a known good electrode.[4] 5. Optimize the potential window. For this compound, the oxidation potential is typically well below the breakdown potential of aqueous electrolytes.
Random Spikes or High-Frequency Noise 1. Electromagnetic interference (EMI) from nearby equipment.[1] 2. Poor grounding of the potentiostat or cell.[1] 3. Loose or corroded cable connections.[1][3] 4. Mechanical vibrations.[1]1. Place the entire electrochemical cell inside a Faraday cage.[1][6] 2. Ensure the potentiostat is properly grounded. 3. Check that all electrode connections are secure and clean. Use shielded cables if possible.[1][3] 4. Isolate the setup from vibrations by using an anti-vibration table.[1]
Poor Signal-to-Noise Ratio (SNR < 3) 1. Low concentration of this compound. 2. Inefficient electron transfer at the electrode surface.[2] 3. High background noise from any of the sources listed above. 4. Inappropriate electrochemical technique used (e.g., CV for trace analysis).1. If possible, increase the analyte concentration. For trace analysis, consider electrode modification to amplify the signal.[10][12][13] 2. Properly clean and activate the electrode surface. Consider modifying the electrode with nanomaterials (e.g., carbon nanotubes) to increase the electroactive surface area and improve electron transfer.[2][12] 3. Address all sources of high baseline current and environmental noise as detailed in this guide. 4. Switch to a more sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[2]
Slow, Drifting Baseline 1. Temperature fluctuations in the laboratory.[1] 2. Electrode surface is not yet equilibrated with the solution. 3. Continued fouling or modification of the electrode surface during the experiment.1. Allow the electrochemical cell to reach thermal equilibrium. Control the lab temperature if possible. 2. Allow the system to stabilize for a period after immersing the electrodes before starting the measurement. 3. Ensure the solution is free of interfering species that could foul the electrode. The addition of a chelating agent like EDTA has been shown to prevent electrode passivation by the oxidation products of phenolic compounds.[14]

Quantitative Data Summary

The following table summarizes detection limits for catechol and related compounds from various studies, illustrating the performance of different electrochemical methods and electrode modifications.

AnalyteElectrodeTechniqueDetection Limit (LOD)Reference
This compound Coulometric Electrode ArrayHPLC-CEAD1.34 µg/L (~7.7 µM)[15]
Catechol Tyrosinase/MWCNT Epoxy CompositeAmperometry0.01 mM (10 µM)[12]
Catechol MnO₂@CeO₂ Nanozyme/GCEDPV7.3 x 10⁻⁸ M (0.073 µM)[10]
Catechol Laccase/E. coli/GCEAmperometry0.1 µM[16]
Catechol FePP/Graphene Oxide/GCEDPV0.09 µM[13][17]
Catechol ERGO/MWCNT Paste ElectrodeSWV0.028 µM[18]

GCE: Glassy Carbon Electrode, MWCNT: Multi-Walled Carbon Nanotube, DPV: Differential Pulse Voltammetry, HPLC-CEAD: High-Performance Liquid Chromatography with Coulometric Electrode Array Detector, FePP: Iron Porphyrin, ERGO: Electro-Reduced Graphene Oxide, SWV: Square Wave Voltammetry.

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for a Glassy Carbon Electrode (GCE)

  • Mechanical Polishing:

    • Polish the GCE surface using a polishing pad with a 0.3 µm alumina (B75360) slurry for 2-3 minutes.

    • Rinse the electrode thoroughly with ultrapure water.

    • Polish the electrode with a 0.05 µm alumina slurry for another 2-3 minutes to achieve a mirror-like finish.

  • Sonication:

    • Place the polished electrode in a beaker with ultrapure water and sonicate for 2-3 minutes to remove any embedded alumina particles.

    • Repeat the sonication step with ethanol (B145695) or acetone (B3395972) for 2-3 minutes to remove organic contaminants.

    • Finally, sonicate in ultrapure water again for 2-3 minutes.

  • Drying and Storage:

    • Gently dry the electrode surface with a stream of high-purity nitrogen.

    • Store the cleaned electrode in a clean, dry environment until use.

Protocol 2: Preparation and Degassing of the Supporting Electrolyte

  • Reagent Preparation:

    • Use analytical grade reagents (e.g., KH₂PO₄, K₂HPO₄ for a phosphate buffer).

    • Use ultrapure water with a resistivity of >18 MΩ·cm.

  • Solution Preparation:

    • Prepare the desired concentration of the buffer solution (e.g., 0.1 M Phosphate Buffer).

    • Adjust the pH to the optimal value for your experiment using a calibrated pH meter. The electrochemical response of catechols is often pH-dependent.[19]

  • Degassing:

    • Transfer the electrolyte to the electrochemical cell.

    • Insert a purging tube into the solution, ensuring the tip is below the liquid surface.

    • Bubble high-purity nitrogen or argon gas through the solution for at least 15-20 minutes.

    • After purging, raise the gas tube above the solution surface to maintain a positive pressure (inert blanket) over the electrolyte during the experiment.

Visualizations

Electrochemical Pathway of this compound

The electrochemical detection of this compound involves its oxidation at the working electrode surface. This process is a two-electron, two-proton transfer that converts the catechol moiety into a reactive o-quinone.

a cluster_EC Electrochemical Reaction at Working Electrode cluster_Detection Measurement EC This compound (Reduced Form) EQ 4-Ethyl-o-quinone (Oxidized Form) EC->EQ -2e⁻, -2H⁺ (Oxidation) EQ->EC +2e⁻, +2H⁺ (Reduction) Potentiostat Potentiostat measures Faradaic Current EQ->Potentiostat Current ∝ Concentration

Caption: Electrochemical oxidation of this compound to 4-Ethyl-o-quinone.

Troubleshooting Workflow for High Background Noise

This diagram provides a logical flow for diagnosing and resolving issues related to high background noise in your electrochemical measurements.

b start Start: High Background Noise Detected check_env Is the cell in a Faraday Cage? start->check_env add_cage Action: Place cell in Faraday Cage & Check Grounding check_env->add_cage No check_solution Did you use fresh, high-purity electrolyte? check_env->check_solution Yes add_cage->check_solution remake_solution Action: Prepare fresh electrolyte with ultrapure water/reagents check_solution->remake_solution No check_oxygen Is the solution de-gassed with N₂ or Ar? check_solution->check_oxygen Yes remake_solution->check_oxygen degas Action: Purge solution for 15-20 min & maintain inert blanket check_oxygen->degas No check_electrode Is the working electrode clean and polished? check_oxygen->check_electrode Yes degas->check_electrode clean_electrode Action: Perform full cleaning and polishing protocol check_electrode->clean_electrode No check_ref Is the reference electrode functioning correctly? check_electrode->check_ref Yes clean_electrode->check_ref service_ref Action: Check/refill solution, remove bubbles, or replace check_ref->service_ref No end_ok Problem Resolved check_ref->end_ok Yes end_nok Problem Persists: Consider instrumental issue or advanced techniques (DPV/SWV) service_ref->end_nok

Caption: A step-by-step workflow for troubleshooting high background noise.

References

Technical Support Center: Strategies to Prevent Microbial Formation of 4-Ethylcatechol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the microbial formation of 4-Ethylcatechol (4-EC) in wine.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-EC) and why is it a concern in wine?

A1: this compound (4-EC) is a volatile phenolic compound that can impart undesirable sensory characteristics to wine, often described as "barnyard," "horsey," or "medicinal".[1][2][3] These aromas are collectively known as "Brett character," named after the primary spoilage yeast that produces them, Brettanomyces bruxellensis.[2][4] The presence of 4-EC and other related ethylphenols, such as 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG), above their sensory thresholds can significantly diminish wine quality and lead to consumer rejection, causing negative economic impacts for the wine industry.[1][3]

Q2: What is the primary microbial source of 4-EC in wine?

A2: The principal microorganism responsible for the formation of significant concentrations of 4-EC in wine is the yeast Brettanomyces bruxellensis (its teleomorph is Dekkera bruxellensis).[1][3][4] While other microorganisms might be present in wine, Brettanomyces is uniquely equipped with the necessary enzymatic machinery to produce substantial amounts of volatile phenols that cause spoilage.[4][5] This yeast is a common inhabitant of winery environments and can survive in the challenging conditions of wine, such as high ethanol (B145695) content and low nutrient availability.[4]

Q3: What is the biochemical pathway for 4-EC formation by Brettanomyces?

A3: The biosynthesis of 4-EC by Brettanomyces begins with hydroxycinnamic acids, which are naturally present in grapes and wine.[1][3][4] The specific precursor for 4-EC is caffeic acid.[6] The formation occurs via a two-step enzymatic process:

  • Decarboxylation: An enzyme, phenolic acid decarboxylase (PAD), converts caffeic acid into 4-vinylcatechol.[4]

  • Reduction: The intermediate, 4-vinylcatechol, is then reduced to this compound by the enzyme vinylphenol reductase (VPR).[4][6] The presence of a functional VPR is a key characteristic of Brettanomyces that leads to significant 4-EC production.[4]

a8f121b1819d44c7

Troubleshooting Guides

Issue 1: Detecting "Brett" character in wine during aging.

Possible Cause: Growth and metabolic activity of Brettanomyces bruxellensis.

Troubleshooting Steps:

  • Sensory Analysis:

    • Conduct sensory evaluation to confirm the presence of "Brett" associated aromas such as "barnyard," "horsey," "smoky," or "medicinal."[1][2][3]

  • Microbiological Analysis:

    • Plate wine samples on semi-selective media containing cycloheximide (B1669411) to isolate Brettanomyces.

    • Use microscopy to confirm yeast morphology.

    • For more rapid and specific detection, employ molecular techniques such as qPCR.

  • Chemical Analysis:

    • Quantify the concentration of 4-EC, 4-EP, and 4-EG using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][7] An HPLC method with a coulometric electrode array detector (CEAD) has been established for the direct analysis of 4-EC in wine without requiring sample derivatization.[7][8]

Issue 2: Ineffective control of Brettanomyces with sulfur dioxide (SO2).

Possible Cause:

  • Brettanomyces can enter a "viable-but-not-culturable" (VBNC) state in the presence of SO2, where they are not actively growing on culture media but can recover and resume spoilage activity later.[9]

  • The effectiveness of SO2 is pH-dependent. Molecular SO2 is the most effective antimicrobial form, and its concentration decreases as wine pH increases.

  • Some Brettanomyces strains exhibit higher tolerance to SO2.[10]

Troubleshooting Steps:

  • Monitor SO2 Levels:

    • Regularly measure both free and total SO2 levels throughout wine aging. A drop in the ratio of free to total SO2 can indicate microbial activity, including that of Brettanomyces.[2]

    • Adjust free SO2 levels based on the wine's pH to maintain an effective concentration of molecular SO2 (a target of 0.8 ppm is often cited for white wines).[11]

  • Optimize Storage Conditions:

    • Maintain cool and consistent storage temperatures (≤15°C) to enhance the inhibitory effect of SO2 and slow the growth of Brettanomyces.[9][12]

  • Consider Alternative Treatments:

    • If SO2 is not providing adequate control, consider the use of chitosan (B1678972), a non-allergenic fining agent with antimicrobial properties against Brettanomyces.[13][14][15]

logical_relationship_4e5f67a8901d4b59

Experimental Protocols

Protocol 1: Quantification of 4-EC by HPLC-CEAD

This protocol is based on the method described by Larcher et al. (2008).[7]

Objective: To quantify the concentration of this compound in wine samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Coulometric Electrode Array Detector (CEAD)

  • Analytical column suitable for phenolic compound separation

  • Mobile phase solvents (e.g., water with formic acid, acetonitrile)

  • This compound standard

  • Wine samples

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • No derivatization or extensive sample preparation is required.[7]

    • Filter the wine sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Set up the HPLC system with the appropriate analytical column and mobile phase gradient for the separation of phenolic compounds.

    • The method should be optimized for a short chromatographic separation time.[7]

  • Detector Settings:

    • Configure the coulometric electrode array detector to specifically detect 4-EC based on its electrochemical properties.

  • Calibration:

    • Prepare a series of standard solutions of 4-EC of known concentrations.

    • Inject the standards to create a calibration curve. The assay has been shown to be linear up to 1520 µg/L.[7]

  • Sample Analysis:

    • Inject the filtered wine sample into the HPLC system.

    • Identify and quantify the 4-EC peak based on its retention time and the calibration curve.

Data Interpretation:

  • The limit of detection and quantification for this method have been reported as 1.34 µg/L and 2.2 µg/L, respectively.[7]

  • Compare the measured 4-EC concentration to its sensory threshold to assess its potential impact on wine aroma.

Protocol 2: Evaluating the Efficacy of Chitosan Treatment

Objective: To assess the effectiveness of chitosan in reducing Brettanomyces bruxellensis populations in wine.

Materials:

  • Wine contaminated with Brettanomyces bruxellensis

  • Chitosan preparation (fungal or crustacean origin)

  • Sterile flasks or containers

  • Incubator set to a controlled temperature (e.g., 15-20°C)

  • Plating media for Brettanomyces (e.g., WL agar)

  • Spiral plater or equipment for manual plating

  • Microscope

Procedure:

  • Inoculation (if using a model system):

    • Inoculate a sterile wine or synthetic wine medium with a known concentration of a specific B. bruxellensis strain (e.g., 10^4 - 10^6 cfu/mL).

  • Chitosan Treatment:

    • Prepare a stock solution of chitosan according to the manufacturer's instructions.

    • Add different concentrations of chitosan to the contaminated wine (e.g., 4 g/hL, 8 g/hL).[13] Include a control with no chitosan.

  • Incubation:

    • Incubate all samples at a constant temperature.

  • Monitoring:

    • At regular intervals (e.g., 0, 2, 7, 14, and 30 days), take samples from each treatment.

    • Determine the culturable B. bruxellensis population by plating serial dilutions on selective agar.

    • Incubate plates and count colonies to determine cfu/mL.

  • Viability Assessment (Optional):

    • Use techniques like flow cytometry to assess the viability of the yeast population, which can provide a more complete picture than culturability alone.[15]

Data Analysis:

  • Plot the log cfu/mL over time for each chitosan concentration and the control.

  • Calculate the log reduction in the B. bruxellensis population for each treatment compared to the control.

experimental_workflow_0d9b8c7a6e5f4b3c

Data Presentation

Table 1: Sensory Thresholds of Volatile Phenols Associated with "Brett" Character

CompoundSensory Descriptor(s)Sensory Threshold in Red Wine (µg/L)
4-Ethylphenol (4-EP)"Barnyard," "horsey," "medicinal," "Band-Aid"> 140[16] - 605[6]
4-Ethylguaiacol (4-EG)"Smoky," "spicy," "clove-like"110[6]
This compound (4-EC)"Barnyard," "sweaty/cheesy"Data not widely available[6]

Table 2: Efficacy of Different Chitosan Preparations on Brettanomyces bruxellensis in Culture Media

Chitosan TypeConcentration (g/hL)Effect on B. bruxellensis ViabilityReference
Crab Shell4 - 8Reduction in yeast viability[13]
Lactate-form4 - 8Reduction in yeast viability[13]
FungalNot specifiedNo antimicrobial activity in media, but effective in wine[13]
Shrimp Shells0.125 - 1Strong antimicrobial effect[17]
Insect-derived0.125 - 1Effective reduction of yeast population[17]

Note: The efficacy of chitosan can be influenced by factors such as wine pH, ethanol content, and the specific type and preparation of chitosan used.[13][14]

References

Validation & Comparative

A Comparative Analysis of 4-Ethylcatechol and 4-Ethylguaiacol as Markers for Wine Spoilage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding and differentiating two key indicators of Brettanomyces spoilage in wine, supported by experimental data and protocols.

In the intricate world of enology, the sensory profile of a wine is paramount. Spoilage microorganisms can drastically alter this profile, leading to significant economic losses for the wine industry. Among the most notorious of these is the yeast genus Brettanomyces (also known by its teleomorph name Dekkera). This yeast is responsible for the production of a class of volatile phenols that impart undesirable aromas and flavors, often referred to as "Brett character."[1] This guide provides a detailed comparison of two such volatile phenols, 4-Ethylcatechol (4-EC) and 4-Ethylguaiacol (4-EG), as markers for wine spoilage.

Sensory Characteristics and Spoilage Impact

4-EC and 4-EG are both metabolic byproducts of Brettanomyces, but they contribute differently to the overall sensory perception of a spoiled wine. Their distinct aromatic profiles and sensory thresholds are critical factors in their utility as spoilage markers.

4-Ethylguaiacol (4-EG) is often associated with "spicy" and "smoky" aromas.[2] It has a relatively low sensory threshold, meaning even small concentrations can be detected by the human nose. This makes it a sensitive early indicator of Brettanomyces activity.

This compound (4-EC) , on the other hand, is typically described as imparting "savoury," "horsey," or "barnyard" notes to wine.[3][4] Its sensory threshold is considerably higher than that of 4-EG, suggesting that its presence is more likely to be noticed at later stages of spoilage or at higher concentrations.

The overall "Brett character" of a wine is often a result of the interplay between these and other volatile phenols, with their relative concentrations dictating the specific off-flavors perceived.[5]

Quantitative Comparison of 4-EC and 4-EG

The following table summarizes the key quantitative data for this compound and 4-Ethylguaiacol, providing a clear comparison of their properties as wine spoilage markers.

FeatureThis compound (4-EC)4-Ethylguaiacol (4-EG)
Typical Sensory Descriptors Savoury, horsey, barnyard[3][4]Spicy, smoky, clovelike[2]
Sensory Detection Threshold ~823 µg/L (in Merlot wine)[3]~50 µg/L[5]
Typical Concentration in Spoiled Wine 4 - 1610 µg/L in commercial red wines[3]Generally lower than 4-ethylphenol, often in a ratio of 1:8 (4-EG:4-EP)[2][5]
Precursor Molecule Caffeic AcidFerulic Acid

Biochemical Pathway of Volatile Phenol Production by Brettanomyces

The formation of 4-EC and 4-EG by Brettanomyces is a two-step enzymatic process. The yeast utilizes hydroxycinnamic acids naturally present in grapes as precursors.

G cluster_caffeic This compound Pathway cluster_ferulic 4-Ethylguaiacol Pathway Caffeic_Acid Caffeic Acid Vinylcatechol 4-Vinylcatechol Caffeic_Acid->Vinylcatechol Cinnamate Decarboxylase Ethylcatechol This compound Vinylcatechol->Ethylcatechol Vinylphenol Reductase Ferulic_Acid Ferulic Acid Vinylguaiacol 4-Vinylguaiacol Ferulic_Acid->Vinylguaiacol Cinnamate Decarboxylase Ethylguaiacol 4-Ethylguaiacol Vinylguaiacol->Ethylguaiacol Vinylphenol Reductase

Biochemical pathways for the formation of 4-EC and 4-EG by Brettanomyces.

Experimental Protocols for Detection and Quantification

The analysis of 4-EC and 4-EG in wine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of these volatile compounds.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Solid Phase Microextraction - SPME):

  • A wine sample (typically 5-10 mL) is placed in a sealed vial.

  • A salt, such as sodium chloride, is often added to the sample to increase the volatility of the target analytes.

  • An internal standard (e.g., deuterated 4-ethylphenol) is added for accurate quantification.

  • The vial is heated and agitated to promote the release of volatile compounds into the headspace.

  • A SPME fiber is exposed to the headspace, where the volatile phenols adsorb onto the fiber coating.

2. Gas Chromatography (GC) Analysis:

  • The SPME fiber is injected into the hot inlet of the gas chromatograph.

  • The adsorbed compounds are thermally desorbed from the fiber and transferred to the GC column.

  • The compounds are separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert gas (e.g., helium).

3. Mass Spectrometry (MS) Detection:

  • As the separated compounds elute from the GC column, they enter the mass spectrometer.

  • The molecules are ionized and fragmented.

  • The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

  • By comparing the obtained mass spectra to a library of known compounds, 4-EC and 4-EG can be identified and quantified.

G Sample Wine Sample (+ Internal Standard & Salt) SPME Headspace Solid Phase Microextraction (SPME) Sample->SPME GC Gas Chromatography (GC) Separation SPME->GC MS Mass Spectrometry (MS) Detection & Identification GC->MS Data Data Analysis & Quantification MS->Data

A typical workflow for the GC-MS analysis of volatile phenols in wine.

Conclusion

Both this compound and 4-Ethylguaiacol are important markers for wine spoilage caused by Brettanomyces. However, they offer different insights into the nature and extent of the contamination.

  • 4-Ethylguaiacol , with its low sensory threshold and "spicy" notes, can serve as an early warning sign of Brettanomyces activity. Its presence, even at low concentrations, can significantly impact the wine's aroma profile.

  • This compound , characterized by its "horsey" and "savoury" aromas and higher sensory threshold, is indicative of a more advanced stage of spoilage or a higher population of the yeast.

For comprehensive quality control and spoilage investigation, the analysis of both 4-EC and 4-EG, alongside other volatile phenols like 4-ethylphenol, provides a more complete picture of the "Brett" contamination. This multi-faceted approach allows for a more accurate assessment of the sensory impact on the wine and informs decisions regarding remediation or blending. Researchers and wine professionals can leverage this comparative data to better diagnose and manage Brettanomyces spoilage, ultimately preserving the quality and integrity of the final product.

References

A Comparative Guide to the Validation of HPLC-CEAD Method for 4-Ethylcatechol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD) method for the analysis of 4-Ethylcatechol against common alternative analytical techniques. The performance of HPLC-CEAD is objectively compared with High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

This comparison is supported by experimental data from published studies, offering a clear perspective on the strengths and limitations of each method in the context of analyzing this compound and its closely related isomer, 4-Ethylphenol (B45693). The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the methods are suitable for their intended purpose.[1][2][3][4]

Quantitative Data Summary

The performance of different analytical methods for the quantification of this compound and its analogue 4-Ethylphenol is summarized below. This data, compiled from various validated methods, highlights the key performance characteristics of each technique.

Validation ParameterHPLC-CEAD (this compound)HPLC-DAD (4-Ethylphenol)HPLC-MS (4-Ethylphenol)GC-MS (4-Methylcatechol)
Linearity Range Up to 1520 µg/L[5][6][7]10 - 5000 µg/L[3][8][9]10 - 5000 µg/L[3][8][9]1 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.99> 0.999> 0.99> 0.995[2]
Limit of Detection (LOD) 1.34 µg/L[5][6][7]10 µg/L[3][8][9]10 µg/L[3][8][9]~0.5 ng/mL[2]
Limit of Quantitation (LOQ) 2.2 µg/L[5][6][7]50 µg/L[3][8][9]50 µg/L[3][8][9]~1.5 ng/mL[2]
Accuracy (% Recovery) 95% - 104%[5][6][7]Not explicitly statedNot explicitly stated90% - 110%[2]
Precision (%RSD) < 3%[5][6][7]< 2%< 15%< 15%[2]

Note: Data for HPLC-DAD and HPLC-MS are based on studies of the closely related isomer 4-Ethylphenol, which is expected to have similar analytical performance. Data for GC-MS is based on 4-Methylcatechol, another similar compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below to facilitate understanding and replication.

HPLC-CEAD for this compound

This method provides high sensitivity and selectivity for the analysis of this compound in complex matrices like wine without the need for extensive sample preparation.

  • Sample Preparation: Direct injection of the sample (e.g., wine) without any preparation or derivatization.[5][6][7]

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an acidified aqueous solution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: A coulometric electrode array detector is used to measure the current generated from the electrochemical oxidation of this compound as it elutes from the column.[5][6]

HPLC-DAD for 4-Ethylphenol

This approach is a robust and widely available method for the analysis of phenolic compounds.

  • Sample Preparation: The standard addition method is often employed to mitigate matrix effects in complex samples like wine.

  • Chromatographic Separation:

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 280 nm for phenolic compounds.[3][8][9]

HPLC-MS for 4-Ethylphenol

This method offers high specificity and is particularly useful for analyzing analytes in complex matrices.

  • Sample Preparation: Dilution of the sample with an organic solvent like methanol (B129727) before direct injection.[3][8][9]

  • Chromatographic Separation: A gradient system of acetonitrile and water is used for separation.[3][8][9]

  • Mass Spectrometric Detection: Selected Reaction Monitoring (SRM) is often used for quantification, providing high selectivity and sensitivity.[3]

GC-MS for 4-Methylcatechol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is performed to isolate the analyte. Derivatization (e.g., silylation) is often required to increase the volatility of the analyte.[2]

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[2]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the compounds.

  • Mass Spectrometric Detection: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.[2]

Method Validation Workflow & Signaling Pathways

The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between the key validation parameters as outlined by ICH guidelines.

Method Validation Workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Validation Execution cluster_reporting Reporting & Implementation Define_Scope Define Analytical Scope & Purpose Select_Method Select Appropriate Analytical Method Define_Scope->Select_Method Optimize_Parameters Optimize Chromatographic Parameters Select_Method->Optimize_Parameters Develop_Protocol Develop Validation Protocol Optimize_Parameters->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Collect_Data Collect & Analyze Data Perform_Experiments->Collect_Data Validation_Report Prepare Validation Report Collect_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

A typical workflow for analytical method validation.

Validation Parameters Relationship cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & General Method_Validation Method Validation Linearity Linearity & Range Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) LOD->LOQ

Logical relationship of key validation parameters.

References

Comparative analysis of 4-Ethylcatechol levels in different red wine varietals

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and enologists on the prevalence and analysis of a key spoilage compound.

4-Ethylcatechol (4-EC) is a volatile phenolic compound that, along with 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG), is a significant contributor to the sensory defect in wine known as "Brett character," often described with aromas of "horse," "barnyard," or "medicinal".[1] These compounds are metabolic byproducts of the spoilage yeast Dekkera/Brettanomyces.[1][2] The presence and concentration of 4-EC can have a substantial negative impact on wine quality and consumer acceptance, making its monitoring and control crucial for winemakers.[1][2] This guide provides a comparative analysis of 4-EC levels in different red wine varietals, details the experimental protocols for its quantification, and illustrates the biochemical pathway of its formation.

Quantitative Data on this compound Levels

Obtaining a direct comparative dataset for this compound across a wide range of red wine varietals from publicly available literature is challenging. However, research has been conducted to determine its sensory threshold in specific varietals. The following table summarizes the available quantitative data for Merlot.

Red Wine VarietalThis compound (µg/L)Reference
Merlot823 (Consumer Detection Threshold)[3]
Merlot1323 (Consumer Rejection Threshold)[3]
Pinot NoirData not readily available
Cabernet SauvignonData not readily available
Syrah/ShirazData not readily available

It is important to note that the concentration of this compound can be influenced by various factors including viticultural practices, winemaking techniques, and barrel aging.[4]

Experimental Protocols

The quantification of this compound and other volatile phenols in wine is typically performed using chromatographic techniques, which are highly sensitive and selective.[2] The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for separating and identifying volatile compounds. For the analysis of 4-EC in wine, a sample preparation step is usually required to extract the analyte from the complex wine matrix.

Sample Preparation (Liquid-Liquid Extraction):

  • A known volume of wine (e.g., 10 mL) is taken.

  • An internal standard, such as a deuterated analog of the analyte (e.g., d4-4-ethylphenol), is added to the wine sample for accurate quantification.[5]

  • The wine sample is extracted with an organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether).

  • The organic layer containing the volatile phenols is separated from the aqueous layer.

  • The organic extract is then concentrated to a small volume before injection into the GC-MS system.

GC-MS Analysis:

  • Injection: A small volume of the concentrated extract is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of phenolic compounds in wine. An advantage of HPLC for this application is that it may require minimal sample preparation.

Sample Preparation:

  • Wine samples are typically filtered through a 0.45 µm membrane to remove any particulate matter.

  • Direct injection of the filtered wine sample into the HPLC system is often possible.

HPLC Analysis:

  • Injection: A specific volume of the filtered wine is injected into the HPLC system.

  • Separation: The compounds are separated based on their affinity for the stationary phase in the HPLC column and the mobile phase. A gradient elution is often used to achieve optimal separation of the phenolic compounds.

  • Detection: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) is commonly used to detect the separated compounds as they elute from the column. These detectors measure the absorbance or fluorescence of the compounds at specific wavelengths, allowing for their quantification.

Mandatory Visualizations

Biochemical Pathway of this compound Formation

The following diagram illustrates the enzymatic conversion of caffeic acid, a hydroxycinnamic acid naturally present in grapes, to this compound by Brettanomyces yeast.

G Biochemical Pathway of this compound Formation cluster_grape In Grapes cluster_brettanomyces Brettanomyces Metabolism Caffeic_Acid Caffeic Acid Cinnamate_Decarboxylase Cinnamate Decarboxylase Caffeic_Acid->Cinnamate_Decarboxylase Vinylcatechol 4-Vinylcatechol Vinyl_Phenol_Reductase Vinyl Phenol Reductase Vinylcatechol->Vinyl_Phenol_Reductase Ethylcatechol This compound Cinnamate_Decarboxylase->Vinylcatechol Vinyl_Phenol_Reductase->Ethylcatechol

Caption: Enzymatic conversion of caffeic acid to this compound by Brettanomyces.

Experimental Workflow for this compound Analysis

The diagram below outlines the typical steps involved in the analysis of this compound in a wine sample using Gas Chromatography-Mass Spectrometry (GC-MS).

G Experimental Workflow for this compound Analysis (GC-MS) Sample_Collection Wine Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Concentration Solvent Evaporation Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Acquisition & Processing GCMS_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

References

Cross-Validation of Analytical Methods for 4-Ethylcatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylcatechol (4-EC) is crucial in various applications, from monitoring wine quality to its potential role as a biomarker in biological matrices. This guide provides an objective comparison of two distinct and validated analytical methodologies for the determination of this compound: a Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization and a direct High-Performance Liquid Chromatography (HPLC) method with coulometric electrochemical array detection (CEAD).

Data Presentation: Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the two methods, providing a clear basis for comparison.

Performance ParameterGC-MS with HS-SPME and DerivatizationHPLC with Coulometric Electrode Array Detection (CEAD)
Limit of Detection (LOD) 2 - 17 µg/L (for ethylphenols)1.34 µg/L[1][2]
Limit of Quantitation (LOQ) Not explicitly stated for 4-EC2.2 µg/L[1][2]
Linearity Range Not explicitly statedUp to 1520 µg/L[1][2]
Precision (RSD%) 0.3 - 12.1% (Intermediate Precision)[3]< 3%[1][2]
Recovery Not explicitly stated95% - 104%[1][2]
Sample Preparation In-situ derivatization, Headspace Solid-Phase Microextraction (HS-SPME)[3]Direct injection (no preparation required)[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections outline the experimental protocols for the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with In-situ Derivatization and HS-SPME

This method is designed for the determination of volatile ethylphenols, including this compound, in red wines.[3]

1. Sample Preparation and Derivatization:

  • In a 20-mL sealed vial, add 4 mL of wine.

  • Add 35 µL of acetic anhydride (B1165640) per millilitre of wine.

  • Add 1 mL of 5.5% potassium carbonate solution.

  • Add 0.9 g of sodium chloride.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Divinylbenzene-carboxen-poly(dimethylsiloxane) (DVB/CAR/PDMS).

  • Extraction Temperature: 70°C.

  • Extraction Time: 70 minutes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • (Note: Specific GC-MS parameters such as column type, temperature program, and mass spectrometer settings were not detailed in the source article but would be required for method replication.)

High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD)

This method allows for the direct and rapid quantification of this compound in wine without the need for sample preparation or derivatization.[1][2]

1. Sample Preparation:

  • No sample preparation or derivatization is required. Samples can be directly injected.

2. High-Performance Liquid Chromatography (HPLC):

  • (Note: Specific HPLC parameters such as column type, mobile phase composition, and flow rate were not detailed in the source article but are crucial for reproducing the chromatographic separation.)

3. Coulometric Electrode Array Detector (CEAD):

  • The detector is set to quantify this compound based on its electrochemical properties. (Note: Specific electrode potentials would be necessary for method setup).

Mandatory Visualization

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Samples Prepare Standards & Samples Define_Parameters->Prepare_Samples Perform_Analysis Perform Analytical Measurements Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze & Interpret Validation Data Collect_Data->Analyze_Data Assess_Performance Assess Method Performance Analyze_Data->Assess_Performance Documentation Prepare Validation Report Assess_Performance->Documentation

Caption: General workflow for the validation of an analytical method.

Method_Selection_Logic Start Define Analytical Need (e.g., Quantify 4-EC) Matrix_Complexity Complex Matrix? (e.g., Wine, Plasma) Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? Matrix_Complexity->Sensitivity_Requirement Yes Derivatization_Feasible Is Derivatization Acceptable? Matrix_Complexity->Derivatization_Feasible No Sensitivity_Requirement->Derivatization_Feasible No LC_MSMS Consider LC-MS/MS (High Sensitivity & Specificity) Sensitivity_Requirement->LC_MSMS Yes GC_MS Consider GC-MS (High Specificity) Derivatization_Feasible->GC_MS Yes HPLC_CEAD Consider HPLC-CEAD (Direct Analysis) Derivatization_Feasible->HPLC_CEAD No

Caption: Decision tree for selecting an analytical method for this compound.

References

The Unwanted Aromas: A Comparative Analysis of 4-Ethylcatechol and 4-Ethylphenol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of enology, analytical chemistry, and sensory science, the presence of certain volatile phenols in wine is a critical indicator of spoilage, primarily by the yeast Brettanomyces bruxellensis. Among these, 4-ethylcatechol (4-EC) and 4-ethylphenol (B45693) (4-EP) are significant contributors to undesirable aromatic profiles. This guide provides an objective comparison of their impact on wine aroma, supported by quantitative data, experimental methodologies, and visual pathway and workflow diagrams.

The presence of 4-ethylphenol, 4-ethylguaiacol, and this compound in red wines negatively affects their aroma, conferring horsy, barnyard, smoky, and medicinal aromatic notes[1]. These volatile phenols are formed from free hydroxycinnamic acids and their ethyl esters by Dekkera/Brettanomyces yeasts. This guide will focus on the distinct and overlapping impacts of this compound and 4-ethylphenol on the sensory perception of wine.

Quantitative Sensory and Concentration Data

The following table summarizes the key quantitative data for this compound and 4-ethylphenol, providing a clear comparison of their sensory thresholds and typical concentrations found in wine. The sensory threshold can vary depending on the wine matrix and the sensitivity of the taster[2]. For instance, the aroma threshold of 4-ethylphenol is influenced by the wine's style and structure; in a full-bodied red wine with intense green character, the threshold was 425 µg/L, which increased to 569 µg/L with significant oak influence[3].

FeatureThis compound (4-EC)4-Ethylphenol (4-EP)
Aroma Descriptors 'Horsey', 'barnyard', 'smoky'[1][3]'Medicinal', 'Band-Aid', 'horsey', 'barnyard'
Sensory Threshold 100 - 774 µg/L in red and white wine[4][5]300 - 605 µg/L in red wine[2]
Typical Concentration Median: 37 µg/L, Max: 1610 µg/L in Italian red wines[6]Mean: 795 µg/L, Range: 2 - 2660 µg/L in Australian red wines

Biochemical Formation Pathway

Both this compound and 4-ethylphenol are metabolic byproducts of the yeast Brettanomyces. They are formed through a two-step enzymatic conversion of specific hydroxycinnamic acid precursors present in grapes and wine. This compound is derived from caffeic acid, while 4-ethylphenol originates from p-coumaric acid[3].

G cluster_4EC This compound Formation cluster_4EP 4-Ethylphenol Formation Caffeic Acid Caffeic Acid 4-Vinylcatechol 4-Vinylcatechol Caffeic Acid->4-Vinylcatechol Cinnamate Decarboxylase This compound This compound 4-Vinylcatechol->this compound Vinylphenol Reductase p-Coumaric Acid p-Coumaric Acid 4-Vinylphenol 4-Vinylphenol p-Coumaric Acid->4-Vinylphenol Cinnamate Decarboxylase 4-Ethylphenol 4-Ethylphenol 4-Vinylphenol->4-Ethylphenol Vinylphenol Reductase

Biochemical formation of 4-EC and 4-EP by Brettanomyces.

Experimental Protocols

Chemical Analysis: Quantification of 4-EC and 4-EP

A common and robust method for the quantification of this compound and 4-ethylphenol in wine is gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation step such as solid-phase microextraction (SPME).

1. Sample Preparation (SPME):

  • Place a 10 mL wine sample into a 20 mL SPME vial.

  • Add approximately 2 g of NaCl to increase the ionic strength of the sample.

  • Add an internal standard solution (e.g., deuterated 4-ethylphenol) for accurate quantification.

  • Seal the vial and heat to a specific temperature (e.g., 40°C) for a set time (e.g., 5 minutes) to allow the analytes to partition into the headspace.

  • Expose a SPME fiber (e.g., polydimethylsiloxane (B3030410) coating) to the headspace for a defined period to adsorb the volatile phenols.

2. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C) in splitless mode.

  • Chromatographic Separation: Use a capillary column (e.g., 5% phenylmethylpolysiloxane) with a suitable temperature program to separate the target compounds from other volatile components in the wine matrix. An example temperature program could be: start at 50°C, ramp to 130°C at 25°C/min, then to 170°C at 10°C/min, and finally to 300°C at 25°C/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for this compound, 4-ethylphenol, and the internal standard.

  • Quantification: Create a calibration curve using standard solutions of the analytes in a model wine. The concentration of the target compounds in the wine sample is determined by comparing their peak areas to that of the internal standard and referencing the calibration curve.

Sensory Analysis

A standardized sensory evaluation protocol is crucial for assessing the aromatic impact of these compounds.

1. Panel Selection and Training:

  • Select a panel of trained assessors (typically 8-12 individuals) who have demonstrated their ability to consistently identify and rate the specific aroma attributes associated with 4-EC and 4-EP.

  • Familiarize panelists with reference standards for the characteristic aromas ('horsey', 'medicinal', 'smoky', etc.).

2. Sample Presentation:

  • Present wine samples in a randomized and blind manner to avoid bias.

  • Use standardized glassware and sample volumes (e.g., 30 mL).

  • Include control samples (wines known to be free of these compounds) and spiked samples for reference.

3. Evaluation:

  • Assessors evaluate the aroma of each sample and rate the intensity of specific descriptors on a continuous scale (e.g., a 15 cm line scale).

  • Provide water for rinsing between samples to minimize sensory fatigue and carryover effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound and 4-ethylphenol in wine, from sample collection to data interpretation.

G Sample_Collection Wine Sample Collection Sample_Prep Sample Preparation (SPME) Sample_Collection->Sample_Prep Sensory_Eval Sensory Evaluation (Trained Panel) Sample_Collection->Sensory_Eval GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Acquisition Data Acquisition (Peak Integration) GC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Analysis Statistical Analysis & Interpretation Quantification->Data_Analysis Sensory_Eval->Data_Analysis

Workflow for analysis of 4-EC and 4-EP in wine.

References

A Comparative Analysis of the Antioxidant Activity of Catechols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of catechols against other well-established antioxidants. The following sections present a summary of quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support your research and development endeavors.

Quantitative Performance Comparison

The antioxidant capacity of catechols and their commercial counterparts is commonly evaluated using various assays that measure their ability to scavenge free radicals. The table below summarizes the antioxidant activity, primarily presenting the half-maximal inhibitory concentration (IC50) from the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant potency, while a higher TEAC value signifies greater antioxidant activity.

CompoundDPPH IC50 (µM)ORAC (µmol TE/µmol)Reference
Catechol ~2.5Data not readily available[1]
(+)-Catechin15.4 - 2302.1 - 4.4[2][3]
(-)-Epicatechin11.7 - 1403.1 - 5.0[2][3]
(-)-Epigallocatechin (EGC)7.7 - 801.4 - 2.5[2]
(-)-Epigallocatechin gallate (EGCG)4.5 - 301.6 - 3.8[2]
Reference Antioxidants
Vitamin C (Ascorbic Acid)25 - 400.9 - 2.0[4]
Vitamin E (α-Tocopherol)40 - 601.0 - 1.5[4]
Trolox501.0 (by definition)[4]
Butylated Hydroxytoluene (BHT)100 - 200Data not readily available[4]

Note: The IC50 and ORAC values can vary depending on the specific experimental conditions. The data presented here are a synthesis of typical values reported in the literature.

Experimental Protocols

For comprehensive and reproducible comparisons of antioxidant activity, standardized experimental protocols are essential. The following are detailed methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to lose its color. The change in absorbance is measured spectrophotometrically, and the extent of color loss is proportional to the antioxidant's radical scavenging activity.[5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).[4][5] This solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test catechol and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to each well.[6]

    • Add 200 µL of the DPPH working solution to each well.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

    • A blank sample containing only methanol and the DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). [8][9]The antioxidant's presence preserves the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox. [9] Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) (e.g., 10 nM) in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4). [10] * Prepare a solution of the free radical initiator AAPH (e.g., 240 mM) in the same buffer. [10]This solution should be prepared fresh daily.

    • Prepare various concentrations of the test catechol and Trolox standard in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the diluted sample or Trolox standard to each well. [11][12] * Add 150 µL of the fluorescein working solution to each well and mix thoroughly. [11][12] * Incubate the plate at 37°C for 30 minutes. [11][12] * Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or a plate reader's injector system. [11][12] * Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes at 37°C. [10]

  • Calculation:

    • Calculate the net AUC by subtracting the AUC of the blank (buffer only) from the AUC of the sample or standard.

    • The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox Equivalents (TE).

Visualizations

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH/Fluorescein, AAPH) reaction_mix Mix Reagents and Samples in 96-well plate reagent_prep->reaction_mix sample_prep Sample & Standard Dilution (Catechols, Trolox) sample_prep->reaction_mix incubation Incubation (Dark, 30 min for DPPH) (37°C, 30 min for ORAC) reaction_mix->incubation measurement Spectrophotometric/Fluorometric Reading incubation->measurement calculation Calculate % Inhibition (DPPH) or Area Under Curve (ORAC) measurement->calculation ic50_teac Determine IC50 or Trolox Equivalents (TEAC) calculation->ic50_teac

Figure 1: A simplified experimental workflow for in vitro antioxidant capacity assays.

signaling_pathway cluster_nfkb NF-κB Pathway ros Oxidative Stress (ROS) pkd PKD ros->pkd activates catechols Catechols catechols->ros scavenges catechols->pkd inhibits ikk IKK pkd->ikk activates nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression (e.g., IL-8) nucleus->inflammation activates transcription

Figure 2: Antioxidant and anti-inflammatory signaling pathway influenced by catechols.

Antioxidant Mechanism of Catechols

The primary antioxidant mechanism of catechols involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. [2]This process is known as hydrogen atom transfer (HAT). [2]The resulting catechol radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring. The ortho-dihydroxy structure (the catechol group) is crucial for this high antioxidant activity. [2][13] Beyond direct radical scavenging, catechols can also exert antioxidant effects by modulating cellular signaling pathways. For instance, catechols have been shown to inhibit the oxidative stress-induced activation of the protein kinase D (PKD) and subsequently the IκB kinase (IKK), which prevents the activation of the transcription factor NF-κB. [14][15]NF-κB is a key regulator of inflammatory gene expression. By inhibiting this pathway, catechols can reduce the production of inflammatory mediators like interleukin-8 (IL-8), thus mitigating inflammation associated with oxidative stress. [14][15]Furthermore, catechins, a class of compounds containing the catechol moiety, can activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

References

Assessing the Genotoxicity of 4-Ethylcatechol in Comparison to Other Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxicity of 4-Ethylcatechol alongside other common phenols such as catechol, hydroquinone (B1673460), and resorcinol. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the genotoxic potential of these compounds. The guide summarizes quantitative data from various genotoxicity assays, details experimental methodologies, and illustrates key biological pathways and workflows.

Comparative Genotoxicity Data

The genotoxic potential of this compound and other selected phenols has been evaluated using a battery of standard assays, including the Ames test for mutagenicity, the micronucleus assay for clastogenicity and aneugenicity, and the comet assay for DNA strand breaks. The following tables summarize the available quantitative data from in vitro studies. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Table 1: Ames Test Results for Phenolic Compounds

CompoundTest Strain(s)Metabolic Activation (S9)ResultConcentration Range TestedSource(s)
This compound Data not available-Data not availableData not available
Catechol S. typhimurium TA98, TA100, TA1537With and withoutNegativeNot specified[1]
Hydroquinone Data not available-Generally negative in most testsNot specified[2]
Resorcinol S. typhimuriumWith and withoutNegativeNot specified[3]

Table 2: In Vitro Micronucleus Assay Results for Phenolic Compounds

CompoundCell LineMetabolic Activation (S9)ResultEffective Concentration(s)Source(s)
This compound Data not available-Data not availableData not available
Catechol Human lymphocytesWithoutMinor increase in micronucleated cellsNot specified[4]
Hydroquinone Human lymphocytesWithout3-fold increase over background75 µM[4]
Human lymphocytesWithPositiveNot specified[5]
Resorcinol Mouse lymphoma cellsWithoutGenotoxic (mutagenic and/or clastogenic)Not specified[3]

Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) Results for Phenolic Compounds

CompoundCell LineExposure TimeParameter MeasuredResultEffective Concentration(s)Source(s)
This compound Calf thymus DNANot specifiedOxidative DNA damageInduces DNA damage in the presence of Cu(II)Not specified
Catechol Human lymphocytesNot specifiedDNA strand breaksInduces DNA damageNot specified[6]
Hydroquinone A549 (human lung alveolar epithelial)1 and 6 hoursDNA damageHighest damage at earlier exposure timesLC50 = 59 µM (1h), 33 µM (24h)[7]
HepG2 (human hepatoma)Not specifiedDNA migrationDose-dependent increase6.25-25 µM
Resorcinol Data not available-Data not availableData not available

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on standardized guidelines to ensure reproducibility and reliability of the results.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and carry different mutations that can be reverted by various types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolic conversion.

  • Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then incorporated into a top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

  • Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured to a desired confluency.

  • Exposure: Cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange, or propidium (B1200493) iodide).

  • Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nuclear DNA as a "nucleoid".

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software. The extent of DNA damage is quantified by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

Signaling Pathways and Experimental Workflows

The genotoxicity of phenolic compounds is often linked to their metabolic activation and the subsequent generation of reactive oxygen species (ROS). The following diagrams illustrate the general experimental workflow for assessing genotoxicity and the proposed signaling pathway for phenol-induced DNA damage.

Experimental_Workflow cluster_assays Genotoxicity Assays cluster_analysis Data Analysis & Interpretation Ames Ames Test (Mutagenicity) DoseResponse Dose-Response Analysis Ames->DoseResponse Micronucleus Micronucleus Assay (Clastogenicity/Aneugenicity) Micronucleus->DoseResponse Comet Comet Assay (DNA Strand Breaks) Comet->DoseResponse Statistical Statistical Significance DoseResponse->Statistical Conclusion Conclusion on Genotoxic Potential Statistical->Conclusion TestCompound Test Compound (e.g., this compound) MetabolicActivation With/Without Metabolic Activation (S9) TestCompound->MetabolicActivation MetabolicActivation->Ames Bacterial Exposure MetabolicActivation->Micronucleus Cell Culture Exposure MetabolicActivation->Comet Cell Exposure

Figure 1. General experimental workflow for assessing the genotoxicity of a test compound.

Phenol_Genotoxicity_Pathway cluster_activation Metabolic Activation cluster_ros Oxidative Stress cluster_damage Cellular Damage Phenol Phenolic Compound (e.g., this compound) P450 Cytochrome P450 (Phase I Metabolism) Phenol->P450 Quinone Formation of Reactive Quinone/Semiquinone Intermediates P450->Quinone ROS Reactive Oxygen Species (ROS) Generation (e.g., O2•-, •OH) Quinone->ROS Redox Cycling DNA_Damage DNA Damage (Strand breaks, adducts, oxidized bases) Quinone->DNA_Damage Covalent Adducts ROS->DNA_Damage Cellular_Damage Other Cellular Damage (Lipid peroxidation, protein oxidation) ROS->Cellular_Damage Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Damage->Genotoxicity

Figure 2. Signaling pathway of phenol-induced genotoxicity.

Discussion

The available data suggests that phenolic compounds, including this compound, catechol, hydroquinone, and resorcinol, can exhibit genotoxic effects, primarily through mechanisms involving metabolic activation to reactive intermediates and the generation of reactive oxygen species (ROS).

Catechol: Catechol has been shown to induce DNA damage and produces a weak positive response in some in vitro genotoxicity assays.[4][6] Its genotoxicity is often attributed to its oxidation to a semiquinone radical and subsequent generation of ROS.[8]

Hydroquinone: Hydroquinone has demonstrated genotoxic activity in various in vitro systems, including the induction of DNA strand breaks and micronuclei.[4][7] Its mechanism of genotoxicity is also linked to oxidative stress.[7]

Resorcinol: Resorcinol has shown evidence of genotoxicity in some in vitro assays, such as the mouse lymphoma assay, indicating its potential to be mutagenic and/or clastogenic.[3]

Structure-Activity Relationship: The position of the hydroxyl groups on the benzene (B151609) ring, as well as the nature and position of other substituents, plays a crucial role in the genotoxic potential of phenols. Catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes) are generally more prone to oxidation and subsequent ROS generation compared to resorcinols (1,3-dihydroxybenzenes). Alkyl substitution, as in this compound, can modulate the electronic properties and metabolic fate of the molecule, thereby influencing its genotoxicity. Further comparative studies are necessary to fully elucidate the structure-activity relationships for the genotoxicity of this class of compounds.

Conclusion

This guide provides a comparative overview of the genotoxicity of this compound and other related phenols based on currently available data. The evidence suggests that these compounds can induce DNA damage, likely through metabolic activation and oxidative stress. However, a lack of standardized, comparative quantitative data makes it challenging to definitively rank their genotoxic potency. Researchers are encouraged to consider the specific experimental conditions when interpreting these findings and to conduct further direct comparative studies to obtain a more comprehensive understanding of the relative genotoxic risks of these phenolic compounds.

References

Inter-Laboratory Comparison of 4-Ethylcatechol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 4-Ethylcatechol, a key compound of interest in various fields, including food and beverage quality control and biomedical research. While a formal, large-scale inter-laboratory comparison study for this compound quantification is not publicly available, this document synthesizes data from published analytical methods to present a hypothetical inter-laboratory study. This approach is designed to offer a valuable resource for laboratories aiming to develop, validate, or compare their analytical methods for this compound.

The following sections detail the hypothetical study design, present comparative quantitative data in a structured format, and provide comprehensive experimental protocols for the analytical methods employed.

Hypothetical Inter-Laboratory Study Design

To illustrate a typical inter-laboratory comparison, we present a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory was provided with identical sets of a red wine matrix spiked with known concentrations of this compound (Low: 10 µg/L, Medium: 50 µg/L, and High: 200 µg/L). The laboratories were tasked with quantifying the analyte using their in-house validated analytical methods. The primary performance metrics evaluated were accuracy (expressed as percent recovery) and precision (expressed as percent relative standard deviation, %RSD).

  • Lab A: Employs High-Performance Liquid Chromatography with a Coulometric Electrode Array Detector (HPLC-CEAD).

  • Lab B: Utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a liquid-liquid extraction for sample preparation.

  • Lab C: Uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with direct injection after dilution.

Quantitative Data Summary

The performance of different analytical methods for this compound quantification is summarized below. The data is compiled from various studies to highlight the key performance characteristics of each technique.[1][2][3][4]

Analytical MethodMatrixLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linear Range (µg/L)Reference
HPLC-CEADWine1.342.2up to 1520[1]
HPLC-DADCider0.03 - 0.10 mg/L0.2 mg/Lup to 150 mg/L[4]
LC-MS/MSWine105010 - 5000[2][3]
GC-MSRed Wine-24-[5]
Hypothetical Inter-Laboratory Comparison Results

The following table summarizes the hypothetical quantitative data from the three participating laboratories.

Spiked Concentration (µg/L)LaboratoryMethodMean Measured Concentration (µg/L) (n=3)% Recovery% RSD
Low (10) Lab AHPLC-CEAD9.898%2.5%
Lab BGC-MS9.595%4.2%
Lab CLC-MS/MS10.1101%1.8%
Medium (50) Lab AHPLC-CEAD51.2102.4%1.9%
Lab BGC-MS48.997.8%3.5%
Lab CLC-MS/MS50.5101%1.5%
High (200) Lab AHPLC-CEAD198.699.3%1.2%
Lab BGC-MS195.497.7%2.8%
Lab CLC-MS/MS201.8100.9%1.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below to facilitate replication and comparison.

High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD)[1]

This method offers high sensitivity and does not require sample derivatization.

  • Sample Preparation: Wine samples are centrifuged, filtered through a 0.45 µm membrane, and then directly injected into the HPLC system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Detection: A coulometric electrode array detector is used, with potentials set to screen for and quantify catechols.

  • Quantification: An external standard calibration curve is generated using this compound standards in a model wine solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[5]

  • Sample Preparation: A liquid-liquid extraction is performed. To 10 mL of wine, an internal standard (e.g., 4-propylcatechol) is added. The sample is then extracted with a mixture of pentane (B18724) and diethyl ether. The organic layer is separated, dried, and concentrated.

  • Derivatization: The dried extract is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility of this compound.

  • GC Separation:

    • Column: A capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to separate the analytes.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.

  • Quantification: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3]

This method provides high sensitivity and selectivity, making it suitable for complex matrices.

  • Sample Preparation: Wine samples are diluted with a suitable solvent, such as methanol, and then filtered before injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Quantification: An external standard method is typically used for quantification, with a calibration curve prepared in a matrix similar to the samples.

Visualizations

Experimental Workflow for this compound Quantification

G Figure 1. Generalized experimental workflow for this compound quantification. cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Wine/Cider Sample Prep Dilution / Extraction / Derivatization Sample->Prep Separation Chromatographic Separation (HPLC or GC) Prep->Separation Detection Detection (CEAD, MS, or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Report Results Reporting Quantification->Report

Caption: A generalized workflow for the quantification of this compound.

Comparison of Hypothetical Laboratory Performance

G Figure 2. Comparison of hypothetical laboratory performance based on % Recovery. Concentration Spiked Concentration Low (10 µg/L) Medium (50 µg/L) High (200 µg/L) LabA Lab A (HPLC-CEAD) 98% 102.4% 99.3% LabB Lab B (GC-MS) 95% 97.8% 97.7% LabC Lab C (LC-MS/MS) 101% 101% 100.9%

Caption: A visual comparison of the hypothetical % recovery results.

Decision Flowchart for Method Selection

G Figure 3. Decision flowchart for selecting an analytical method. start Start: Need to quantify This compound q1 Is very high sensitivity (sub-µg/L) required? start->q1 q2 Is high sample throughput a priority? q1->q2 No lcmsms LC-MS/MS q1->lcmsms Yes q3 Is derivatization step to be avoided? q2->q3 No q2->lcmsms Yes hplccead HPLC-CEAD q3->hplccead Yes gcms GC-MS q3->gcms No

Caption: A flowchart to aid in the selection of an appropriate analytical method.

References

Evaluating the Efficacy of Different Yeasts on 4-Ethylcatechol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various yeast species in the production of 4-Ethylcatechol, a volatile phenol (B47542) of significant interest in fields ranging from flavor chemistry to pharmacology. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for professionals engaged in yeast-related research and development.

Introduction to this compound Production by Yeasts

This compound, along with other volatile phenols like 4-ethylphenol (B45693) and 4-ethylguaiacol, is a secondary metabolite produced by certain yeast species during fermentation. The formation of these compounds is a two-step enzymatic process. First, a precursor hydroxycinnamic acid—in the case of this compound, caffeic acid—is decarboxylated to a vinyl intermediate (4-vinylcatechol) by the enzyme cinnamate (B1238496) decarboxylase. Subsequently, this intermediate is reduced to this compound by the enzyme vinylphenol reductase.[1][2][3][4]

The presence and activity of these enzymes vary significantly among different yeast genera and even between strains of the same species. While many yeasts, including several strains of Saccharomyces cerevisiae, possess cinnamate decarboxylase activity and can produce vinylphenols, the ability to reduce these to ethylphenols is primarily associated with yeasts of the Dekkera/Brettanomyces genus.[1][5][6] This distinction is crucial for controlling the production of this compound in various applications.

Comparative Efficacy of Yeast Species

The production of this compound is highly dependent on the yeast species and strain used for fermentation. The following table summarizes the relative production capabilities of different yeasts based on available data for the closely related and more frequently studied 4-ethylphenol and 4-ethylguaiacol. The production of this compound is expected to follow a similar trend.

Yeast Genus/SpeciesStrain(s)Precursor(s)4-Ethylphenol (µg/L)4-Ethylguaiacol (µg/L)This compound Production PotentialReference(s)
Dekkera/Brettanomyces bruxellensisAssorted wine isolatesp-Coumaric acid, Ferulic acid, Caffeic acidHigh (can exceed 1000s)High (variable)High [7][8]
Pichia guilliermondiiWine isolatesp-Coumaric acidCan produce significant levels under specific conditionsNot typically reportedModerate (under specific conditions)[9]
Saccharomyces cerevisiaeVarious commercial wine strainsp-Coumaric acid, Ferulic acidGenerally below detection limitsGenerally below detection limitsVery Low to None [6][10][11]
Non-Saccharomyces (e.g., Hanseniaspora, Metschnikowia)VariousNot applicableNot reported to produce ethylphenolsNot reported to produce ethylphenolsVery Low to None [12][13]

Note: Quantitative data for this compound is less commonly reported in comparative studies than for 4-ethylphenol and 4-ethylguaiacol. However, the metabolic pathway is conserved, and therefore, yeasts with high 4-ethylphenol and 4-ethylguaiacol production are considered to have high this compound production potential from caffeic acid.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound production and analysis, the following diagrams have been generated using Graphviz (DOT language).

Metabolic Pathway for this compound Production cluster_yeast Yeast Cell Caffeic_Acid Caffeic Acid (Precursor) Vinylcatechol 4-Vinylcatechol (Intermediate) Caffeic_Acid->Vinylcatechol Cinnamate Decarboxylase (e.g., Saccharomyces, Brettanomyces) Ethylcatechol This compound (Final Product) Vinylcatechol->Ethylcatechol Vinylphenol Reductase (Primarily Brettanomyces)

Caption: Metabolic pathway for the conversion of caffeic acid to this compound by yeast.

Experimental Workflow for this compound Analysis Start Fermentation with Selected Yeast Sample_Prep Sample Preparation (e.g., Centrifugation, Filtration) Start->Sample_Prep Extraction Extraction (e.g., LLE, SPME) Sample_Prep->Extraction Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Comparative Efficacy Data Quantification->Result

Caption: General experimental workflow for the analysis of this compound from fermentation samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound production. Below are representative protocols for sample preparation, extraction, and analysis.

Yeast Fermentation Protocol

This protocol describes a typical laboratory-scale fermentation for evaluating volatile phenol production.

  • Media Preparation: A synthetic grape must or other relevant growth medium is prepared containing a known concentration of caffeic acid (e.g., 10-50 mg/L) as the precursor for this compound. The medium is sterilized by filtration.

  • Yeast Inoculation: The sterile medium is inoculated with a pure culture of the yeast strain to be tested to a final cell density of approximately 1 x 10^6 cells/mL.

  • Fermentation Conditions: Fermentations are carried out in triplicate at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 7-21 days) or until fermentation is complete (i.e., no further change in specific gravity).

  • Sampling: At the end of fermentation, samples are collected for analysis. Cells are typically removed by centrifugation (e.g., 5000 x g for 10 minutes) and the supernatant is collected for volatile phenol analysis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

This method is highly sensitive and specific for the analysis of volatile phenols.

  • Sample Preparation: To a 10 mL aliquot of the fermentation supernatant in a 20 mL headspace vial, add an internal standard (e.g., deuterated 4-ethylphenol) and a salt (e.g., 2 g NaCl) to improve the volatility of the analytes.[14]

  • SPME Procedure:

    • Fiber: A polyacrylate or similar fiber is used for extraction.[14]

    • Extraction: The vial is incubated at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow the volatile phenols to partition into the headspace and adsorb to the SPME fiber.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, ZB-WAX) is used for separation.[15]

    • Temperature Program: A suitable temperature program is employed to separate the target analytes (e.g., initial temperature of 40°C, ramped to 230-250°C).[15]

    • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[16] Key ions for this compound are monitored for quantification.

  • Quantification: A calibration curve is generated using standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) with Diode Array and/or Fluorescence Detection

HPLC offers an alternative to GC-MS for the analysis of volatile phenols.

  • Sample Preparation: Samples are typically filtered through a 0.45 µm syringe filter prior to injection. Direct injection is often possible, minimizing sample preparation.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid) is typically employed.[3][17]

    • Detection:

      • Diode Array Detector (DAD): Monitors the absorbance at a specific wavelength (e.g., 280 nm) for the detection of phenolic compounds.[3][18]

      • Fluorescence Detector (FLD): Offers higher sensitivity and selectivity for certain phenols. For 4-ethylphenols, excitation and emission wavelengths of approximately 260 nm and 305 nm, respectively, can be used.[3][18]

  • Quantification: Similar to GC-MS, quantification is performed using an external calibration curve prepared with this compound standards. The method of standard additions can also be used to overcome matrix effects.[3]

Conclusion

The production of this compound is predominantly carried out by yeasts of the Dekkera/Brettanomyces genus, owing to their possession of vinylphenol reductase activity. While other yeasts may be involved in the initial decarboxylation of the precursor, caffeic acid, they generally lack the ability to form the final ethylated compound. The efficacy of this compound production is highly strain-dependent within the Dekkera/Brettanomyces genus. For researchers and professionals in drug development, the selection of an appropriate yeast strain is therefore a critical step in controlling the synthesis of this and related volatile phenols. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible assessment of yeast efficacy in this context.

References

The Impact of Roasting Profiles on 4-Ethylcatechol Formation in Coffee: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The concentration of 4-ethylcatechol, a phenolic compound formed during the coffee roasting process, is significantly influenced by the thermal profile applied to the beans. This guide provides a comparative analysis of this compound formation in different coffee roasting profiles, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

The roasting process is a critical step in coffee production, instigating a cascade of chemical reactions that develop the characteristic aroma, flavor, and color of coffee. Among the numerous compounds generated is this compound, which is exclusively formed through the thermal breakdown of caffeic acid moieties present in chlorogenic acids, a major class of phenolic compounds in green coffee beans.[1][2] The extent of this thermal degradation and, consequently, the concentration of this compound, is directly linked to the roasting parameters, namely time and temperature.

Quantitative Comparison of this compound in Different Roasting Profiles

While the general trend for many phenolic compounds in coffee is a decrease in concentration with intensified roasting, the formation of this compound as a degradation product presents a more complex behavior. Research indicates that the levels of related compounds, such as 4-ethylguaiacol, increase with longer roasting times and higher temperatures. This suggests that the formation of this compound is likely favored by more intense roasting conditions.

Roasting ProfileAverage Total Phenolic Content (mg GAE/g)
Green CoffeeNot specified
Light Roast23.97 ± 0.60 (free), 19.32 ± 1.29 (bound)[3]
Medium Roast22.41 ± 0.58 (free), 15.83 ± 1.28 (bound)[3]
Dark Roast20.14 ± 0.72 (free), Not specified[3]

Note: GAE = Gallic Acid Equivalents. Data is for total phenolic content, not specifically this compound.

Studies have shown that while the overall content of chlorogenic acids decreases significantly with the degree of roasting, the formation of their degradation products, including caffeic acid, and subsequently this compound, occurs.[4][5][6] The concentration of caffeic acid itself has been observed to decrease during the light roast stage and then increase during medium and dark roast stages, suggesting a dynamic process of formation and further degradation.[4]

Experimental Protocols

The quantification of this compound in roasted coffee is typically performed using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for the detection and quantification of specific compounds within a complex matrix like coffee.

Sample Preparation and Extraction
  • Roasting: Green coffee beans (Coffea arabica or Coffea canephora) are roasted to distinct profiles (e.g., light, medium, dark) using a controlled roaster. Roasting parameters such as final temperature and time are meticulously recorded.

  • Grinding: The roasted beans are ground to a specific particle size to ensure homogeneity and efficient extraction.

  • Extraction: A specific weight of the ground coffee is extracted with a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with the addition of a small amount of acid (e.g., formic acid) to improve the stability of the phenolic compounds.[7] The extraction can be performed using methods such as sonication or pressurized liquid extraction.

  • Purification: The resulting extract is typically filtered or centrifuged to remove solid particles before analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The coffee extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The separation of this compound from other compounds in the extract is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous solution with an acidifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., QTOF). For quantification, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.[8][9]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a calibration curve prepared with a certified reference standard of this compound. Stable isotope-labeled internal standards can be used to improve the accuracy and precision of the quantification.

Visualizing the Processes

To better understand the formation and analysis of this compound, the following diagrams illustrate the biochemical pathway and the experimental workflow.

cluster_0 Biochemical Pathway Chlorogenic_Acid Chlorogenic Acid (in green coffee beans) Caffeic_Acid Caffeic Acid Moiety Chlorogenic_Acid->Caffeic_Acid Hydrolysis Thermal_Degradation Thermal Degradation (Roasting) Caffeic_Acid->Thermal_Degradation 4_Ethylcatechol This compound Thermal_Degradation->4_Ethylcatechol cluster_1 Experimental Workflow Roasting Coffee Roasting (Light, Medium, Dark) Grinding Grinding Roasting->Grinding Extraction Solvent Extraction Grinding->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

A Comparative Guide to the Quantitative Analysis of 4-Ethylphenol and 4-Ethylcatechol in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-ethylphenol (B45693) (4-EP) and 4-ethylcatechol (4-EC) in wine. These volatile phenols are significant markers for wine quality, often associated with microbial spoilage, particularly by Dekkera/Brettanomyces yeasts, which can impart undesirable "Brett" characters described as horsy, barnyard, or medicinal notes.[1][2][3] Accurate quantification of the ratio of these compounds is crucial for quality control and in understanding the complex microbial and chemical processes that influence wine aroma and flavor.

Quantitative Data Summary: 4-Ethylphenol to this compound Ratios

The ratio of 4-ethylphenol to this compound can vary depending on the wine matrix and the specific microbial activity. While data on this specific ratio is less abundant than for 4-EP and 4-ethylguaiacol (4-EG), studies have begun to quantify this relationship, providing valuable insights for enological research.

Wine Type/StudyMean Ratio (4-EP:4-EC)Analytical MethodReference
Sangiovese-based wines3.7:1HPLC-CEADLarcher et al. (2008)[2][4][5]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the accurate quantification of 4-EP and 4-EC. The choice often depends on factors such as sensitivity, selectivity, sample throughput, and available instrumentation. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques.[3]

MethodologyPrincipleSample PreparationAdvantagesDisadvantages
GC-MS Separates volatile compounds based on their boiling points and detects them by mass.LLE, SPE, SPMEHigh sensitivity and selectivity.[6]Derivatization may be required for less volatile compounds like 4-EC.[5]
HPLC-CEAD Separates compounds based on their polarity and detects them electrochemically.Direct injection (no preparation needed).[4][5]Rapid analysis, no sample preparation required, suitable for thermally unstable compounds like 4-EC.[4][5]Requires specialized detector, potential for matrix effects.
HPLC-DAD/FLD Separates compounds by polarity and detects using diode array or fluorescence.Direct injection or simple filtration.Can be used for simultaneous determination of multiple phenols.[7]Lower sensitivity for 4-EC compared to CEAD, potential for matrix interference.[8]

Detailed Experimental Protocols

HPLC-CEAD for this compound Analysis (Adapted from Larcher et al., 2008)

This method allows for the direct analysis of 4-EC in wine without extensive sample preparation.[4][5]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Coulometric Electrode Array Detector (CEAD).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution.

    • Column: A suitable reverse-phase column (e.g., C18).

  • Detection:

    • The CEAD is set to specific potentials to selectively detect this compound.

  • Quantification:

    • A calibration curve is generated using external standards of this compound. The concentration in the wine sample is determined by comparing its peak area to the calibration curve.

  • Performance:

    • Linearity: Up to 1520 µg/L.[4][5]

    • LOD (Limit of Detection): 1.34 µg/L.[4][5]

    • LOQ (Limit of Quantification): 2.2 µg/L.[4][5]

    • Precision (RSD): <3%.[4][5]

GC-MS for 4-Ethylphenol Analysis

Gas chromatography-mass spectrometry is a widely used and highly sensitive method for the analysis of volatile phenols like 4-EP.

  • Sample Preparation (HS-SPME - Headspace Solid-Phase Microextraction):

    • A wine sample is placed in a sealed vial.

    • An internal standard (e.g., deuterated 4-EP) is added.

    • The vial is gently heated and agitated to allow volatile compounds to move into the headspace.

    • A solid-phase microextraction fiber is exposed to the headspace to adsorb the analytes.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Injector: The SPME fiber is inserted into the hot GC inlet for thermal desorption of the analytes.

    • Column: A capillary column suitable for separating volatile phenols (e.g., DB-5ms).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds.

  • Detection:

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of 4-EP and the internal standard.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations. The ratio of the peak area of 4-EP to the internal standard is used for quantification.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of 4-ethylphenol and this compound in wine and the microbial formation pathway of these compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Wine_Sample Wine Sample Direct_Injection Direct Injection (for HPLC-CEAD) Wine_Sample->Direct_Injection SPME Headspace SPME (for GC-MS) Wine_Sample->SPME HPLC HPLC System Direct_Injection->HPLC GC GC System SPME->GC CEAD Coulometric Detector HPLC->CEAD MS Mass Spectrometer GC->MS Quantification Quantification CEAD->Quantification MS->Quantification Ratio_Calculation Ratio Calculation (4-EP:4-EC) Quantification->Ratio_Calculation

Caption: General experimental workflow for 4-EP and 4-EC analysis in wine.

microbial_pathway cluster_precursors Hydroxycinnamic Acid Precursors cluster_intermediates Vinyl Intermediate Formation cluster_products Ethyl Phenol Products p_Coumaric_Acid p-Coumaric Acid Vinylphenol 4-Vinylphenol p_Coumaric_Acid->Vinylphenol Caffeic_Acid Caffeic Acid Vinylcatechol 4-Vinylcatechol Caffeic_Acid->Vinylcatechol Ethylphenol 4-Ethylphenol (4-EP) Vinylphenol->Ethylphenol Ethylcatechol This compound (4-EC) Vinylcatechol->Ethylcatechol Microbe Dekkera/Brettanomyces (Hydroxycinnamate Decarboxylase) Microbe2 Dekkera/Brettanomyces (Vinylphenol Reductase)

References

A Comparative Guide to the Detection of 4-Ethylcatechol: Fluorimetric vs. Coulometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, the choice of detection method is critical for achieving the desired sensitivity, selectivity, and accuracy. This guide provides an objective comparison of two powerful techniques for the quantification of 4-Ethylcatechol: High-Performance Liquid Chromatography (HPLC) coupled with Fluorimetric Detection (FLD) and HPLC coupled with Coulometric Detection.

This comparison is supported by experimental data to assist in selecting the most suitable method for your specific research needs.

Performance Comparison

The following table summarizes the key quantitative performance parameters for the fluorimetric and coulometric detection of this compound.

Performance MetricFluorimetric Detection (Estimated for this compound)Coulometric Detection
Limit of Detection (LOD) ~1 µg/L1.34 µg/L[1]
Limit of Quantification (LOQ) ~5 µg/L2.2 µg/L[1]
Linearity Range Up to ~10,000 µg/LUp to 1520 µg/L[1]
Precision (RSD) < 3%< 3%[1]
Recovery Not specified for this compound95% to 104%[1]
Selectivity HighHigh
Sample Preparation Minimal (Filtration)Minimal (No derivatization required)[1]

Note: The performance data for Fluorimetric Detection of this compound is estimated based on published data for the closely related compound 4-Ethylphenol, as a direct detailed study on this compound was not identified. The data for Coulometric Detection is based on a validated method for this compound.[1]

Experimental Workflows

The general experimental workflow for both methods involves sample preparation followed by HPLC separation and detection. The key difference lies in the detector used.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection cluster_data Data Analysis Sample Sample (e.g., Wine, Biological Fluid) Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Reversed-Phase Column HPLC->Column Detector Detector Column->Detector Fluorimetric Fluorimetric Detector Detector->Fluorimetric Option 1 Coulometric Coulometric Array Detector Detector->Coulometric Option 2 Data Data Acquisition & Quantification Fluorimetric->Data Coulometric->Data

Caption: General experimental workflow for HPLC-based analysis of this compound.

Experimental Protocols

Below are detailed experimental protocols for both fluorimetric and coulometric detection of this compound.

Fluorimetric Detection (Representative Protocol)

This protocol is a representative method based on the analysis of similar phenolic compounds, such as 4-ethylphenol.

1. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Fluorescence Detection:

  • Excitation Wavelength: 260 nm.

  • Emission Wavelength: 305 nm.

4. Quantification:

  • Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound.

Coulometric Detection (Validated Protocol)

This protocol is based on the validated method by Larcher et al. (2008) for the determination of this compound in wine.[1]

1. Sample Preparation:

  • No sample preparation or derivatization is required. Direct injection of the sample is possible.[1]

2. HPLC Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 60:30:10 (v/v/v) of 0.06% trifluoroacetic acid (TFA) in water, methanol, and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

3. Coulometric Detection:

  • Detector: Coulometric array detector.

  • Potential Range: A series of potentials are applied, typically ranging from +200 mV to +900 mV. The optimal potential for this compound detection should be determined.

4. Quantification:

  • Quantification is achieved by constructing a calibration curve using external standards of this compound.

Signaling Pathway and Detection Principle

The detection of this compound by these two methods relies on different fundamental principles.

G cluster_fluor Fluorimetric Detection cluster_coul Coulometric Detection Analyte_F This compound Excitation Excitation (λex) Analyte_F->Excitation Absorption of Light Emission Emission (λem) Excitation->Emission Fluorescence Detector_F Photomultiplier Tube Emission->Detector_F Detection Analyte_C This compound Electrode Working Electrode Analyte_C->Electrode Adsorption Oxidation Oxidation (Loss of e-) Electrode->Oxidation Applied Potential Current Measured Current Oxidation->Current Proportional to Concentration

Caption: Principles of Fluorimetric and Coulometric Detection.

In fluorimetric detection , the this compound molecule absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength. The intensity of the emitted light is proportional to the concentration of the analyte.

In coulometric detection , this compound undergoes an electrochemical reaction (oxidation) at the surface of an electrode when a specific potential is applied. The current generated by this reaction is directly proportional to the concentration of the analyte.

Conclusion

Both fluorimetric and coulometric detection methods offer high sensitivity and selectivity for the analysis of this compound.

Coulometric detection provides a well-validated and robust method with excellent sensitivity and does not require any sample derivatization.[1] The availability of a detailed, published protocol with extensive validation data makes it a reliable choice for accurate quantification.

Fluorimetric detection , while lacking a specific validated protocol for this compound, is a widely accessible and powerful technique for phenolic compounds. Based on data from similar molecules, it is expected to offer comparable, if not slightly better, sensitivity in terms of the limit of detection. Its wider linearity range may also be advantageous for samples with varying concentrations.

The choice between the two methods will ultimately depend on the specific requirements of the study, the availability of instrumentation, and the need for a validated versus a representative analytical method. For routine analysis where high throughput and cost-effectiveness are priorities, developing a validated in-house fluorimetric method could be a valuable investment. For applications demanding the highest level of validated accuracy and precision, the established coulometric method is an excellent choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Ethylcatechol, a compound recognized for its potential health hazards. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.[1][2][3] Based on its hazard classifications, direct contact can be harmful.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles (conforming to EN 166 (EU) or NIOSH (US) standards).[4]To prevent serious eye damage or irritation.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).[4]To avoid skin contact, as the substance can be harmful upon absorption.[3]
Skin and Body Protection Protective clothing to prevent skin exposure.To prevent skin irritation and potential systemic effects from absorption.[3]
Respiratory Protection Use only in a well-ventilated area or with an appropriate respirator (e.g., N95 dust mask).[1]To avoid inhalation, which may cause respiratory irritation.[1][2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5][6]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for safe and compliant disposal.

Experimental Workflow for Disposal:

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal Request A Identify this compound waste (solid, liquid, contaminated materials) B Segregate from incompatible materials (e.g., strong oxidizing agents). A->B C Select a compatible, leak-proof container with a screw-on cap. D Ensure container has at least one-inch of headroom to allow for expansion. C->D E Affix a 'Hazardous Waste' label. F Clearly identify the contents: 'this compound Waste' and list any other components. E->F G Indicate the date of first accumulation. F->G H Store in a designated Satellite Accumulation Area (SAA). I Use secondary containment to capture potential leaks. H->I J Keep container closed except when adding waste. I->J K Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department. L Do not dispose of this compound down the drain or in regular trash. K->L

This compound Disposal Workflow

Detailed Methodologies:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

    • It is crucial to segregate this compound waste from other chemical waste streams to prevent unintended reactions. Specifically, keep it separate from strong oxidizing agents.[7]

  • Containerization:

    • Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, free from leaks or rust, and have a secure, screw-on cap.[8][9]

    • Do not overfill the container; leave at least one inch of headspace to accommodate expansion.[7] For liquid waste, do not mix solids.[8]

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" tag.

    • Clearly list all chemical constituents, including "this compound," and their approximate concentrations.

    • Record the date when the first amount of waste was added to the container.

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][10]

    • To prevent spills and leaks, always place the primary waste container inside a larger, chemically compatible secondary container.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

    • Keep the waste container securely capped at all times, except when adding waste.[8]

  • Disposal:

    • Arrange for the disposal of the this compound waste through your institution's Environmental Health & Safety (EH&S) department.[8]

    • Under no circumstances should this compound be disposed of down the sink or in the regular trash.[11]

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10][12] After triple rinsing and air-drying, the defaced container may be disposed of in the regular trash or recycling.[10]

Logical Decision Pathway for Disposal

The following diagram illustrates the critical decision points in the proper management of this compound waste, from generation to final disposal.

start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated is_empty_container Is it an empty container? start->is_empty_container treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No segregate Segregate Waste treat_as_hw->segregate containerize Properly Containerize segregate->containerize label_waste Label Container containerize->label_waste store Store in SAA label_waste->store contact_ehs Contact EH&S for Pickup store->contact_ehs is_empty_container->is_contaminated No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of defaced container in regular trash/recycling triple_rinse->dispose_container collect_rinsate->treat_as_hw

Decision Pathway for this compound Waste

References

Essential Safety and Operational Guide for Handling 4-Ethylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Ethylcatechol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified with several hazards. It is crucial to conduct a thorough risk assessment before beginning any experimental procedure involving this chemical.

Summary of Hazard Classifications

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye DamageH318Causes serious eye damage.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.

Note: This table summarizes the primary hazards. Always consult the most recent Safety Data Sheet (SDS) for complete information.

Structurally similar to catechol, this compound may also lead to oxidative DNA damage.[2] Skin contact can cause eczematous dermatitis, and absorption through the skin may result in a systemic illness.[3]

Personal Protective Equipment (PPE) Protocol

To prevent skin and eye contact, and inhalation, the following personal protective equipment is mandatory when handling this compound.

Required PPE Specifications

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash goggles that meet ANSI Z.87.1 standards.[4]
Face ShieldRequired in addition to goggles when there is a high risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[4] Always inspect gloves prior to use and use proper removal techniques.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge is required if working outside a fume hood or if dust/aerosols may be generated.[4][5] A type N95 dust mask may also be suitable in some situations.
Footwear Closed-toe ShoesMust completely cover the feet.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of handling this compound within a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal receipt 1. Receive & Inspect - Check container for damage. - Verify label. storage 2. Secure Storage - Cool, dry, well-ventilated area. - Away from oxidizing agents. receipt->storage Intact ppe_don 3. Don Full PPE - Goggles, gloves, lab coat. - Respirator if needed. storage->ppe_don Before Handling fume_hood 4. Work in Fume Hood - All transfers, weighing, and solution prep. ppe_don->fume_hood weighing 5. Weigh Compound - Use ventilated balance enclosure or fume hood. fume_hood->weighing solution 6. Prepare Solution - Add solid to solvent slowly. weighing->solution decon 7. Decontaminate - Clean work surfaces. - Wash hands thoroughly. solution->decon ppe_doff 8. Doff PPE - Follow proper removal sequence. decon->ppe_doff disposal 9. Waste Disposal - Collect all contaminated materials. - Label as hazardous waste. ppe_doff->disposal

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

Step-by-Step Handling Procedure:

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks.[5] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]

  • Engineering Controls : All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene : After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water.[5] Avoid eating, drinking, or smoking in areas where the compound is handled.[7]

Emergency and Disposal Plans

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to prevent exposure and contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel : Immediately notify all personnel in the immediate area of the spill.[5]

  • Evacuate : If the spill is large or the substance is aerosolized, evacuate the area.

  • Don PPE : Before cleaning, don all appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[5]

  • Containment : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical sorbent.[5] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep or scoop the absorbed material into a labeled, sealed container designated for hazardous waste disposal.[5][6]

  • Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water.[5]

  • Waste Disposal : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[8]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water.[6][8] If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

  • Ingestion : Rinse mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all surplus material, contaminated PPE, and spill cleanup materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage : Store the waste container in a secure, designated hazardous waste accumulation area.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.